molecular formula C9H18N2 B1395977 7-Methyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-12-1

7-Methyl-2,7-diazaspiro[4.5]decane

Cat. No.: B1395977
CAS No.: 1086395-12-1
M. Wt: 154.25 g/mol
InChI Key: XYAVBNPTWXQIAA-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[4.5]decane (CAS 1086395-12-1) is a nitrogen-containing spirocyclic building block of significant interest in advanced drug discovery and development . Spirocyclic scaffolds like this are recognized as "privileged structural motifs" in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved selectivity and efficacy in potential therapeutic agents . The diazaspiro[4.5]decane core provides a well-defined, comparatively rigid framework that is highly valuable for creating multisite interactions with biological targets such as receptors and enzymes . This compound is particularly valuable in neurological and psychiatric disorder research; for instance, derivatives of the 2,7-diazaspiro[4.5]decane scaffold have been investigated as inhibitors of the human dopamine transporter (DAT) protein for the potential treatment of attention deficit disorder (ADD) . It also serves as a key intermediate in the synthesis of compounds targeting anxiety and depression . The presence of two nitrogen atoms in the spirocyclic structure allows for differential functionalization, offering researchers a versatile platform for the design and synthesis of complex molecular libraries . The compound's structure contributes to desirable physicochemical properties, often including improved water solubility and metabolic stability compared to flat, aromatic systems . With a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.25 g/mol, it is commonly supplied as a stable dihydrochloride salt (Molecular Weight: 227 g/mol) that should be stored at 2-8°C . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVBNPTWXQIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-12-1
Record name 7-methyl-2,7-diazaspiro[4.5]decane
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Foundational & Exploratory

7-Methyl-2,7-diazaspiro[4.5]decane: A Technical Guide to its Core Basic Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents has led to an increased interest in complex, three-dimensional molecular scaffolds that can explore chemical space beyond the traditional "flat" aromatic systems. Spirocyclic frameworks, in particular, have emerged as privileged structures in medicinal chemistry, offering conformational rigidity and novel exit vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the diazaspiro[4.5]decane core is of significant interest due to the presence of two nitrogen atoms that can be functionalized to modulate basicity, polarity, and receptor interactions. This guide provides an in-depth technical overview of the fundamental basic properties of a key derivative, 7-Methyl-2,7-diazaspiro[4.5]decane, a valuable building block for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

7-Methyl-2,7-diazaspiro[4.5]decane is a bicyclic diamine featuring a pyrrolidine ring fused to a piperidine ring at a quaternary carbon center. The nitrogen atom of the pyrrolidine ring is methylated, rendering it a tertiary amine, while the piperidine nitrogen is a secondary amine. This structural arrangement dictates its fundamental physicochemical properties, which are crucial for its behavior in biological systems.

Predicted and Analog-Derived Physicochemical Data
PropertyPredicted/Estimated ValueData from AnalogsSource
Molecular Formula C₉H₁₈N₂--
Molecular Weight 154.25 g/mol --
pKa₁ (Secondary Amine) ~10-11Piperidine pKa: 11.22[1]
pKa₂ (Tertiary Amine) ~10-10.5N-Methylpiperidine pKa: 10.1, 10.08N-Methylpyrrolidine pKa: 10.3[2][3][4]
logP 0.6 - 1.2N-Methylpiperidine logP: 1.15[2]
Aqueous Solubility Likely high (miscible)N-Methylpiperidine: MiscibleN-Methylpyrrolidine: Miscible[5][6]

Table 1: Summary of predicted and analog-derived physicochemical properties of 7-Methyl-2,7-diazaspiro[4.5]decane.

Basicity and Protonation States

The basicity of the two nitrogen atoms is a critical parameter influencing the compound's solubility, membrane permeability, and target binding. The secondary amine in the piperidine ring is expected to be slightly more basic than the tertiary amine in the N-methylpyrrolidine ring. This is consistent with the general trend observed in cyclic amines where the pKa of piperidine (pKa ≈ 11.22) is slightly higher than that of N-methylpiperidine (pKa ≈ 10.1) and N-methylpyrrolidine (pKa ≈ 10.3)[1][3][4]. The electron-donating effect of the methyl group on the pyrrolidine nitrogen is counteracted by steric hindrance to solvation of the corresponding conjugate acid.

At physiological pH (7.4), both nitrogen atoms will be predominantly protonated, resulting in a dicationic species. The relative populations of the mono- and di-protonated forms will be pH-dependent.

G Structure Structure pKa1 pKa1 ≈ 10-11 Structure->pKa1 +H+ pKa2 pKa2 ≈ 10-10.5 Structure->pKa2 +H+ Monocation_1 Monocation (Piperidine-N protonated) pKa1->Monocation_1 Monocation_2 Monocation (Pyrrolidine-N protonated) pKa2->Monocation_2 Dication Dication Monocation_1->Dication +H+ Monocation_2->Dication +H+

Figure 1: Protonation pathway of 7-Methyl-2,7-diazaspiro[4.5]decane.

Synthesis and Characterization

While a specific, detailed synthesis for 7-Methyl-2,7-diazaspiro[4.5]decane is not extensively reported, a plausible synthetic route can be constructed based on established methodologies for the synthesis of related diazaspirocycles. A common strategy involves the construction of the spirocyclic core followed by N-alkylation.

Proposed Synthetic Pathway

A potential synthetic approach could start from a suitable piperidone derivative, which undergoes a multi-step sequence to build the pyrrolidine ring and introduce the methyl group.

G A N-protected-4-piperidone B Spiro-oxindole intermediate A->B Fischer indole synthesis variant C 2,7-diazaspiro[4.5]decan-1-one B->C Oxidative cleavage & reduction D 2,7-diazaspiro[4.5]decane C->D Lactam reduction (e.g., LiAlH4) E 7-Methyl-2,7-diazaspiro[4.5]decane D->E Reductive amination (HCHO, HCOOH)

Figure 2: A plausible synthetic workflow for 7-Methyl-2,7-diazaspiro[4.5]decane.

Characterization

The structural confirmation of 7-Methyl-2,7-diazaspiro[4.5]decane would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity and chemical environment of all atoms. The number of signals and their splitting patterns would be indicative of the spirocyclic structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) would be used to assess the purity of the final compound.

Experimental Protocols for Property Determination

To provide actionable insights for drug development professionals, the following are detailed, step-by-step methodologies for the experimental determination of the core basic properties of 7-Methyl-2,7-diazaspiro[4.5]decane.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a highly accurate and widely used technique for determining the acid dissociation constants of ionizable compounds.[7]

Materials and Equipment:

  • 7-Methyl-2,7-diazaspiro[4.5]decane sample

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water, high purity

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Temperature probe

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of 7-Methyl-2,7-diazaspiro[4.5]decane to prepare a solution of known concentration (e.g., 1-10 mM) in deionized water. Add KCl to adjust the ionic strength to a constant value (e.g., 0.15 M).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Titration: While stirring the solution, add the standardized HCl solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed, corresponding to the two pKa values. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

G A Prepare sample solution (known concentration, constant ionic strength) B Titrate with standardized acid (HCl) A->B C Record pH after each addition B->C D Plot pH vs. titrant volume C->D E Determine equivalence points D->E F Calculate pKa values at half-equivalence points E->F

Figure 3: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Materials and Equipment:

  • 7-Methyl-2,7-diazaspiro[4.5]decane sample

  • n-Octanol, analytical grade, pre-saturated with water

  • Phosphate buffer (pH 7.4), pre-saturated with n-octanol

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and the buffer with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 7-Methyl-2,7-diazaspiro[4.5]decane in the aqueous buffer.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.[8][9]

Materials and Equipment:

  • 7-Methyl-2,7-diazaspiro[4.5]decane sample (solid)

  • Phosphate buffer (pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • HPLC system for concentration determination

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and place them on a shaker in a constant temperature environment (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed or filter the suspension to remove any undissolved solid.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Concentration Determination: Determine the concentration of the dissolved compound in the diluted sample using a calibrated HPLC method.

  • Solubility Calculation: Calculate the solubility in mg/mL or µM, taking into account the dilution factor.

Conclusion and Future Perspectives

7-Methyl-2,7-diazaspiro[4.5]decane represents a valuable scaffold for the development of novel therapeutics. Its basic properties, governed by the two distinct nitrogen centers, are fundamental to its behavior in biological systems. While experimental data for this specific molecule is sparse, a robust understanding of its physicochemical characteristics can be inferred from its structural components and confirmed through the standardized experimental protocols detailed in this guide. The inherent three-dimensionality and dual basicity of this spirocyclic diamine offer a rich platform for medicinal chemists to explore new avenues in drug design, leading to the potential discovery of next-generation therapies with enhanced efficacy and safety profiles. Further investigation into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is a promising direction for future research.

References

  • Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. N-Methylpiperidine. [Link]

  • PubChem. N-methyl-2-pyrrolidone. [Link]

  • Justapedia. N-Methyl-2-pyrrolidone. [Link]

  • PubChem. 1-Methylpyrrolidine. [Link]

  • Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. Selected strategies for the construction of 7‐azaspiro[4.5]decanes. [Link]

  • ResearchGate. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]

  • ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • Tetrahedron. Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. [Link]

  • ResearchGate. Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]

  • PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • MCB Books. N-Methylpyrrolidone Solvent Properties | Specification | Applications | Uses. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Ataman Kimya. N-Methylpyrrolidone. [Link]

  • PubMed Central. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Organic Syntheses. 2,7-Dimethyloxepin. [Link]

  • Organic Syntheses. preparation and diels–alder reaction of a highly nucleophilic diene. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 7-Methyl-2,7-diazaspiro[4.5]decane for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, appearing in molecules targeting a range of diseases from cancer to cardiovascular conditions.[1][2] The specific analogue, 7-Methyl-2,7-diazaspiro[4.5]decane, incorporates an N-methyl group—a seemingly simple modification that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, a phenomenon often dubbed the "magic methyl" effect.[3] For researchers and drug development professionals, a thorough understanding of the fundamental physicochemical characteristics of this scaffold is not merely academic; it is a prerequisite for rational drug design, enabling predictions of a compound's behavior from the benchtop to a biological system. This guide provides an in-depth analysis of the core physicochemical properties of 7-Methyl-2,7-diazaspiro[4.5]decane, offering both theoretical grounding and detailed, field-proven experimental protocols for their determination.

Introduction to 7-Methyl-2,7-diazaspiro[4.5]decane

7-Methyl-2,7-diazaspiro[4.5]decane is a saturated heterocyclic compound featuring a pyrrolidine ring and an N-methylated piperidine ring fused at a single quaternary carbon atom (a spiro center). This rigid, three-dimensional structure is of significant interest to medicinal chemists as it can present vectorially precise exit points for substituents, allowing for fine-tuned interactions with biological targets.

The addition of the methyl group on the piperidine nitrogen is a critical design choice. It can enhance metabolic stability by blocking N-dealkylation, modulate basicity (pKa), and alter lipophilicity (LogP), all of which have cascading effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Chemical Structure and Core Identifiers:

  • Molecular Formula: C₉H₁₈N₂[4][5]

  • Molecular Weight (Free Base): 154.25 g/mol [4]

  • CAS Number (Dihydrochloride Salt): 1955515-24-8[6]

  • SMILES: CN1CCCC2(C1)CCNC2[5]

Figure 1: Chemical structure of 7-Methyl-2,7-diazaspiro[4.5]decane.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters of 7-Methyl-2,7-diazaspiro[4.5]decane. It is critical to note that while some data can be accurately predicted in silico, experimental validation remains the gold standard in drug development.

ParameterValue (Free Base)Data TypeSignificance in Drug Discovery
Molecular Weight 154.25 g/mol [4]CalculatedInfluences diffusion and transport; a key component of "Rule of 5".
Molecular Formula C₉H₁₈N₂[4][5]ConfirmedDefines elemental composition.
XlogP 0.6[5]PredictedMeasures lipophilicity; impacts solubility, permeability, and metabolism.
pKa₁ (Predicted) ~10-11EstimatedBasicity of the secondary (pyrrolidine) amine.
pKa₂ (Predicted) ~9-10EstimatedBasicity of the tertiary (piperidine) amine.
Aqueous Solubility pH-dependentPropertyAffects dissolution, absorption, and formulation options.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Theoretical Framework

Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design. It is quantified by the partition coefficient (P), or more commonly its logarithm (LogP).[7] For an ionizable molecule like 7-Methyl-2,7-diazaspiro[4.5]decane, it is crucial to distinguish between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH, which accounts for both ionized and neutral forms).[8] A LogP value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility. The predicted LogP of 0.6 for this scaffold suggests it is relatively hydrophilic.[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

This method remains the definitive standard for LogP measurement due to its direct and unambiguous nature.[9]

Causality Behind the Method: The shake-flask method directly measures the equilibrium partitioning of the analyte between two immiscible phases (n-octanol and water), which is the definition of LogP. Pre-saturation of the solvents is essential to prevent volume changes during the experiment that would alter the concentrations. Analysis by a sensitive technique like HPLC is required to accurately quantify the analyte in each phase, especially when partitioning heavily favors one phase.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD measurements). Vigorously mix equal volumes of the two solvents in a separatory funnel for 1 hour. Allow the layers to separate completely overnight. These are now your pre-saturated solvents.

  • Sample Preparation: Prepare a stock solution of 7-Methyl-2,7-diazaspiro[4.5]decane in the pre-saturated aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol with 5 mL of the analyte stock solution.

  • Equilibration: Tightly cap the vial and shake it gently on a flatbed shaker or rotator for 1-2 hours at a controlled temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial at ~2000 x g for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[7]

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP = log10(P)

Ionization State: Acid Dissociation Constant (pKa)

Theoretical Framework

As a diamine, 7-Methyl-2,7-diazaspiro[4.5]decane is a basic compound that will exist in different protonation states depending on the pH of its environment. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form.[10] This compound will have two distinct pKa values corresponding to the protonation of the secondary (pyrrolidine) and tertiary (N-methylpiperidine) nitrogens. The precise pKa values dictate the molecule's charge at physiological pH (~7.4), which governs its aqueous solubility, ability to cross cell membranes, and potential to engage in ionic interactions with its biological target.

Experimental Protocol: pKa Determination by ¹H NMR Titration

This powerful technique leverages the sensitivity of nuclear magnetic resonance to the local electronic environment of protons. As a nitrogen atom becomes protonated, it withdraws electron density from adjacent protons, causing their NMR signal to shift downfield. By monitoring this chemical shift change as a function of pH, a precise pKa can be determined.[11]

Causality and Self-Validation: The principle rests on the direct relationship between the electronic environment of a nucleus and its resonance frequency. Protonation induces a significant and predictable change. This protocol is inherently self-validating because the chemical shifts of multiple, distinct protons near the ionization center (e.g., the α-protons on the carbons next to the nitrogens) can be tracked simultaneously. All tracked protons should yield the same pKa value when the data is fitted, providing a high degree of confidence in the result.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precise amount (~5-10 mg) of 7-Methyl-2,7-diazaspiro[4.5]decane in deuterium oxide (D₂O) containing a small amount of an internal standard (e.g., DSS or TSP).

  • Initial pH Adjustment: Transfer the solution to an NMR tube. Measure the initial "pD" (the pH equivalent in D₂O) using a calibrated pH meter. Adjust the pD to the starting point of the titration (e.g., pD ~ 12) using small additions of NaOD in D₂O.

  • Titration & Spectral Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Add a small, precise aliquot of a standardized DCl solution in D₂O to the NMR tube. Mix thoroughly.

    • Measure the pD of the solution.

    • Acquire another ¹H NMR spectrum.

    • Repeat this process to generate ~15-20 data points covering a pD range from ~12 down to ~2.

  • Data Processing:

    • For each spectrum, determine the chemical shift (δ) of one or more protons that are sensitive to the protonation state (e.g., protons on carbons α to the nitrogens).

    • Convert the measured pD values to pH values using the equation: pH = pD - 0.4.

  • Data Analysis: Plot the chemical shift (δ) of a chosen proton versus the corrected pH. Fit the data to the sigmoidal Henderson-Hasselbalch equation. The inflection point of the resulting curve corresponds to the pKa.[10] Since there are two basic centers, the plot will show two distinct sigmoidal transitions.

Visualization: Workflow for NMR-Based pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration Loop cluster_analysis Data Analysis prep1 Dissolve Compound in D2O prep2 Add Internal Standard (DSS) prep1->prep2 prep3 Adjust to Initial pD (e.g., 12) prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 add_acid Add Aliquot of DCl acq1->add_acid Repeat 15-20x measure_pd Measure pD add_acid->measure_pd Repeat 15-20x measure_pd->acq1 Repeat 15-20x process Extract Chemical Shifts (δ) measure_pd->process plot Plot δ vs. pH process->plot fit Fit to Sigmoidal Curve plot->fit pKa_val Determine pKa at Inflection Point fit->pKa_val

Caption: Workflow for determining pKa via ¹H NMR titration.

Aqueous Solubility

Theoretical Framework

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical barrier for many drug candidates, directly impacting oral bioavailability and complicating intravenous formulation.[12] For an ionizable base, solubility is highly pH-dependent. At pH values significantly below its pKa, the compound will be predominantly protonated (a cation), which is generally much more soluble in water than the neutral free base. Therefore, one must consider both the intrinsic solubility (S₀), which is the solubility of the neutral form, and the solubility at relevant physiological pH values.[13]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium or thermodynamic solubility, which represents the true solubility limit of the most stable crystalline form of the compound.[14]

Causality Behind the Method: The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent is equal to the rate of the dissolved solute crystallizing out. This state of equilibrium provides the most stable and reproducible measure of solubility. Using an excess of solid material is crucial to ensure saturation is achieved and maintained. The equilibration time (often 24-48 hours) is necessary for the system to overcome kinetic barriers and reach true thermodynamic equilibrium.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4).

  • Sample Addition: Add an excess amount of solid 7-Methyl-2,7-diazaspiro[4.5]decane to a vial containing a known volume of each buffer (e.g., 1-2 mL). The excess should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid from the supernatant. This is a critical step to avoid artificially inflating the result. Centrifugation at high speed followed by careful removal of the supernatant is preferred over filtration, which can lead to analyte adsorption.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

  • Result Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature, typically reported in units of µg/mL or µM.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4][15]decane. Acta Chemica Scandinavica, 47, 422-424. [Link: Available through academic libraries, specific public URL not found]

  • Kalogirou, A. S., et al. (2021). A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link: https://www.mdpi.com/1420-3049/26/16/4787]
  • ChemBK. (n.d.). 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination. Retrieved from [Link]

  • PubChem. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]

  • Reutenauer, P., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity. Retrieved from [Link]

  • Lantos, J. I. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link: https://pubs.acs.org/doi/abs/10.1021/ed200497s]
  • Pāvils, K., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC - NIH. Retrieved from [Link]

  • Xu, S., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. PMC - NIH. Retrieved from [Link]

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  • Heterocycles. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link: https://www.heterocycles.com/newlibrary/downloads/PDF/26848/105/1]
  • Chemistry LibreTexts. (2023). pH measurement and determination of pKa value. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14902a]
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. [Link: https://www.mdpi.com/1420-3049/22/1/157]
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  • Boi, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00278]

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An In-Depth Technical Guide to 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methyl-2,7-diazaspiro[4.5]decane, a spirocyclic diamine of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of this scaffold makes it an attractive building block for the synthesis of novel therapeutic agents.

Chemical Identity and Structure

7-Methyl-2,7-diazaspiro[4.5]decane is a heterocyclic organic compound featuring a piperidine ring and a pyrrolidine ring sharing a common quaternary carbon atom. The nitrogen atom of the piperidine ring is substituted with a methyl group.

CAS Number:

  • Dihydrochloride salt: 1955515-24-8[1]

  • Free base: Not explicitly assigned a universal CAS number, but referenced by supplier-specific numbers such as MFCD11223551.[2]

Molecular Formula: C₉H₁₈N₂[2]

Molecular Weight: 154.26 g/mol [2]

Structure:

Figure 1: Chemical structure of 7-Methyl-2,7-diazaspiro[4.5]decane.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Methyl-2,7-diazaspiro[4.5]decane is provided in the table below. These values are primarily sourced from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[2]
Molecular Weight154.26 g/mol [2]
XlogP (predicted)0.6[3]
FormLiquid[2]
PurityTypically >95%[2]
StereochemistryRacemic[2]

Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from a suitable precursor to the diazaspirocyclic core, followed by N-methylation.

synthetic_pathway starting_material Precursor to 2,7-diazaspiro[4.5]decane intermediate 2,7-diazaspiro[4.5]decane starting_material->intermediate Step 1 product 7-Methyl-2,7-diazaspiro[4.5]decane intermediate->product Step 2 reagents1 Cyclization Conditions Step 1 Step 1 reagents1->Step 1 reagents2 Eschweiler-Clarke Reaction (HCHO, HCOOH) Step 2 Step 2 reagents2->Step 2

Figure 2: Proposed synthetic pathway for 7-Methyl-2,7-diazaspiro[4.5]decane.

Step 1: Synthesis of 2,7-diazaspiro[4.5]decane (Hypothetical)

The synthesis of the parent 2,7-diazaspiro[4.5]decane core can be envisioned through various routes described for similar diazaspirocycles. One potential approach involves the construction of the spirocyclic system from commercially available starting materials, which is a common strategy in the synthesis of spiro compounds.

Step 2: N-Methylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4][5][6] This reaction is particularly advantageous as it typically avoids over-methylation to form quaternary ammonium salts.

Reaction Mechanism:

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is subsequently reduced by formic acid (acting as a hydride donor).

eschweiler_clarke amine 2,7-diazaspiro[4.5]decane iminium Iminium Ion Intermediate amine->iminium + HCHO, -H2O formaldehyde HCHO product 7-Methyl-2,7-diazaspiro[4.5]decane iminium->product + HCOOH, -CO2, -H+ formic_acid HCOOH co2 CO2 h2o H2O

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol (Proposed):

  • Materials:

    • 2,7-diazaspiro[4.5]decane

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Sodium hydroxide (for basification)

    • Dichloromethane (for extraction)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • To a solution of 2,7-diazaspiro[4.5]decane in a suitable solvent (e.g., methanol or water), add an excess of formaldehyde solution.

    • Slowly add an excess of formic acid to the reaction mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until a pH > 12 is achieved.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 7-Methyl-2,7-diazaspiro[4.5]decane.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • A singlet corresponding to the N-methyl protons (N-CH₃) is expected in the upfield region, likely around 2.2-2.5 ppm.

  • Complex multiplets for the methylene protons of the piperidine and pyrrolidine rings would be observed between approximately 1.5 and 3.0 ppm. The protons adjacent to the nitrogen atoms will be shifted further downfield.

¹³C NMR Spectroscopy (Predicted):

  • The N-methyl carbon (N-CH₃) should appear as a single peak in the upfield region, estimated to be around 45-50 ppm.

  • The spiro carbon atom, being a quaternary carbon, will likely have a chemical shift in the range of 60-70 ppm.

  • The methylene carbons of the two rings will resonate in the range of 20-60 ppm, with those adjacent to the nitrogen atoms appearing more downfield.

Mass Spectrometry (Predicted):

  • Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 154. Fragmentation would likely involve the loss of the methyl group (m/z = 139) and cleavage of the rings.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z = 155.15.[3]

Applications in Drug Development

The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold is a valuable building block in drug discovery due to its rigid, three-dimensional structure. This rigidity can help in optimizing the binding of a molecule to its biological target by reducing the entropic penalty upon binding. The presence of two nitrogen atoms provides sites for further functionalization, allowing for the exploration of a diverse chemical space.

Derivatives of diazaspiro[4.5]decane have been investigated for a range of biological activities, highlighting the potential of this core structure in medicinal chemistry.

Safety and Handling

As with any chemical, 7-Methyl-2,7-diazaspiro[4.5]decane should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChemLite. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

  • MDPI. (2021).
  • YouTube. (2020, October 12). Eschweiler-Clarke reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • ACS Publications. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(43), 38763-38771.
  • MDPI. (2021).
  • ACS Publications. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3128–3135.
  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 2023, 8(33), 30137–30146.
  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel heterocyclic compound, 7-Methyl-2,7-diazaspiro[4.5]decane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural characterization through modern analytical techniques. We will delve into the theoretical underpinnings of the spectral features, present predicted data based on analogous structures, and provide robust experimental protocols for data acquisition.

Introduction

7-Methyl-2,7-diazaspiro[4.5]decane is a unique spirocyclic diamine featuring a pyrrolidine ring fused to a piperidine ring at a quaternary carbon. The presence of a tertiary amine in the piperidine ring and a secondary amine in the pyrrolidine ring imparts distinct chemical properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. Understanding its three-dimensional structure and fragmentation behavior is paramount for its application in the synthesis of novel therapeutic agents. This guide will serve as a key reference for the structural elucidation of this compound and its derivatives.

Predicted Spectroscopic Data

Due to the novelty of 7-Methyl-2,7-diazaspiro[4.5]decane, publicly available experimental spectral data is limited. Therefore, the data presented in this guide is a combination of predicted values derived from established principles of NMR and MS, and comparative analysis with structurally related compounds, such as N-methylpiperidine and substituted pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.[1] For 7-Methyl-2,7-diazaspiro[4.5]decane, both ¹H and ¹³C NMR are critical for confirming its unique spirocyclic structure.

The proton NMR spectrum is expected to exhibit a series of signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid conformational nature of the spirocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Methyl-2,7-diazaspiro[4.5]decane

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-CH₃~2.2 - 2.4s-
H-1, H-3 (axial & equatorial)~2.5 - 2.9m-
H-6, H-10 (axial & equatorial)~1.5 - 1.9m-
H-8, H-9 (axial & equatorial)~1.4 - 1.8m-
N-H (pyrrolidine)~1.5 - 3.0 (broad)br s-

The protons on the piperidine and pyrrolidine rings are expected to show complex splitting patterns due to geminal and vicinal couplings.[2] Protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.[3] The N-methyl group is anticipated to be a sharp singlet. The N-H proton of the pyrrolidine ring is expected to be a broad singlet, and its chemical shift may vary with concentration and solvent.

The carbon NMR spectrum will provide information on the number of unique carbon environments. Given the structure of 7-Methyl-2,7-diazaspiro[4.5]decane, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Methyl-2,7-diazaspiro[4.5]decane

Carbon AssignmentPredicted Chemical Shift (ppm)
Spiro C (C-5)~60 - 70
N-CH₃~45 - 50
C-1, C-3~50 - 60
C-6, C-10~30 - 40
C-8, C-9~20 - 30
C-4~45 - 55

The spiro carbon (C-5) is expected to be significantly downfield due to its quaternary nature and attachment to two nitrogen atoms. The carbons adjacent to the nitrogen atoms (C-1, C-3, and C-4) will also be deshielded. The N-methyl carbon will appear in the typical range for such groups.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.[5] For 7-Methyl-2,7-diazaspiro[4.5]decane, with a molecular formula of C₉H₁₈N₂, the expected monoisotopic mass is approximately 154.15 Da. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, in accordance with the nitrogen rule.[6]

Upon electron ionization (EI), the molecular ion of 7-Methyl-2,7-diazaspiro[4.5]decane is expected to undergo characteristic fragmentation pathways, primarily driven by the presence of the nitrogen atoms.[6] The most likely fragmentation will involve alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

Key Predicted Fragments:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 139.

  • Cleavage of the pyrrolidine ring: Alpha-cleavage next to the secondary amine could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 125.

  • Cleavage of the piperidine ring: Alpha-cleavage adjacent to the tertiary amine is a very common fragmentation pathway for N-alkylpiperidines.[6] This could lead to the formation of a stable iminium ion.

  • Retro-Diels-Alder (RDA) type fragmentation: Although less common for saturated rings, some degree of RDA-type fragmentation of the piperidine ring might be observed.

Experimental Protocols

To obtain high-quality NMR and MS data for 7-Methyl-2,7-diazaspiro[4.5]decane, the following experimental protocols are recommended.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Methyl-2,7-diazaspiro[4.5]decane in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]

  • Spectrometer Preparation: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.[8]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[4]

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[9]

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause reproducible fragmentation and allows for comparison with library spectra.[9][10]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions using an electron multiplier or other suitable detector.

  • Data Acquisition: Record the ion abundance at each m/z value to generate the mass spectrum.

Synthesis and Potential Impurities

A plausible synthetic route to 2,7-diazaspiro[4.5]decane derivatives involves multi-step sequences starting from commercially available materials. The final methylation step would introduce the methyl group at the 7-position.

Potential impurities that could be observed in the spectra include starting materials, reagents from the final step (e.g., methylating agent), and diastereomers if chiral centers are present and not separated. The presence of such impurities would manifest as extra peaks in both NMR and MS spectra. Careful purification by chromatography or crystallization is essential to obtain a pure sample for accurate spectral analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of 7-Methyl-2,7-diazaspiro[4.5]decane. By combining predicted NMR and MS data with established experimental protocols, researchers can confidently characterize this novel spirocyclic diamine. The detailed understanding of its spectral properties is fundamental for its future applications in the development of new chemical entities with potential therapeutic value.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • SENSE. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Sharman, G. J. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation in Organic Chemistry (pp. 119-143). Royal Society of Chemistry.
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  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Methyl-2,7-diazaspiro[4.5]decane, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a practical framework for handling and characterizing this spirocyclic diamine.

Introduction to 7-Methyl-2,7-diazaspiro[4.5]decane

7-Methyl-2,7-diazaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic scaffold containing two nitrogen atoms. The presence of a tertiary amine (N-methylated) and a secondary amine within the diazaspiro[4.5]decane framework imparts specific chemical characteristics that are crucial for its behavior in various chemical and biological systems. The spirocyclic nature of the molecule provides a rigid, three-dimensional structure that is of increasing interest in medicinal chemistry for its potential to explore novel chemical space and improve pharmacological properties.

Physicochemical Properties: A Blend of Prediction and Inference

Direct experimental data on the physicochemical properties of 7-Methyl-2,7-diazaspiro[4.5]decane is limited in publicly accessible literature. However, computational predictions and information from closely related analogs allow for an informed estimation of its characteristics.

Table 1: Predicted Physicochemical Properties of 7-Methyl-2,7-diazaspiro[4.5]decane

PropertyPredicted ValueSourceImplication for Solubility and Stability
Molecular FormulaC₉H₁₈N₂-Basic structural information.
Molecular Weight154.25 g/mol -Influences diffusion and transport properties.
XlogP0.6PubChemSuggests a degree of hydrophilicity and potential for aqueous solubility[1].
LogP0.59Hit2LeadCorroborates the XlogP value, indicating balanced lipophilicity[2].
Hydrogen Bond Donors1PubChemThe secondary amine can donate a hydrogen bond, contributing to interactions with polar solvents.
Hydrogen Bond Acceptors2PubChemBoth nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents.
pKa (Predicted)BasicInferredThe presence of two amine groups suggests basicity. The tertiary amine is expected to have a pKa around 9-10, and the secondary amine around 10-11. This will significantly influence aqueous solubility as a function of pH.

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug discovery and development, influencing everything from formulation to bioavailability.

Aqueous Solubility

Based on the predicted LogP of approximately 0.6, 7-Methyl-2,7-diazaspiro[4.5]decane is anticipated to have a moderate to good aqueous solubility. The presence of two nitrogen atoms, which can be protonated to form cationic species, will significantly enhance its solubility in acidic aqueous solutions. At physiological pH (7.4), a significant fraction of the compound is expected to be in its protonated, more soluble form.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the interplay of the compound's polarity and the solvent's properties.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of the amine groups to form hydrogen bonds suggests good solubility in these solvents. A related compound, 2-benzyloxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, has been shown to be recrystallized from ethanol, supporting this inference.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to favorable dipole-dipole interactions.

  • Apolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the polar nature of the diamine.

  • Chlorinated Solvents (e.g., Dichloromethane): Synthetic procedures for related compounds suggest that diazaspiroalkanes are often soluble in dichloromethane, which is a common solvent for extraction.

Stability Profile and Degradation Pathways

The stability of 7-Methyl-2,7-diazaspiro[4.5]decane is crucial for its storage, handling, and formulation. While specific stability studies are not available, potential degradation pathways can be inferred based on its chemical structure.

  • Oxidative Degradation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. The secondary amine can also be oxidized. The presence of atmospheric oxygen or oxidizing agents could promote this degradation.

  • pH-Dependent Stability: The compound is expected to be relatively stable in neutral and alkaline conditions. In strongly acidic conditions, while solubility is enhanced, the potential for acid-catalyzed degradation of the heterocyclic rings, although generally low for saturated systems, should not be entirely dismissed without experimental validation.

  • Thermal Stability: As a relatively small organic molecule, it is expected to have good thermal stability at standard storage temperatures. High temperatures could lead to decomposition.

  • Photostability: Saturated aliphatic amines are generally not strong chromophores and are not expected to be highly susceptible to photodegradation by visible light. However, exposure to high-energy UV light could potentially lead to degradation.

Experimental Protocols for Characterization

To provide a comprehensive understanding of the solubility and stability of 7-Methyl-2,7-diazaspiro[4.5]decane, the following standard experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of 7-Methyl-2,7-diazaspiro[4.5]decane to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, LC-MS, or ¹H NMR with an internal standard.

Causality: The shake-flask method is considered the "gold standard" for equilibrium solubility because it allows for a true equilibrium to be established between the solid and dissolved states of the compound, providing a thermodynamically accurate measurement.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Analyze supernatant concentration (HPLC, LC-MS) C->D

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 7-Methyl-2,7-diazaspiro[4.5]decane in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample protected from stress:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating method (e.g., a gradient HPLC-UV/MS method) to separate the parent compound from any degradation products.

Causality: By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation pathways can be identified rapidly. This information is invaluable for developing stable formulations and defining appropriate storage conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (UV) A->F G Neutralize (if applicable) B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data for 7-Methyl-2,7-diazaspiro[4.5]decane remains scarce, a combination of computational predictions and knowledge of related chemical structures provides a valuable preliminary understanding of its solubility and stability. The compound is predicted to have moderate aqueous solubility, which is likely enhanced at lower pH, and good solubility in polar organic solvents. Its stability profile is expected to be robust under standard conditions, with potential susceptibility to oxidation. The experimental protocols outlined in this guide provide a clear path forward for researchers to obtain the necessary empirical data to fully characterize this promising spirocyclic scaffold for applications in drug discovery and development.

References

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is relentless. Among these, spirocyclic scaffolds have emerged as a compelling class of compounds, prized for their inherent three-dimensionality.[1][2] This rigid, non-planar structure provides a unique platform for creating drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The 7-Methyl-2,7-diazaspiro[4.5]decane core, a distinctive heterocyclic system, represents a largely unexplored yet highly promising scaffold for the development of next-generation therapeutics. This guide provides a comprehensive overview of the potential research avenues for this intriguing molecule, offering insights into its synthesis, and proposing innovative applications in medicinal chemistry.

Core Synthesis Strategy: A Proposed Pathway to 7-Methyl-2,7-diazaspiro[4.5]decane

Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: N-Methylation Start Commercially Available Starting Materials Step1 Construction of Pyrrolidine Ring Start->Step1 [A] Step2 Formation of Piperidine Ring Step1->Step2 [B] Intermediate 2,7-Diazaspiro[4.5]decane Step2->Intermediate [C] Step3 Selective N-Methylation Intermediate->Step3 [D] Final_Product 7-Methyl-2,7-diazaspiro[4.5]decane Step3->Final_Product caption Proposed synthetic workflow for 7-Methyl-2,7-diazaspiro[4.5]decane.

Caption: Proposed synthetic workflow for 7-Methyl-2,7-diazaspiro[4.5]decane.

Detailed Experimental Protocol

Part 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The construction of the diazaspiro[4.5]decane core can be approached through several established methods for spirocycle synthesis. One such approach involves a domino reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst to form the diazaspiro[4.5]decane scaffold with exocyclic double bonds, which can then be reduced.[1][3][4] Another potential route involves the oxidative cyclization of olefinic precursors.[5]

Step-by-Step Protocol (Conceptual):

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the chosen starting materials (e.g., a suitable yne-en-yne and an aryl halide), a palladium catalyst such as Pd(OAc)₂, and a phosphine ligand like PPh₃ in an appropriate anhydrous solvent (e.g., toluene).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

  • Reduction (if necessary): If the synthesized scaffold contains exocyclic double bonds, perform a reduction step using a suitable reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to obtain the saturated 2,7-diazaspiro[4.5]decane core.

Part 2: Selective N-Methylation

With the core scaffold in hand, the final step is the selective methylation of the nitrogen at the 7-position. Various N-methylation techniques have been reported for cyclic amines and peptides.[6][7]

Step-by-Step Protocol (Conceptual):

  • Protection (if necessary): To ensure selective methylation at the desired nitrogen, it may be necessary to first protect the other nitrogen atom using a suitable protecting group (e.g., Boc anhydride).

  • Methylation: Dissolve the protected or unprotected diazaspiro[4.5]decane in a suitable solvent (e.g., THF or DMF). Add a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride or potassium carbonate).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

  • Deprotection (if necessary): If a protecting group was used, remove it under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purification: Purify the final product, 7-Methyl-2,7-diazaspiro[4.5]decane, by column chromatography or crystallization.

Potential Research Areas: Charting a Course for Discovery

The unique structural features of 7-Methyl-2,7-diazaspiro[4.5]decane make it a compelling candidate for investigation across several therapeutic areas. The following sections outline promising research directions, complete with proposed experimental workflows.

Central Nervous System (CNS) Disorders: Targeting Neurotransmitter Receptors

Spirocyclic diamines have shown significant promise as modulators of CNS targets.[8][9] The rigid conformation of the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold can be exploited to design potent and selective ligands for various neurotransmitter receptors implicated in neurological and psychiatric disorders.

Proposed Research Targets:

  • Dopamine and Serotonin Receptors: Derivatives of spirocyclic compounds have been investigated for their activity at dopamine D₂ and serotonin 5-HT₂A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[10]

  • GABAₐ Receptors: The development of 3,9-diazaspiro[5.5]undecane-based antagonists for GABAₐ receptors highlights the potential of diazaspiroalkanes in modulating inhibitory neurotransmission.[11]

  • Sigma (σ) Receptors: The σ₂ receptor has been identified as a potential therapeutic target for neurodegenerative diseases and neuropathic pain.[12]

Experimental Workflow:

CNS_Workflow Start Synthesize Library of 7-Methyl-2,7-diazaspiro[4.5]decane Derivatives Screening In Vitro Receptor Binding Assays (D₂, 5-HT₂A, GABAₐ, σ₂) Start->Screening Functional_Assays Functional Assays (e.g., Calcium Imaging, Electrophysiology) Screening->Functional_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) Functional_Assays->ADME_Tox In_Vivo In Vivo Animal Models (e.g., Behavioral Models of Psychosis, Pain) ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization caption Experimental workflow for CNS drug discovery.

Caption: Experimental workflow for CNS drug discovery.

Data Presentation: Receptor Binding Affinity

Compound IDD₂ Ki (nM)5-HT₂A Ki (nM)GABAₐ IC₅₀ (µM)σ₂ Ki (nM)
7-Methyl-2,7-diazaspiro[4.5]decane TBDTBDTBDTBD
Derivative 1 TBDTBDTBDTBD
Derivative 2 TBDTBDTBDTBD
... ............
Reference Compound ValueValueValueValue
TBD: To be determined
Oncology: Development of Novel Anti-Cancer Agents

The diazaspiro[4.5]decane scaffold has already demonstrated potential in the development of anti-cancer agents. Further exploration of 7-Methyl-2,7-diazaspiro[4.5]decane derivatives could lead to the discovery of novel compounds with improved efficacy and reduced side effects.

Proposed Research Directions:

  • Enzyme Inhibition: Investigate the inhibitory activity of novel derivatives against key enzymes involved in cancer cell proliferation and survival.

  • Targeting Protein-Protein Interactions: The rigid spirocyclic core can serve as a template for designing molecules that disrupt critical protein-protein interactions within cancer signaling pathways.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized 7-Methyl-2,7-diazaspiro[4.5]decane derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Infectious Diseases: A New Scaffold for Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents. The unique structural features of 7-Methyl-2,7-diazaspiro[4.5]decane could provide a novel scaffold for the design of potent antibiotics or antifungals.

Proposed Research Approach:

  • Screening against a Panel of Pathogens: Synthesize a library of derivatives and screen them against a diverse panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of action to identify novel cellular targets.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
7-Methyl-2,7-diazaspiro[4.5]decane TBDTBDTBD
Derivative 1 TBDTBDTBD
Derivative 2 TBDTBDTBD
... .........
Reference Drug ValueValueValue
TBD: To be determined

Conclusion: A Scaffold of Opportunity

The 7-Methyl-2,7-diazaspiro[4.5]decane core represents a promising yet underexplored scaffold in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability offer a wealth of opportunities for the design and development of novel therapeutics. The proposed research areas in CNS disorders, oncology, and infectious diseases provide a starting point for unlocking the full potential of this intriguing molecule. Through rigorous synthesis, comprehensive biological evaluation, and insightful structure-activity relationship studies, the scientific community can harness the power of the spirocyclic advantage to address unmet medical needs.

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Unlocking the Therapeutic Potential of Spirocycles: A Technical Guide to the Theoretical Modeling of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with enhanced three-dimensionality and improved physicochemical properties has led to a burgeoning interest in spirocyclic scaffolds.[1][2] Among these, the diazaspiro[4.5]decane core represents a privileged structure in medicinal chemistry, offering a rigid framework that can orient substituents in precise vectors to optimize target engagement. This in-depth technical guide presents a comprehensive theoretical modeling workflow for 7-Methyl-2,7-diazaspiro[4.5]decane, a representative member of this promising class of molecules. Tailored for researchers, scientists, and drug development professionals, this document provides a self-validating framework for in silico characterization, moving beyond a mere listing of methods to explain the causal reasoning behind each computational step. By integrating principles of quantum mechanics and molecular mechanics, we delineate a robust protocol for elucidating the structural and electronic properties of this scaffold, thereby accelerating its journey from a conceptual molecule to a viable drug candidate.

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

The imperative in contemporary drug discovery is to move beyond flat, aromatic structures towards molecules with greater sp³ character, a transition that often correlates with improved solubility, metabolic stability, and overall developability.[1][2] Spirocycles, defined by two rings sharing a single atom, are archetypal examples of three-dimensional scaffolds that can confer these desirable attributes.[2] The diazaspiro[4.5]decane framework, in particular, has garnered significant attention due to its prevalence in bioactive natural products and its successful incorporation into a variety of therapeutic candidates.[3][4] The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, while the nitrogen atoms of the diaza-core provide key hydrogen bonding capabilities.[5]

7-Methyl-2,7-diazaspiro[4.5]decane serves as an exemplary model for this guide. Its theoretical modeling is not merely an academic exercise but a critical step in understanding its conformational preferences, electronic landscape, and potential for intermolecular interactions. This in silico characterization provides a foundational dataset that can inform rational drug design, enabling chemists to strategically modify the scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

A Validated Workflow for Theoretical Modeling

The following sections detail a multi-step computational protocol designed to provide a holistic understanding of 7-Methyl-2,7-diazaspiro[4.5]decane. The causality behind the choice of methods is emphasized to ensure a self-validating and reproducible workflow.

G cluster_0 Phase 1: Initial Structure & Optimization cluster_1 Phase 2: Electronic & Reactivity Analysis cluster_2 Phase 3: Dynamic Behavior & Solvation Effects A 2D to 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B Initial exploration C Geometry Optimization (DFT - B3LYP/6-31G*) B->C Lowest energy conformer D Frequency Calculation (Thermodynamic Properties) C->D Validation of minimum energy E Frontier Molecular Orbital Analysis (HOMO-LUMO) C->E Electronic properties F Molecular Electrostatic Potential (MEP) Mapping C->F Reactivity sites G Molecular Dynamics Simulation (Explicit Solvent) C->G Conformational stability H ADMET Prediction (In Silico Toxicology & PK) G->H Physicochemical properties

Figure 1: A comprehensive workflow for the theoretical modeling of 7-Methyl-2,7-diazaspiro[4.5]decane.
Step 1: Geometry Optimization and Conformational Analysis

The foundational step in any theoretical modeling study is to determine the most stable three-dimensional structure of the molecule. This is not a trivial task for a flexible molecule like 7-Methyl-2,7-diazaspiro[4.5]decane, which can exist in multiple conformations.

Protocol:

  • 2D to 3D Conversion: The molecule is first sketched in a 2D chemical drawing program and then converted to a 3D structure using a molecular editor.

  • Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This step is crucial to explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Optimization: The lowest energy conformer from the molecular mechanics search is then subjected to a more accurate geometry optimization using Density Functional Theory (DFT). A common and well-validated method is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Rationale: The hierarchical approach of using molecular mechanics followed by DFT is computationally efficient. Molecular mechanics rapidly explores a wide conformational space, while DFT provides a more accurate final geometry and electronic structure. The frequency analysis is a critical quality control step to validate the optimized structure.

Step 2: Electronic Properties and Reactivity Descriptors

With an optimized geometry in hand, we can now probe the electronic properties of 7-Methyl-2,7-diazaspiro[4.5]decane. These properties are key to understanding its reactivity and potential for intermolecular interactions.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Rationale: The HOMO and LUMO energies provide insights into the molecule's ability to donate and accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity. The MEP map is an intuitive tool for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Step 3: Molecular Dynamics and Solvation Effects

To understand the behavior of 7-Methyl-2,7-diazaspiro[4.5]decane in a biological environment, it is essential to simulate its dynamics in the presence of a solvent, typically water.

Protocol:

  • System Setup: The optimized structure of the molecule is placed in a periodic box of water molecules.

  • Molecular Dynamics (MD) Simulation: An MD simulation is run for a sufficient duration (e.g., 100 ns) using a suitable force field (e.g., AMBER or CHARMM). The simulation is performed under constant temperature and pressure (NPT ensemble) to mimic physiological conditions.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the conformational stability of the molecule, identify persistent intramolecular hydrogen bonds, and calculate properties such as the root-mean-square deviation (RMSD) and radius of gyration.

Rationale: MD simulations provide a dynamic picture of the molecule's behavior, revealing its flexibility and preferred conformations in solution. This is a more realistic representation than the static, gas-phase picture from DFT calculations.

Anticipated Results and Their Implications for Drug Development

While this guide outlines a theoretical workflow, the anticipated results from these simulations can provide invaluable insights for drug development professionals.

Parameter Anticipated Value/Observation Implication for Drug Development
Optimized Geometry Specific bond lengths, bond angles, and dihedral angles defining the lowest energy conformation.Provides a 3D model for structure-based drug design and pharmacophore modeling.
HOMO-LUMO Gap A quantitative measure of electronic stability and chemical reactivity.A larger gap suggests higher stability and lower toxicity. Can be tuned by substituent effects.
MEP Map Regions of negative potential around the nitrogen atoms and positive potential around the N-H and C-H protons.Identifies key interaction points for receptor binding, particularly hydrogen bond donors and acceptors.
Conformational Stability (from MD) The molecule is expected to maintain its spirocyclic core structure with some flexibility in the piperidine ring.A stable core is desirable for pre-organizing the molecule for receptor binding, reducing the entropic cost.
In Silico ADMET Properties Predictions of properties such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism.[6]Early identification of potential liabilities allows for chemical modifications to improve the drug-like properties of the scaffold.

Conclusion

The theoretical modeling of 7-Methyl-2,7-diazaspiro[4.5]decane, as detailed in this guide, provides a robust and scientifically sound framework for its in silico characterization. By systematically investigating its structural, electronic, and dynamic properties, researchers can gain a deep understanding of this promising scaffold. The insights gleaned from these computational studies are not merely academic; they are directly applicable to the design of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide serves as a testament to the power of computational chemistry to accelerate the drug discovery process, enabling a more rational and efficient exploration of chemical space.[7][8][9]

References

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Navigating the Spirocyclic Scaffold: A Technical Guide to 7-Methyl-2,7-diazaspiro[4.5]decane for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds have garnered significant attention. Their inherent three-dimensionality offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved solubility, metabolic stability, and target-binding selectivity. The 7-Methyl-2,7-diazaspiro[4.5]decane core, a key building block, represents a versatile platform for the synthesis of innovative therapeutics. This guide provides an in-depth analysis of its commercial availability, physicochemical characteristics, and practical considerations for its incorporation into drug discovery pipelines. The strategic introduction of a methyl group can also significantly influence a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon often referred to as the "magic methyl" effect.[1]

Commercial Availability and Sourcing

While not a ubiquitous catalogue item, 7-Methyl-2,7-diazaspiro[4.5]decane is accessible through specialized chemical suppliers that focus on providing unique building blocks for research and development. The compound is typically available as a free base or as a dihydrochloride salt, and procurement choices will depend on the specific requirements of the planned synthetic route, such as solubility and stability.

Below is a summary of known suppliers. Researchers are advised to contact these vendors directly for the most current information on lead times, available quantities, and purity specifications.

SupplierProduct NameCAS NumberMDL NumberPurity/SpecificationForm
BLDpharm 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride1955515-24-8MFCD26407167Not specified-
ChemBridge 7-methyl-2,7-diazaspiro[4.5]decaneNot specifiedMFCD1122355195%Liquid

Note: The availability and specifications from suppliers are subject to change. It is crucial to obtain the latest data directly from the vendors.

Physicochemical Properties and Structural Data

A comprehensive understanding of the molecule's properties is fundamental to its effective application. The following data has been consolidated from various sources.

PropertyValueSource
Molecular Formula C9H18N2PubChem[2]
Molecular Weight 154.25 g/mol PubChem[2]
Monoisotopic Mass 154.147 DaPubChem[2]
Predicted XlogP 0.6PubChem[2]
InChI Key XYAVBNPTWXQIAA-UHFFFAOYSA-NPubChem[2]
SMILES CN1CCCC2(C1)CCNC2PubChem[2]

Synthetic Considerations and Methodologies

Illustrative Synthetic Workflow: N-1 Monosubstituted Spiro Carbocyclic Hydantoins

This workflow demonstrates a general and efficient pathway to a class of diazaspiro compounds, which can be adapted for the synthesis of various analogs.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Functionalization and Final Product A Commercially Available Starting Materials B Formation of the Spirocyclic Intermediate A->B Reaction under mild conditions C Introduction of Methyl Group and Subsequent Ring Closure B->C High-yield transformation D 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C->D Final Product (Overall yield: 60%)

Caption: A generalized three-step synthetic workflow for diazaspiro compounds.

Experimental Protocol: A General Approach to Spirohydantoin Synthesis

The following protocol is adapted from a documented synthesis of a related diazaspiro compound and serves as a foundational methodology.[3]

Step 1: Synthesis of the Precursor Amine

  • Dissolve the starting ketone in an appropriate solvent (e.g., methanol).

  • Add a solution of the corresponding amine and allow the reaction to proceed at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Remove the solvent under reduced pressure to obtain the crude imine.

Step 2: Formation of the Spirocyclic Amine

  • To a solution of the crude imine in a suitable solvent (e.g., diethyl ether), add a solution of the desired nucleophile.

  • Stir the reaction mixture at a controlled temperature.

  • Upon completion, quench the reaction with a suitable reagent and extract the product.

  • Purify the resulting spirocyclic amine by column chromatography.

Step 3: N-Methylation and Cyclization

  • To a solution of the spirocyclic amine in a polar aprotic solvent (e.g., DMF), add a methylating agent (e.g., methyl iodide).

  • Introduce a base to facilitate the reaction and subsequent cyclization.

  • Heat the reaction mixture as required and monitor for the formation of the final product.

  • After completion, perform an aqueous workup and extract the product.

  • Purify the final 7-Methyl-2,7-diazaspiro[4.5]decane derivative by recrystallization or chromatography.

Trustworthiness of the Protocol: This generalized protocol is based on established chemical principles for the synthesis of spirocyclic hydantoins. Each step can be independently validated through standard analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm the identity and purity of the intermediates and the final product.

Applications in Drug Discovery

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation allows for precise orientation of substituents to interact with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antifungal agents through the inhibition of chitin synthase.[4] The introduction of a methyl group on one of the nitrogen atoms, as in 7-Methyl-2,7-diazaspiro[4.5]decane, can further modulate the compound's properties by altering its basicity, lipophilicity, and metabolic stability, potentially leading to improved drug-like characteristics.

The strategic incorporation of such spirocyclic building blocks is a key tactic in modern drug design, aiming to develop drug candidates with enhanced efficacy and safety profiles.[5]

Conclusion

7-Methyl-2,7-diazaspiro[4.5]decane represents a valuable building block for medicinal chemists and drug development professionals. While its commercial availability is limited to specialized suppliers, its unique structural features offer significant potential for the creation of novel therapeutics. A thorough understanding of its sourcing, properties, and synthetic considerations is essential for its successful integration into drug discovery programs. The continued exploration of spirocyclic scaffolds like this one will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • G. A. M. F. C. de A. F. de C. B. G. L. V. R. A. M. D. L. F. D. S. J. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. PubChem. Retrieved from [Link]

  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1233. MDPI. Retrieved from [Link]

  • Roda, G., et al. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 24(2), 1603. MDPI. Retrieved from [Link]

  • Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(24), 115167. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. The 2,7-diazaspiro[4.5]decane core, a key structural motif, is present in a variety of biologically active compounds and serves as a versatile scaffold for the development of novel therapeutics. This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane, a valuable building block for drug discovery programs. The strategic N-methylation of the diazaspirocycle can significantly influence its pharmacological properties, including potency and selectivity.

The synthesis is presented in two main stages: the construction of the parent 2,7-diazaspiro[4.5]decane scaffold and its subsequent selective N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.

Overall Synthetic Scheme

The synthetic route is designed for robustness and scalability, employing well-established chemical transformations. The key steps involve the formation of the spirocyclic core via a multi-component reaction followed by a classic N-methylation.

Synthetic_Workflow Start Starting Materials: N-Boc-4-piperidone & Ethyl 2-aminoacetate HCl Step1 Step 1: Reductive Amination & Boc Protection Start->Step1 Intermediate1 Protected Spiro-Intermediate: di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 2,7-diazaspiro[4.5]decane Step2->Intermediate2 Step3 Step 3: N-Methylation (Eschweiler-Clarke Reaction) Intermediate2->Step3 FinalProduct Final Product: 7-Methyl-2,7-diazaspiro[4.5]decane Step3->FinalProduct

Caption: Overall workflow for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane.

Part 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Scaffold

This part of the protocol details the construction of the core spirocyclic system. A key feature of this synthesis is the strategic use of a Boc (tert-butoxycarbonyl) protecting group, which facilitates purification and allows for selective manipulation of the nitrogen atoms in subsequent steps.

Experimental Protocol: Synthesis of di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Ethyl 2-aminoacetate hydrochloride≥98%Commercially Available
Sodium triacetoxyborohydride (STAB)≥97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Saturated aq. NaHCO₃ACS GradeIn-house preparation
BrineACS GradeIn-house preparation
Anhydrous MgSO₄ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq), ethyl 2-aminoacetate hydrochloride (1.1 eq), and anhydrous dichloromethane (DCM, 5 mL per mmol of piperidone).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA, 1.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Reductive Amination: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • In-situ Protection: After completion of the reductive amination (monitored by TLC or LC-MS), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.2 eq) to the reaction mixture. Stir at room temperature for 4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate as a white solid.

Experimental Protocol: Deprotection to 2,7-diazaspiro[4.5]decane

Materials and Reagents:

Reagent/MaterialGradeSupplier
di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylateSynthesized above-
Trifluoroacetic acid (TFA)Reagent gradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃ACS GradeIn-house preparation
1 M NaOH solutionACS GradeIn-house preparation

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the di-Boc protected spirocycle (1.0 eq) in anhydrous DCM (10 mL per mmol).

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete removal of the Boc groups.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with DCM to remove any organic impurities.

  • Basification and Extraction: Cool the aqueous layer to 0 °C and carefully adjust the pH to >12 with 1 M NaOH solution. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,7-diazaspiro[4.5]decane. The product is often used in the next step without further purification.

Part 2: Selective N-Methylation to 7-Methyl-2,7-diazaspiro[4.5]decane

The final step of the synthesis is the selective methylation of one of the secondary amine functionalities. The Eschweiler-Clarke reaction is an ideal choice for this transformation as it is a high-yielding, robust reaction that avoids over-methylation to form quaternary ammonium salts.[1][2]

Mechanism and Scientific Rationale: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[1] The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide, driving the reaction to completion.[2] This method is particularly advantageous as it is tolerant of many functional groups and the reaction conditions are relatively mild.

Eschweiler_Clarke_Mechanism Amine Secondary Amine (2,7-diazaspiro[4.5]decane) Iminium Iminium Ion Intermediate Amine->Iminium + H₂C=O, - H₂O Formaldehyde Formaldehyde (H₂C=O) MethylatedAmine Tertiary Amine (7-Methyl-2,7-diazaspiro[4.5]decane) Iminium->MethylatedAmine + HCOOH, - CO₂ FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium CO2 CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,7-diazaspiro[4.5]decaneSynthesized above-
Formaldehyde (37% in H₂O)ACS GradeCommercially Available
Formic acid (88%)ACS GradeCommercially Available
1 M NaOH solutionACS GradeIn-house preparation
Dichloromethane (DCM)ACS GradeCommercially Available
BrineACS GradeIn-house preparation
Anhydrous MgSO₄ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing 2,7-diazaspiro[4.5]decane (1.0 eq), add formaldehyde (37% aqueous solution, 2.2 eq).

  • Acid Addition: Add formic acid (88%, 2.2 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, or until gas evolution (CO₂) ceases and TLC/LC-MS analysis indicates the completion of the reaction.

  • Cooling and Basification: Cool the reaction mixture to room temperature and carefully make it basic (pH > 12) by the slow addition of 1 M NaOH solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 7-Methyl-2,7-diazaspiro[4.5]decane.

Characterization Data

Final product characterization should be performed using standard analytical techniques to confirm the structure and purity.

AnalysisExpected Results
¹H NMR Resonances corresponding to the spirocyclic core protons and a singlet for the N-methyl group.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product.
Purity (HPLC/GC) ≥95%

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane. The described methods are based on well-established and scalable chemical reactions, making them suitable for both small-scale discovery and larger-scale production campaigns. The strategic use of protecting groups and a robust N-methylation procedure ensures high yields and purity of the final product, a valuable building block for the development of novel therapeutics.

References

  • Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone.
  • ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved January 22, 2026, from [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke reaction. Retrieved January 22, 2026, from [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 22, 2026, from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 22, 2026, from [Link]

  • ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved January 22, 2026, from [Link]

  • Organic Letters. (n.d.). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Retrieved January 22, 2026, from [Link]

Sources

Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decanes: A Modern Approach to Architecturally Complex Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists and Process Development Scientists

Introduction: The Rising Prominence of Diazaspiro[4.5]decanes in Drug Discovery

The diazaspiro[4.5]decane framework represents a class of saturated heterocyclic scaffolds that has garnered significant attention in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational arrangement, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This architectural complexity makes it a valuable bioisostere for more common structures like piperazine, often leading to improved pharmacological properties.[1]

Molecules incorporating the diazaspiro[4.5]decane core have demonstrated potent and selective activity in a range of therapeutic areas. They are key components in novel inhibitors targeting Janus kinases (TYK2/JAK1) for inflammatory bowel disease[2], PARP inhibitors for cancer therapy[1], and antifungal agents.[3] The inherent structural rigidity and novelty of the scaffold provide a powerful platform for navigating new chemical space in drug discovery programs.[4]

However, the construction of the spirocyclic core, which features a single atom shared by two rings, presents a considerable synthetic challenge. Traditional methods often require multi-step, linear sequences that are inefficient and lack versatility. The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of these complex structures, offering convergent and highly efficient pathways.[5][6] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust and versatile tool for the critical intramolecular C-N bond formation required to forge the spirocyclic diamine system.[5][7]

This guide provides a detailed overview of the mechanistic principles, experimental protocols, and practical considerations for the palladium-catalyzed synthesis of diazaspiro[4.5]decanes, tailored for researchers, scientists, and drug development professionals.

Mechanistic Foundations: The Power of Intramolecular C-N Coupling

The cornerstone of modern synthetic strategies toward diazaspiro[4.5]decanes is the palladium-catalyzed Buchwald-Hartwig amination.[5][8] This reaction facilitates the formation of a carbon-nitrogen bond between an amine and an aryl or alkyl halide. When applied in an intramolecular fashion, it becomes a powerful method for cyclization.

The generally accepted catalytic cycle for this transformation is a well-orchestrated sequence of steps involving Pd(0) and Pd(II) intermediates.[7][9]

The Catalytic Cycle Explained:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the substrate. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this oxidative addition and stabilizes the resulting complex.[10][11]

  • Ligand Exchange/Amine Coordination: The amine nucleophile displaces a ligand on the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a more nucleophilic amido species.[10]

  • Reductive Elimination: This is the key C-N bond-forming step. The aryl/alkyl group and the amido group couple, and the desired product is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of the phosphine ligand also promotes this final step.[10][11]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Cycle Pd_0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd_0->OxAdd R-X Pd_II_Aryl L-Pd(II)(Aryl)(X) OxAdd->Pd_II_Aryl Amine_Coord Amine Coordination & Deprotonation Pd_II_Aryl->Amine_Coord HNR'R'', Base Pd_II_Amido L-Pd(II)(Aryl)(NR'R'') Amine_Coord->Pd_II_Amido RedElim Reductive Elimination Pd_II_Amido->RedElim RedElim->Pd_0 Product R-NR'R''

Caption: The Buchwald-Hartwig amination catalytic cycle.

For the synthesis of a diazaspiro[4.5]decane, the starting material is an acyclic precursor containing both the amine nucleophile and the halide electrophile, poised for an intramolecular reaction.

Alternative Palladium-Catalyzed Spirocyclization Strategies

While Buchwald-Hartwig amination is a primary method, other palladium-catalyzed reactions have been developed for spirocycle synthesis, often involving elegant cascade or domino sequences.

  • Narasaka-Heck/C-H Activation: This strategy involves an initial intramolecular Heck-type cyclization to form a σ-alkyl-Pd(II) species. This intermediate then undergoes a C-H activation step to forge a spiro-palladacycle, which can then be further functionalized.[12][13] This approach allows for the construction of highly strained and complex spirocyclic systems.[13]

  • Domino Reactions: One-pot domino reactions that form multiple bonds in a single operation are highly efficient. For example, unactivated yne-en-ynes can react with aryl halides in the presence of a palladium catalyst to directly afford diazaspiro[4.5]decane scaffolds with exocyclic double bonds.[14] This reaction forms three new carbon-carbon bonds in a highly regioselective manner.[14]

Experimental_Workflow start Acyclic Precursor (Amine-Halide) reaction Pd-Catalyzed Intramolecular Cyclization (e.g., Buchwald-Hartwig) start->reaction Pd Catalyst, Ligand, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Diazaspiro[4.5]decane purification->product

Caption: General experimental workflow for spirocyclization.

Application Protocol: Synthesis of a Diazaspiro[4.5]decane Scaffold

This protocol details a representative procedure for the intramolecular palladium-catalyzed C-N coupling to form a protected 2,8-diazaspiro[4.5]decan-1-one derivative, a common core in many bioactive molecules.

Objective: To perform an intramolecular Buchwald-Hartwig amination to construct the diazaspiro[4.5]decane core from a suitable acyclic precursor.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Acyclic Precursor*>95%Synthesizede.g., N-(3-aminopropyl)-4-(chloromethyl)piperidine derivative
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeMajor SupplierStore under inert gas.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeMajor SupplierAir-sensitive, handle in a glovebox.
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Major SupplierDry thoroughly before use.
TolueneAnhydrous, DriSolvMajor SupplierUse freshly dispensed from a solvent system.
Schlenk Flask (100 mL)-Glassware SupplyFlame-dried before use.
Magnetic Stirrer with Hotplate-Lab Equipment
Inert Gas Manifold (Nitrogen or Argon)High PurityGas Supplier

*The synthesis of the acyclic precursor is substrate-specific and typically involves standard amide coupling and alkylation steps.

Step-by-Step Experimental Procedure
  • Reactor Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • To the cooled flask, add cesium carbonate (1.5 equivalents).

    • In a glovebox, weigh and add palladium(II) acetate (2 mol%) and XPhos (4 mol%).

    • Add the acyclic amine-halide precursor (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100-110 °C.

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring:

    • After 12-18 hours, carefully take a small aliquot from the reaction mixture.

    • Dilute the aliquot with ethyl acetate and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazaspiro[4.5]decane product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor base selection.Ensure reagents and solvent are strictly anhydrous. Screen other bases (e.g., K₃PO₄, NaOt-Bu). Use a pre-catalyst.
Starting Material Remains Reaction not at equilibrium or too slow.Increase reaction temperature or time. Screen alternative, more electron-rich ligands (e.g., SPhos, RuPhos).[11]
Formation of Side Products Dimerization or decomposition.Lower the reaction concentration to favor intramolecular cyclization. Lower the temperature.
Difficulty in Purification Product co-elutes with impurities.Optimize the chromatography gradient. Consider a different stationary phase or recrystallization.

Conclusion and Future Outlook

Palladium-catalyzed reactions have become indispensable tools for the synthesis of complex molecular architectures like diazaspiro[4.5]decanes. The Buchwald-Hartwig amination, in particular, offers a reliable and versatile method for the key spirocyclization step, enabling access to novel chemical matter for drug discovery.[8][9] The continued development of more active and robust catalyst systems, along with the exploration of novel cascade reactions, will further streamline the synthesis of these valuable scaffolds.[15][16] As the demand for structurally diverse and three-dimensional molecules in pharmaceutical research grows, the application of these advanced catalytic methods will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC Publishing. Available at: [Link]

  • Recent advances in palladium-catalyzed cyclizations for the synthesis of spirooxindoles. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]

  • Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

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  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. MDPI. Available at: [Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation. ResearchGate. Available at: [Link]

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  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available at: [Link]

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Application Note: A Step-by-Step Guide to the Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-diazaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics. The introduction of a methyl group at the N7 position can significantly influence the pharmacological properties of molecules containing this core, including their potency, selectivity, and pharmacokinetic profile. This application note provides a detailed, step-by-step guide for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane, starting from readily available precursors. The described synthetic strategy involves the construction of a dione precursor, followed by reduction, selective protection, methylation, and final deprotection.

Synthetic Strategy Overview

The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A N-tert-butanesulfinyl imine + Ethyl 4-nitrobutanoate B 1,7-Diazaspiro[4.5]decane-2,8-dione A->B Stereoselective Cyclization C 2,7-Diazaspiro[4.5]decane B->C Reduction (LiAlH4) D tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate C->D Selective N-Boc Protection E tert-Butyl 7-methyl-2,7-diazaspiro[4.5]decane-2-carboxylate D->E N-Methylation (Eschweiler-Clarke) F 7-Methyl-2,7-diazaspiro[4.5]decane E->F Deprotection

Figure 1. Overall synthetic workflow for 7-Methyl-2,7-diazaspiro[4.5]decane.

Part 1: Synthesis of 1,7-Diazaspiro[4.5]decane-2,8-dione

The synthesis of the diazaspiro[4.5]decane core is initiated with the stereoselective construction of the dione precursor. This can be achieved through the reaction of a chiral N-tert-butanesulfinyl imine with ethyl 4-nitrobutanoate, followed by a series of transformations. The use of N-tert-butanesulfinyl imines as chiral auxiliaries allows for a high degree of stereocontrol in the initial carbon-carbon bond-forming step[1].

Protocol 1: Synthesis of 1,7-Diazaspiro[4.5]decane-2,8-dione[2]
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate chiral N-tert-butanesulfinyl imine in anhydrous tetrahydrofuran (THF).

  • Addition of Base and Nucleophile: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. After stirring for 30 minutes, add a solution of ethyl 4-nitrobutanoate in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Subsequent Steps: The resulting nitro amine derivative is then typically carried on to the next steps which involve reduction of the nitro group and cyclization to form the dione. This is often a multi-step process that may involve protection and deprotection of the amine functionality. A final reduction of a nitro group precursor leads to the formation of the 1,7-diazaspiro[4.5]decane-2,8-dione[2].

Part 2: Reduction of 1,7-Diazaspiro[4.5]decane-2,8-dione

The dione is a stable intermediate that can be reduced to the corresponding diamine using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of amides and lactams to amines[3][4].

Protocol 2: Reduction to 2,7-Diazaspiro[4.5]decane
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere.

  • Addition of Dione: Dissolve the 1,7-diazaspiro[4.5]decane-2,8-dione in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup and Extraction: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.5]decane.

Part 3: Selective N-Boc Protection

To achieve selective methylation at the N7 position, it is necessary to first protect the N2 nitrogen. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group that can be selectively introduced and later removed under acidic conditions[5].

Protocol 3: Synthesis of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
  • Reaction Setup: Dissolve the crude 2,7-diazaspiro[4.5]decane in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Addition of Boc Anhydride: Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) portion-wise. The use of one equivalent of the protecting group favors mono-protection.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC to follow the formation of the mono-protected product and minimize the formation of the di-protected species.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. The different polarities of the unprotected, mono-protected, and di-protected species allow for their separation.

Part 4: N-Methylation via Eschweiler-Clarke Reaction

With the N2 position protected, the N7 nitrogen can be selectively methylated using the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid[6][7]. This reductive amination process is a classic and efficient method for the methylation of primary and secondary amines[8][9].

Protocol 4: Synthesis of tert-Butyl 7-methyl-2,7-diazaspiro[4.5]decane-2-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate in formic acid.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part 5: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to yield the target molecule, 7-Methyl-2,7-diazaspiro[4.5]decane. This is typically achieved under acidic conditions[10][11].

Protocol 5: Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane
  • Reaction Setup: Dissolve the tert-butyl 7-methyl-2,7-diazaspiro[4.5]decane-2-carboxylate in a suitable solvent such as dichloromethane or dioxane.

  • Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in water and basify with a strong base such as sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 7-Methyl-2,7-diazaspiro[4.5]decane. The product can be further purified by distillation or crystallization if required.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1N-tert-butanesulfinyl imineEthyl 4-nitrobutanoate, LiHMDS1,7-Diazaspiro[4.5]decane-2,8-dione60-70 (over several steps)
21,7-Diazaspiro[4.5]decane-2,8-dioneLiAlH₄2,7-Diazaspiro[4.5]decane80-90
32,7-Diazaspiro[4.5]decaneBoc₂Otert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate50-60
4tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylateHCHO, HCOOHtert-Butyl 7-methyl-2,7-diazaspiro[4.5]decane-2-carboxylate85-95
5tert-Butyl 7-methyl-2,7-diazaspiro[4.5]decane-2-carboxylateTFA or HCl7-Methyl-2,7-diazaspiro[4.5]decane>90

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere and away from moisture.

  • Strong acids and bases should be handled with appropriate caution.

References

  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

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The Strategic Application of 7-Methyl-2,7-diazaspiro[4.5]decane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Spirocyclic Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—carbocyclic or heterocyclic rings linked by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality allows for a more precise and rigid orientation of substituents, enabling a superior exploration of the often-complex topographies of biological targets compared to their linear or flat aromatic counterparts. The 2,7-diazaspiro[4.5]decane framework, a bicyclic system featuring a pyrrolidine ring fused to a piperidine ring through a spirocyclic carbon atom, represents a particularly compelling building block for medicinal chemists.

This guide focuses on a specific, yet versatile, member of this family: 7-Methyl-2,7-diazaspiro[4.5]decane . We will explore its strategic importance, the rationale behind its structural features, its applications in creating targeted therapeutics, and detailed protocols for its synthesis and incorporation into lead compounds.

Core Structural Analysis: Why 7-Methyl-2,7-diazaspiro[4.5]decane?

The utility of this scaffold can be dissected by examining its constituent parts and their collective impact on molecular properties.

  • The Spirocyclic Core: The spiro[4.5]decane framework imparts a rigid, three-dimensional geometry. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. It also serves as a non-planar bioisostere for common ring systems like piperidine or cyclohexane, offering a route to escape flatland and improve properties such as solubility while accessing novel intellectual property space.

  • The Diaza System (N2 and N7): The two nitrogen atoms provide crucial handles for synthetic diversification and pharmacodynamic interactions.

    • N2 (Pyrrolidine Nitrogen): A secondary amine, N2 is a key point for derivatization. It can be functionalized with a variety of substituents to probe specific pockets of a binding site or to modulate the overall properties of the molecule.

    • N7 (Piperidine Nitrogen): A tertiary amine, the N7 nitrogen is pre-substituted with a methyl group.

  • The 7-Methyl Group: The methyl group at the N7 position is not merely a placeholder. Its presence has several strategic implications:

    • Basicity Modulation: The methyl group is an electron-donating group, which increases the basicity (pKa) of the N7 nitrogen compared to a secondary amine. This can be critical for forming salt bridges with acidic residues in a protein target or for tuning pharmacokinetic properties like cell permeability and oral absorption.

    • Metabolic Stability: Methylation can block a potential site of N-dealkylation, a common metabolic pathway, thereby potentially increasing the half-life of the drug candidate.

    • Conformational Lock: While subtle, the methyl group can influence the conformational preference of the piperidine ring, further rigidifying the scaffold.

Below is a diagram illustrating the logical relationship between the structural features of 7-Methyl-2,7-diazaspiro[4.5]decane and its utility in drug design.

cluster_props Key Physicochemical & MedChem Properties A 7-Methyl-2,7-diazaspiro[4.5]decane Scaffold B Spirocyclic Core (Pyrrolidine + Piperidine) A->B C N2 Secondary Amine A->C D N7 Tertiary Amine (N-Methyl) A->D P1 Rigid 3D Geometry B->P1 imparts P2 Vector for Derivatization C->P2 provides P3 Modulated Basicity (pKa) D->P3 influences P4 Increased Metabolic Stability D->P4 can provide

Caption: Structural features of the scaffold and their medicinal chemistry implications.

Medicinal Chemistry Applications & Therapeutic Potential

While primary literature specifically detailing the applications of 7-Methyl-2,7-diazaspiro[4.5]decane is emerging, the broader class of diazaspiro[4.5]decanes has been successfully employed in various therapeutic areas. These examples provide a strong rationale for the utility of the 7-methyl variant.

A key application area is in the development of kinase inhibitors for oncology and inflammatory diseases. For instance, a derivative, 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane , has been identified as a compound of interest.[1] This structure combines the spirocyclic core with a 4-substituted pyrimidine, a well-known "hinge-binding" motif in many kinase inhibitors. The pyrimidine moiety can form critical hydrogen bonds with the backbone of the kinase hinge region, while the spirocycle projects into other regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.[1] Preliminary assessments suggest potential antitumor, antimicrobial, and CNS activities for such compounds.[1]

The versatility of the diazaspiro[4.5]decane scaffold is further highlighted by the biological activities of its isomers. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease and as potential antifungal agents that inhibit chitin synthase.[2][3] This demonstrates the scaffold's ability to be adapted to target a wide range of proteins.

The table below summarizes the therapeutic applications of various diazaspiro[4.5]decane-based compounds found in recent literature.

Scaffold ClassTherapeutic Target/AreaExample ApplicationReference(s)
2,7-Diazaspiro[4.5]decane Kinases, CNS, Infectious DiseaseLead compound for antitumor and antimicrobial agents.[1][1]
2,8-Diazaspiro[4.5]decan-1-one Kinase Inhibitors (TYK2/JAK1)Treatment of Inflammatory Bowel Disease.[2][2]
2,8-Diazaspiro[4.5]decan-1-one Chitin Synthase InhibitorsDevelopment of novel antifungal agents.[3][3]
1-Thia-4-azaspiro[4.5]decane AnticancerCytotoxicity against various cancer cell lines.[4][5][4][5]

Experimental Protocols

The following protocols provide a generalized, yet technically robust, framework for the synthesis of the 7-Methyl-2,7-diazaspiro[4.5]decane core and its subsequent functionalization. These protocols are based on established synthetic methodologies for related spirocyclic diamines.

Protocol 1: Synthesis of the Core 7-Methyl-2,7-diazaspiro[4.5]decane Scaffold

The synthesis of the core scaffold is a multi-step process that requires careful protection and deprotection strategies to differentiate the two nitrogen atoms. A plausible retrosynthetic analysis suggests starting from a suitable piperidine derivative.

cluster_retro Retrosynthetic Analysis Target Protected 7-Methyl-2,7- diazaspiro[4.5]decane Intermediate1 Spirocyclic Intermediate with Protected N2 Target->Intermediate1 Deprotection/Methylation Start 4-piperidone derivative Intermediate1->Start Spirocyclization

Caption: Retrosynthetic approach for the 2,7-diazaspiro[4.5]decane core.

Step-by-Step Methodology:

  • Synthesis of the Spirocyclic Precursor:

    • To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol, add potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq).

    • Heat the mixture in a sealed vessel at 60-80 °C for 12-24 hours. This is a Strecker synthesis followed by cyclization to form a hydantoin.

    • Hydrolyze the resulting spiro-hydantoin under strong basic conditions (e.g., Ba(OH)₂ or NaOH in H₂O/EtOH) at reflux to yield the corresponding spiro-amino acid.

    • Protect the primary amine of the amino acid with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate, Et₃N, DCM).

    • Reduce the carboxylic acid to a primary alcohol using a reducing agent like LiAlH₄ or BH₃·THF in THF.

    • Convert the alcohol to a leaving group, for example, by mesylation (MsCl, Et₃N, DCM).

  • Intramolecular Cyclization to form the Pyrrolidine Ring:

    • Treat the mesylated intermediate with a base (e.g., NaH) in an aprotic solvent like THF to induce intramolecular cyclization, forming the N-Boc-protected 7-Methyl-2,7-diazaspiro[4.5]decane. The Boc-protected nitrogen attacks the carbon bearing the mesylate, closing the pyrrolidine ring.

  • Deprotection of N2:

    • Remove the Boc protecting group from the N2 position by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

    • After acidic workup and neutralization, the final product, 7-Methyl-2,7-diazaspiro[4.5]decane, is obtained. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Functionalization of the Scaffold - Synthesis of 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane

This protocol details the coupling of the synthesized spirocyclic core with a suitable pyrimidine derivative, a common strategy for building kinase inhibitors and other targeted molecules.[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 7-Methyl-2,7-diazaspiro[4.5]decane (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Add a suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Nucleophilic Aromatic Substitution (SNA_r):

    • To the stirred solution, add 4-chloro-6-methoxypyrimidine (1.1 eq). The secondary amine (N2) of the spirocycle is more nucleophilic than the tertiary amine (N7) and will selectively displace the chlorine atom on the electron-deficient pyrimidine ring.

    • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS. The reaction typically takes 4-16 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane.

  • Final Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

The general workflow for the functionalization is depicted below.

A 7-Methyl-2,7-diazaspiro[4.5]decane (Core Scaffold) C S(N)Ar Reaction (Base, Heat, Solvent) A->C B 4-Chloro-6-methoxypyrimidine B->C E Purification (Chromatography) C->E Crude Product D 7-(6-Methoxypyrimidin-4-yl)-2-methyl- 2,7-diazaspiro[4.5]decane (Final Product) E->D Pure Product

Caption: General workflow for the functionalization of the spirocyclic core.

Conclusion and Future Outlook

The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, offering a unique combination of three-dimensionality, synthetic accessibility, and tunable physicochemical properties. While its full potential is still being explored, the success of related diazaspiro[4.5]decane isomers in diverse therapeutic areas such as oncology and inflammatory diseases provides a strong impetus for its further investigation. The provided protocols offer a foundational guide for researchers to synthesize and derivatize this scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics. As drug discovery programs continue to demand molecules with improved potency, selectivity, and pharmacokinetic profiles, the strategic incorporation of scaffolds like 7-Methyl-2,7-diazaspiro[4.5]decane will undoubtedly play a crucial role.

References

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available online: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available online: [Link]

  • Li, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4337–4357. Available online: [Link]

  • Hasegawa, T., et al. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. Available online: [Link]

  • Papadopoulos, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available online: [Link]

  • Google Patents. (2011). CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
  • Serafico, M., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available online: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available online: [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available online: [Link]

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The Strategic Integration of 7-Methyl-2,7-diazaspiro[4.5]decane in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic landscapes of drug design. In this context, spirocyclic scaffolds have emerged as powerful tools for creating molecules with superior three-dimensionality, improved physicochemical properties, and novel intellectual property potential. Among these, the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold presents a compelling framework for the development of next-generation therapeutics. This guide provides an in-depth analysis of this scaffold, offering detailed application notes and synthetic protocols to empower researchers in their drug discovery endeavors.

The 7-Methyl-2,7-diazaspiro[4.5]decane Scaffold: A Privileged Architecture

The 7-Methyl-2,7-diazaspiro[4.5]decane core, characterized by a piperidine ring and a pyrrolidine ring sharing a single carbon atom, with a methyl group on one of the nitrogen atoms, offers a unique combination of structural rigidity and synthetic versatility. This distinct architecture imparts several advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic nature of the scaffold forces substituents into precise vectors, allowing for optimal interaction with the complex topographies of biological targets. This can lead to significant gains in potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a spiro center disrupts planarity and increases the fraction of sp³-hybridized carbons, which has been correlated with improved solubility, metabolic stability, and reduced off-target toxicity.

  • Tunable Vectorial Display: The two nitrogen atoms within the scaffold provide multiple points for chemical modification, allowing for the fine-tuning of the spatial arrangement of pharmacophoric elements. The inherent chirality of many derivatives also opens avenues for stereospecific interactions with biological targets.

  • Novel Chemical Space: The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold provides access to a less explored area of chemical space, offering opportunities to develop first-in-class therapies and circumvent existing patent landscapes.

Therapeutic Applications: Targeting Disease with Spirocyclic Precision

While the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold is a relatively new entrant in the medicinal chemistry arena, its derivatives and closely related analogs have shown promise in a variety of therapeutic areas. Preliminary studies on compounds incorporating this scaffold, such as 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane , suggest potential applications in oncology and infectious diseases[1]. The pyrimidine moiety, in particular, is a well-established pharmacophore in anticancer and antimicrobial drug discovery[2][3][4].

Anticancer Potential

Derivatives of pyrimidine are known to interfere with various cellular signaling pathways crucial for cancer cell proliferation and survival[1][5]. The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold can serve as a novel framework to present these pyrimidine-based pharmacophores to their biological targets with enhanced efficacy and selectivity.

Hypothesized Mechanism of Action in Oncology:

Derivatives of 7-Methyl-2,7-diazaspiro[4.5]decane bearing a pyrimidine substituent may exert their antitumor effects through the inhibition of key kinases involved in cell cycle progression and signal transduction. The rigid spirocyclic core can orient the pyrimidine moiety to effectively bind to the ATP-binding pocket of kinases, leading to the downstream inhibition of tumor growth and induction of apoptosis.

anticancer_pathway cluster_drug Drug Action cluster_cell Cancer Cell Drug 7-Methyl-2,7-diazaspiro[4.5]decane Derivative Kinase Target Kinase (e.g., CDK, EGFR) Drug->Kinase Inhibition Signaling Proliferation & Survival Signaling Kinase->Signaling Activation Apoptosis Apoptosis Signaling->Apoptosis Inhibits CellCycle Cell Cycle Progression Signaling->CellCycle Promotes

Caption: Hypothesized antitumor mechanism of action.

Antimicrobial Activity

The pyrimidine core is also a cornerstone in the development of antimicrobial agents. The incorporation of the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold can lead to the development of novel antibiotics with improved potency and the ability to overcome existing resistance mechanisms.

Hypothesized Mechanism of Action in Microbiology:

The antimicrobial activity of pyrimidine-containing 7-Methyl-2,7-diazaspiro[4.5]decane derivatives could arise from the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or by disrupting the integrity of the bacterial cell membrane. The unique three-dimensional shape of the spirocyclic scaffold may allow for novel binding modes to these targets.

antimicrobial_workflow Drug 7-Methyl-2,7-diazaspiro[4.5]decane Derivative Target Bacterial Target (e.g., Enzyme, Membrane) Drug->Target Binds to Inhibition Inhibition of Essential Bacterial Processes Target->Inhibition Outcome Bacteriostatic or Bactericidal Effect Inhibition->Outcome

Caption: Hypothesized antimicrobial mechanism.

Synthetic Protocols

The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane and its derivatives can be approached through a modular strategy, allowing for the facile introduction of diversity elements. The following protocols provide a general framework for the synthesis of the core scaffold and a representative derivative.

Protocol 1: Synthesis of the Parent Scaffold - 2,7-Diazaspiro[4.5]decane

The synthesis of the parent 2,7-diazaspiro[4.5]decane can be achieved through a multi-step sequence, often involving a domino reaction to construct the spirocyclic core[6].

Experimental Workflow:

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an appropriate unactivated yne-en-yne and a substituted aryl halide in a suitable solvent (e.g., toluene), add a palladium catalyst such as Pd(OAc)₂ and a phosphine ligand like PPh₃.

  • Domino Cyclization: Heat the reaction mixture to a temperature sufficient to initiate the domino reaction, typically between 100-130°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2,7-diazaspiro[4.5]decane scaffold.

Protocol 2: Selective N-Methylation to Yield 7-Methyl-2,7-diazaspiro[4.5]decane

Selective N-methylation of the 2,7-diazaspiro[4.5]decane scaffold is a critical step. The differential reactivity of the two nitrogen atoms can be exploited, or a protection-deprotection strategy can be employed.

Step-by-Step Methodology:

  • Selective Protection (if necessary): If direct selective methylation is not feasible, protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc anhydride).

  • Methylation: To a solution of the mono-protected or unprotected 2,7-diazaspiro[4.5]decane in a polar aprotic solvent (e.g., DMF), add a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Deprotection: Once the reaction is complete, quench with water and extract the product with an organic solvent. If a protecting group was used, proceed with the appropriate deprotection step (e.g., treatment with TFA for a Boc group).

  • Purification: Purify the final product by column chromatography or crystallization to obtain pure 7-Methyl-2,7-diazaspiro[4.5]decane.

Protocol 3: Synthesis of a Representative Derivative - 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane

The synthesis of this derivative involves the coupling of the methylated spirocyclic core with a pyrimidine electrophile[1].

Experimental Workflow:

Caption: Synthesis of a pyrimidine derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 7-Methyl-2,7-diazaspiro[4.5]decane and 4-chloro-6-methoxypyrimidine in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) to facilitate the nucleophilic aromatic substitution.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane.

Data Summary and Future Perspectives

While quantitative biological data for derivatives of 7-Methyl-2,7-diazaspiro[4.5]decane is still emerging, the qualitative indications of antitumor and antimicrobial activity are promising. The table below summarizes the potential applications and hypothesized targets.

Scaffold Derivative ClassTherapeutic AreaHypothesized Molecular Target(s)
Pyrimidine-substitutedOncologyCyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR)
Pyrimidine-substitutedInfectious DiseasesDihydrofolate Reductase (DHFR), Bacterial Cell Wall Synthesis Enzymes

The future of drug discovery with the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold is bright. Further exploration of this privileged architecture, including the synthesis of diverse libraries and comprehensive biological screening, is warranted. The insights and protocols provided in this guide are intended to serve as a foundation for researchers to unlock the full therapeutic potential of this exciting class of molecules.

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Application Notes and Protocols for Biological Screening of 7-Methyl-2,7-diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

The quest for novel chemical entities with enhanced therapeutic properties has led medicinal chemists to explore beyond the "flatland" of traditional aromatic compounds.[1][2] In this pursuit, spirocyclic scaffolds, characterized by a single atom connecting two rings, have emerged as a compelling structural motif.[3] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, potentially leading to improved binding affinity, target specificity, and optimized pharmacokinetic profiles.[3][4] The 7-Methyl-2,7-diazaspiro[4.5]decane core represents a versatile and promising scaffold, with derivatives showing a wide array of biological activities, including antifungal, kinase inhibition, and modulation of ion channels and G-protein coupled receptors (GPCRs).[5][6][7][8]

This guide provides a detailed overview of robust biological screening methods for 7-Methyl-2,7-diazaspiro[4.5]decane derivatives, designed for researchers, scientists, and drug development professionals. The protocols herein are presented not as rigid templates, but as adaptable frameworks, emphasizing the scientific rationale behind each step to empower researchers to design and execute self-validating experiments.

Part 1: Initial Broad-Based Screening Strategies

A primary objective in early-stage drug discovery is to cast a wide net to identify potential biological activities of novel compounds. High-throughput screening (HTS) is an indispensable tool for this purpose, allowing for the rapid screening of large compound libraries.[9]

Phenotypic Screening: An Unbiased Approach to Uncover Novel Activities

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that elicit a desired biological response, without a priori knowledge of the molecular target. This approach is particularly valuable for identifying first-in-class therapeutics.

Exemplary Phenotypic Screen: Antifungal Activity

Several diazaspiro[4.5]decan-1-one derivatives have demonstrated potent antifungal activity, making this a logical starting point for screening new analogs.[5][10]

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (7-Methyl-2,7-diazaspiro[4.5]decane derivatives) dissolved in an appropriate solvent (e.g., DMSO).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only). A known antifungal agent (e.g., fluconazole) should be included as a reference compound.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Interpretation: A lower MIC value indicates greater antifungal potency. The results can be compared to the reference compound to gauge the relative efficacy of the test derivatives.

Part 2: Target-Based Screening Strategies

Once initial hits are identified through phenotypic screening, or if a specific molecular target is hypothesized, target-based assays are employed to elucidate the mechanism of action and quantify the potency of the compounds.

Kinase Inhibition Assays

Derivatives of diazaspiro[4.5]decan-1-one have been identified as inhibitors of various kinases, including TYK2/JAK1 and RIPK1.[7][8] Kinase activity can be readily measured using a variety of in vitro assay formats.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: HTRF is a robust technology for measuring kinase activity in a high-throughput format. It relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). In a kinase assay, an antibody specific for the phosphorylated substrate is labeled with the donor, and the substrate is labeled with the acceptor. Kinase activity leads to phosphorylation of the substrate, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Materials:

  • Recombinant kinase (e.g., TYK2, RIPK1).

  • Biotinylated substrate peptide.

  • ATP.

  • Anti-phospho-substrate antibody labeled with europium cryptate.

  • Streptavidin-XL665.

  • Assay buffer (containing MgCl2, DTT, and a stabilizing agent like BSA).

  • 384-well low-volume microtiter plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the assay plate.

  • Kinase Reaction: Add the kinase, biotinylated substrate peptide, and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in a buffer containing EDTA.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis: The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, can be determined by fitting the data to a dose-response curve.

Table 1: Representative Kinase Assay Parameters

ParameterValue
Kinase Concentration1-5 nM
Substrate Concentration50-200 nM
ATP ConcentrationApparent Km of ATP for the kinase
Incubation Time60 minutes
TemperatureRoom Temperature

Workflow for Kinase Inhibitor Screening

G cluster_0 Primary Screen cluster_1 Dose-Response & Selectivity cluster_2 Cellular Assays Primary_HTS High-Throughput Screen (e.g., HTRF at a single concentration) Dose_Response IC50 Determination (Dose-response curves) Primary_HTS->Dose_Response Identify 'Hits' Selectivity_Panel Kinase Selectivity Profiling (Panel of related kinases) Dose_Response->Selectivity_Panel Confirm Potency Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Selectivity_Panel->Target_Engagement Assess Specificity Functional_Assay Cellular Functional Assay (e.g., Cytokine release) Target_Engagement->Functional_Assay Validate On-Target Activity

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

GPCR Modulation Assays

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets.[11] The diverse signaling pathways initiated by GPCRs provide multiple avenues for assay development.

Protocol 3: Calcium Mobilization Assay for Gq-Coupled GPCRs

Principle: Activation of Gq-coupled GPCRs leads to the release of intracellular calcium stores.[12] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, inject the test compounds at various concentrations.

  • Signal Detection: Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway for Gq-Coupled GPCRs

G Ligand Ligand (e.g., 7-Methyl-2,7-diazaspiro [4.5]decane derivative) GPCR Gq-Coupled GPCR Ligand->GPCR G_protein Gαq/βγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling cascade of a Gq-coupled GPCR.

Ion Channel Modulation Assays

Ion channels are another important class of drug targets.[13] High-throughput screening for ion channel modulators can be performed using various techniques, including fluorescent ion indicators and automated electrophysiology.[14][15]

Protocol 4: Thallium Flux Assay for Potassium Channels

Principle: Thallium (Tl+) can permeate potassium (K+) channels and can be detected by specific fluorescent dyes, serving as a surrogate for K+ flux.[14][16] This assay is a common HTS method for identifying potassium channel modulators.

Materials:

  • A cell line expressing the target potassium channel.

  • A thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay buffer and stimulus buffer (containing thallium sulfate).

  • A fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating and Dye Loading: Similar to the calcium mobilization assay, plate cells and load them with the thallium-sensitive dye.

  • Compound Incubation: Add the test compounds and incubate for a specified period.

  • Thallium Addition and Signal Detection: Place the plate in the reader and inject the stimulus buffer containing thallium. Measure the increase in fluorescence as thallium enters the cells through the open potassium channels.

Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. Inhibitors will reduce the rate of thallium influx, while activators will increase it. EC50 or IC50 values can be determined from dose-response curves.

Part 3: Data Validation and Secondary Assays

It is crucial to validate the hits obtained from primary screens using orthogonal assays to confirm their activity and rule out artifacts.

Table 2: Orthogonal Assays for Hit Confirmation

Primary AssayOrthogonal AssayRationale
HTRF Kinase AssayRadiometric Filter Binding AssayMeasures direct incorporation of radioactive phosphate, a different detection modality.
Calcium MobilizationInositol Phosphate (IP1) Accumulation AssayMeasures a downstream signaling event in the same Gq pathway.
Thallium Flux AssayAutomated Electrophysiology (e.g., Patchliner, QPatch)Directly measures ion channel currents, providing detailed mechanistic information.

Conclusion

The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold holds significant promise for the development of novel therapeutics. The screening strategies and detailed protocols outlined in these application notes provide a robust framework for identifying and characterizing the biological activities of its derivatives. By understanding the principles behind each assay and employing a logical screening cascade, researchers can effectively navigate the early stages of drug discovery and unlock the full potential of this exciting class of molecules.

References

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Introduction: The Therapeutic Potential of the Diazaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An editorial decision has been made to present a comprehensive guide on evaluating the in vitro activity of 7-Methyl-2,7-diazaspiro[4.5]decane. Due to the novelty of this specific compound and the absence of extensive public data on its biological functions, this document establishes a strategic, multi-tiered screening approach. The selection of assays is predicated on the well-documented activities of structurally related diazaspiro[4.5]decane derivatives, which have shown promise in diverse therapeutic areas.

This guide is designed to empower researchers to systematically explore the compound's potential, beginning with foundational safety and viability assessments and progressing to targeted functional screens. The protocols and rationale provided are grounded in established scientific principles and draw from the broader pharmacological context of spirocyclic compounds in drug discovery.

The 7-Methyl-2,7-diazaspiro[4.5]decane core represents a fascinating scaffold in medicinal chemistry. Spirocyclic structures, which feature two rings sharing a single atom, are of increasing interest as they offer a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, non-spirocyclic counterparts.[1][2][3]

While 7-Methyl-2,7-diazaspiro[4.5]decane itself is a novel entity, its structural relatives have demonstrated a remarkable breadth of biological activities. Published research on diazaspiro[4.5]decane derivatives has identified compounds with potent anti-inflammatory, antifungal, and kinase-inhibiting properties.[4][5][6] For instance, certain derivatives act as dual inhibitors of TYK2/JAK1 kinases, key mediators in inflammatory pathways, while others function as RIPK1 kinase inhibitors, targeting the necroptosis cell death pathway.[5][6] Furthermore, some analogs have shown potential in treating myocardial infarction by inhibiting the mitochondrial permeability transition pore (mPTP).[7]

Given this landscape, a new derivative like 7-Methyl-2,7-diazaspiro[4.5]decane warrants a broad yet systematic in vitro evaluation to uncover its unique biological profile. This guide outlines a logical progression of assays to achieve this, from initial cytotoxicity screening to more specific functional and mechanistic studies.

Part 1: Foundational Assays - Compound Management and Cytotoxicity

Before assessing specific biological activities, it is crucial to establish fundamental parameters for handling the compound and to determine its baseline effect on cell viability. This ensures that any observed activity in subsequent functional assays is not merely a consequence of toxicity.

Protocol 1.1: Solubility and Stock Solution Preparation

Rationale: Accurate and reproducible experimental results depend on the complete solubilization of the test compound. The choice of solvent is critical, as it must dissolve the compound without interfering with the assay or harming the cells at its final working concentration.

Methodology:

  • Solubility Testing:

    • Begin with a small, accurately weighed amount of 7-Methyl-2,7-diazaspiro[4.5]decane (e.g., 1 mg).

    • Add a minimal volume of a high-purity, anhydrous solvent (e.g., 100% DMSO) to achieve a high concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly and visually inspect for complete dissolution. If necessary, gentle warming (37°C) or sonication can be applied.

    • If the compound is insoluble, test alternative solvents such as ethanol, methanol, or DMF. For cell-based assays, DMSO is the most common and preferred solvent.

  • Stock Solution Preparation:

    • Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO).

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions:

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer.

    • Crucial Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).

Protocol 1.2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This initial screen is essential to identify the concentration range at which 7-Methyl-2,7-diazaspiro[4.5]decane is non-toxic, allowing for the selection of appropriate doses for functional assays.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HEK293, or a relevant cell line for the intended target) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 7-Methyl-2,7-diazaspiro[4.5]decane in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-treatment" control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 2: Tier 1 Screening - Probing for Primary Activities

Based on the activities of related compounds, the following assays are proposed as a primary screen to identify the most promising therapeutic avenues for 7-Methyl-2,7-diazaspiro[4.5]decane.

G cluster_0 Tier 1 Screening Workflow cluster_1 Anti-Inflammatory cluster_2 Kinase Inhibition cluster_3 Antioxidant Compound 7-Methyl-2,7-diazaspiro[4.5]decane (Non-toxic concentrations) Assay_NO Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7) Compound->Assay_NO Assess effect on NO release Assay_Kinase General Kinase Assay (e.g., ADP-Glo™) Compound->Assay_Kinase Screen for broad kinase inhibition Assay_DPPH DPPH Radical Scavenging Assay Compound->Assay_DPPH Measure direct antioxidant capacity

Caption: Tier 1 screening workflow for 7-Methyl-2,7-diazaspiro[4.5]decane.

Protocol 2.1: Anti-Inflammatory Screening - Nitric Oxide (NO) Assay

Rationale: An excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of iNOS in macrophages. This assay screens for compounds that can suppress this inflammatory response. It is a robust and widely used primary screen for potential anti-inflammatory agents.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of 7-Methyl-2,7-diazaspiro[4.5]decane.

    • Include a vehicle control and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • NO Measurement (Griess Reagent System):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in each sample.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control and calculate the IC₅₀ value.

Protocol 2.2: General Kinase Inhibition Screening (ADP-Glo™ Assay Principle)

Rationale: Given that several diazaspiro[4.5]decane analogs are kinase inhibitors, a broad screening assay is a logical step.[5][6] The ADP-Glo™ Kinase Assay (Promega) is a universal, luminescence-based method that can be used for any kinase. It measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Methodology (General Principle):

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP in an appropriate kinase buffer.

    • Add 7-Methyl-2,7-diazaspiro[4.5]decane across a range of concentrations. Include "no inhibitor" and "no enzyme" controls.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection (Step 1):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference with the subsequent luminescence reaction.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2):

    • Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step into ATP, which then drives a luciferase reaction, generating a light signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀.

Protocol 2.3: Antioxidant Capacity Screening (DPPH Assay)

Rationale: Many spirocyclic compounds have been reported to possess antioxidant properties.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for the radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes colorless or pale yellow.

Methodology:

  • Reagent Preparation:

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture:

    • In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of 7-Methyl-2,7-diazaspiro[4.5]decane in methanol.

    • Use a known antioxidant like ascorbic acid or Trolox as a positive control. Use methanol as a blank.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without the sample).

    • Plot the scavenging percentage against the compound concentration to determine the IC₅₀.

Part 3: Tier 2 Screening - Elucidating Mechanism of Action

If 7-Methyl-2,7-diazaspiro[4.5]decane shows significant activity in any of the Tier 1 screens, the next logical step is to investigate its mechanism of action more deeply.

G cluster_0 Tier 2 Mechanistic Workflow cluster_1 Inflammation MOA cluster_2 Kinase MOA Input1 Positive Hit from NO Assay Assay_Cytokine Cytokine Profiling (ELISA for TNF-α, IL-6) Input1->Assay_Cytokine Input2 Positive Hit from Kinase Assay Assay_Panel Kinase Selectivity Panel (Screen vs. >100 kinases) Input2->Assay_Panel Assay_WB Pathway Analysis (Western Blot for NF-κB) Assay_Cytokine->Assay_WB Confirm pathway Assay_Kinetics Enzyme Kinetics (Determine Ki, mode of inhibition) Assay_Panel->Assay_Kinetics Characterize lead target

Caption: Tier 2 workflow for mechanistic follow-up studies.

Protocol 3.1: Follow-up for Anti-Inflammatory Activity
  • Cytokine Release Assays (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the effect of the compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages. This provides a more specific measure of its anti-inflammatory effect.

  • Western Blot Analysis: Investigate the compound's impact on key inflammatory signaling pathways. For example, assess the phosphorylation status of proteins in the NF-κB and MAPK pathways, which are critical for the inflammatory response downstream of LPS stimulation.

Protocol 3.2: Follow-up for Kinase Inhibitory Activity
  • Kinase Selectivity Profiling: If the compound shows general kinase inhibitory activity, it is essential to identify its specific target(s). This is typically done by screening the compound against a large panel of kinases using a commercial service (e.g., Eurofins, Reaction Biology). This will reveal whether the compound is a selective or multi-targeted kinase inhibitor.

  • Enzyme Kinetics: Once a primary kinase target is identified, perform enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).

Data Summary

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Assay Results for 7-Methyl-2,7-diazaspiro[4.5]decane

Assay TypeCell Line / SystemEndpoint MeasuredResult (IC₅₀, µM)Positive Control (IC₅₀, µM)
Cytotoxicity HeLaCell Viability (MTT)e.g., >100Doxorubicin (e.g., 0.5)
Anti-Inflammatory RAW 264.7 + LPSNitric Oxide Productione.g., 15.2L-NAME (e.g., 25.0)
Kinase Inhibition Recombinant Kinase XADP Productione.g., 1.8Staurosporine (e.g., 0.01)
Antioxidant Cell-FreeDPPH Radical Scavenginge.g., 55.4Ascorbic Acid (e.g., 8.0)

Note: The values presented are hypothetical examples for illustrative purposes.

References

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Retrieved from [Link]

  • PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Retrieved from [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • SciSpace. (1993). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[7][9]decane. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro. Retrieved from [Link]

  • PubChem. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decan-6-one. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). Determination of bioactive components of Pronus avium L Leaf. Retrieved from [Link]

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • PubMed Central. (2018). Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. Retrieved from [Link]

  • Google Patents. (n.d.).Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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Application Notes and Protocols for the Evaluation of 7-Methyl-2,7-diazaspiro[4.5]decane as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of Spirocyclic Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing drugs are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

Spirocyclic compounds, characterized by their unique three-dimensional architecture, have garnered significant attention in medicinal chemistry due to their structural rigidity and novelty, which can lead to enhanced binding affinity and selectivity for biological targets. Within this class, diazaspiro[4.5]decane derivatives have shown promise. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated notable antifungal activity against pathogenic fungi by potentially inhibiting chitin synthase, a crucial enzyme for fungal cell wall integrity.[1][2] Furthermore, other related spirocyclic structures, such as 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones, have exhibited potent in vitro activity against Candida and Aspergillus species.[3]

This document provides a comprehensive set of application notes and detailed protocols for the initial evaluation of 7-Methyl-2,7-diazaspiro[4.5]decane as a potential novel antifungal agent. The methodologies outlined herein are designed to be a self-validating system, guiding researchers through a logical, stepwise process from initial screening to preliminary mechanism of action studies.

Experimental Evaluation Workflow

The following diagram illustrates a recommended workflow for the systematic evaluation of 7-Methyl-2,7-diazaspiro[4.5]decane's antifungal potential.

Antifungal_Evaluation_Workflow cluster_0 Phase 1: In Vitro Antifungal Susceptibility cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Preliminary Mechanism of Action (MoA) A Compound Procurement & Solubility Testing B Broth Microdilution Assay (MIC Determination) A->B Soluble Compound C Antifungal Spectrum Analysis (Yeast & Molds) B->C MIC Values Obtained F Selectivity Index (SI) Calculation (IC50 / MIC) C->F Spectrum & Potency D Mammalian Cell Line Culture (e.g., HeLa, HepG2) E Cell Viability Assay (e.g., MTT, Resazurin) (IC50 Determination) D->E Cultured Cells E->F IC50 Value G Time-Kill Kinetic Assay F->G Favorable SI H Cell Wall Integrity Assay (Sorbitol Protection) G->H Fungicidal/Fungistatic I Membrane Permeability Assay (SYTOX Green) H->I J Ergosterol Biosynthesis Assay I->J MoA_Pathway Compound 7-Methyl-2,7-diazaspiro[4.5]decane Target Potential Target (e.g., Chitin Synthase) Compound->Target Inhibition Inhibition Target->Inhibition Pathway Cell Wall Synthesis Pathway Disruption Inhibition->Pathway Outcome1 Compromised Cell Wall Integrity Pathway->Outcome1 Outcome2 Osmotic Lysis & Cell Death Outcome1->Outcome2

Caption: A hypothetical pathway for cell wall disruption by the test compound.

Protocol 3: Time-Kill Kinetic Assay

This assay determines whether the compound has a fungicidal (killing) or fungistatic (inhibiting growth) effect.

3.1. Methodology:

  • Prepare fungal cultures in RPMI 1640 at a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Add 7-Methyl-2,7-diazaspiro[4.5]decane at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a no-drug control.

  • Incubate the cultures with shaking at 35°C.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.

  • After incubation, count the number of colonies (CFU/mL).

  • A ≥99.9% reduction in CFU/mL compared to the initial inoculum is considered fungicidal activity.

Protocol 4: Cell Wall Integrity Assay (Sorbitol Protection)

This assay assesses if the compound's activity is dependent on a weakened cell wall.

4.1. Methodology:

  • Perform the broth microdilution MIC assay as described in Protocol 1 in two sets of 96-well plates.

  • In one set of plates, supplement the RPMI 1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

  • Determine the MIC of 7-Methyl-2,7-diazaspiro[4.5]decane in the presence and absence of sorbitol.

  • A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial assessment of 7-Methyl-2,7-diazaspiro[4.5]decane as a potential antifungal agent. The results from these experiments will establish its antifungal spectrum and potency, its selectivity for fungal over mammalian cells, and offer initial insights into its mechanism of action. Positive outcomes from this comprehensive evaluation will warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy testing in animal models of fungal infections, and lead optimization to enhance its pharmacological properties. The exploration of novel chemical scaffolds like the diazaspiro[4.5]decanes is a critical endeavor in the quest for the next generation of effective antifungal therapies.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. American Society for Microbiology. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available at: [Link]

  • Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. Available at: [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. Available at: [Link]

  • In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Antifungal agents: mechanisms of action. PubMed. Available at: [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

  • Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. PubMed. Available at: [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]

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Application Notes and Protocols: A Framework for Investigating 7-Methyl-2,7-diazaspiro[4.5]decane as a Potential TYK2/JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2) and JAK1, are critical mediators of cytokine signaling pathways implicated in a multitude of autoimmune and inflammatory diseases.[1][2] Inhibition of these kinases has emerged as a validated therapeutic strategy. This document outlines a comprehensive framework for the investigation of a novel small molecule, 7-Methyl-2,7-diazaspiro[4.5]decane, as a potential dual inhibitor of TYK2 and JAK1. The protocols detailed herein provide a systematic approach, from initial biochemical validation to cellular activity and early safety profiling, designed to rigorously assess the compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation immunomodulatory agents.

Introduction: The Rationale for Targeting TYK2/JAK1

The JAK-STAT signaling pathway is a cornerstone of immune cell communication, translating extracellular cytokine signals into transcriptional responses.[3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] These kinases function in pairs to phosphorylate cytokine receptors and subsequently, Signal Transducer and Activator of Transcription (STAT) proteins.[4]

Specifically, TYK2 and JAK1 are essential for the signaling of key pro-inflammatory cytokines such as Type I interferons (IFN), IL-6, IL-12, and IL-23.[1][4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[8] For instance, the TYK2/JAK2 pair is crucial for IL-12 and IL-23 signaling, which promotes the differentiation of Th1 and Th17 cells, respectively, while the TYK2/JAK1 pair mediates Type I IFN signaling.[5][6] Given this central role, simultaneous inhibition of TYK2 and JAK1 presents a compelling therapeutic strategy to broadly dampen pro-inflammatory signaling.[8][9]

While several JAK inhibitors are clinically approved, many are broad-spectrum and can lead to off-target effects.[1] The development of inhibitors with tailored selectivity profiles, such as dual TYK2/JAK1 inhibitors, could offer improved safety and efficacy. This document proposes the investigation of 7-Methyl-2,7-diazaspiro[4.5]decane, a novel chemical entity, for this purpose. The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be exploited to achieve high affinity and selectivity for kinase active sites.[10][11]

Foundational Concepts and Experimental Overview

The investigation of a novel kinase inhibitor is a multi-step process that requires a logical and systematic approach. The following sections will detail the protocols necessary to evaluate the potential of 7-Methyl-2,7-diazaspiro[4.5]decane as a TYK2/JAK1 inhibitor.

Experimental Workflow

The proposed workflow is designed to first establish the direct biochemical activity of the compound, then to confirm its cellular efficacy, and finally to assess its initial drug-like properties.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Early Drug-like Properties Biochemical_Assay In Vitro Kinase Assays (TYK2 & JAK1) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Confirm Potency Cell_Based_Assay Cell-Based pSTAT Assays Selectivity_Profiling->Cell_Based_Assay Validate Selectivity Downstream_Analysis Cytokine Release Assays Cell_Based_Assay->Downstream_Analysis Functional Confirmation ADME_Tox In Silico & In Vitro ADME/Tox Downstream_Analysis->ADME_Tox Lead Candidate G Cytokine Cytokine (e.g., IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2/JAK1 Receptor->TYK2_JAK1 Activation STAT STAT TYK2_JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 7-Methyl-2,7- diazaspiro[4.5]decane Inhibitor->TYK2_JAK1 Inhibition

Caption: TYK2/JAK1 signaling pathway and point of inhibition.

Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could hinder the development of a compound. [12][13][14]

In Silico and In Vitro ADME/Tox

Objective: To predict and measure key ADME/Tox parameters of 7-Methyl-2,7-diazaspiro[4.5]decane.

Principle: A combination of computational models and in vitro assays can provide a preliminary assessment of a compound's drug-like properties. [12] In Silico Profiling:

  • Utilize software and web-based tools (e.g., SwissADME, pkCSM) to predict properties such as:

    • Lipinski's Rule of Five compliance (drug-likeness) [15] * Aqueous solubility

    • Blood-brain barrier penetration [15] * Cytochrome P450 (CYP) inhibition potential * Potential for hERG channel inhibition

    • Predicted toxicity profiles [12] In Vitro Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins, as this can affect its free concentration and efficacy.

  • CYP Inhibition: Experimentally determine the IC50 values against major CYP isoforms to assess the potential for drug-drug interactions.

  • Cellular Toxicity: Evaluate the compound's cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity) to determine its therapeutic window.

ParameterPredicted/Measured ValueInterpretation
Molecular Weight < 500 DaFavorable for oral absorption
LogP 1-3Optimal for membrane permeability
Metabolic Stability (t1/2) > 30 minIndicates acceptable metabolic stability
CYP Inhibition (IC50) > 10 µMLow risk of drug-drug interactions
Cytotoxicity (CC50) > 10 µMLow intrinsic toxicity

Summary and Future Directions

This document provides a detailed roadmap for the initial investigation of 7-Methyl-2,7-diazaspiro[4.5]decane as a novel TYK2/JAK1 inhibitor. The successful execution of these protocols will provide a comprehensive dataset to support a go/no-go decision for further preclinical development. Positive results, including potent and selective inhibition in both biochemical and cellular assays, coupled with a favorable early ADME/Tox profile, would warrant progression to more advanced studies, such as in vivo efficacy models in relevant autoimmune disease models and formal pharmacokinetic and toxicology studies. The ultimate goal is to determine if 7-Methyl-2,7-diazaspiro[4.5]decane has the potential to become a safe and effective therapeutic for patients suffering from autoimmune and inflammatory disorders.

References

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC. (2022-01-27). Available from: [Link]

  • Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. (2020-06-02). Available from: [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC - PubMed Central. (2020-11-24). Available from: [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available from: [Link]

  • Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Available from: [Link]

  • The Role of TYK2 in Immunology. Available from: [Link]

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. Available from: [Link]

  • Kinase Selectivity Panels - Reaction Biology. Available from: [Link]

  • Battling Autoimmune Disorders Using JAK1 Inhibitors - BellBrook Labs. (2020-08-12). Available from: [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspirod[16][17]ecane - SciSpace. Available from: [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. Available from: [Link]

  • The TYK2 Pathway: An Overview - Bristol Myers Squibb. Available from: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018-06-08). Available from: [Link]

  • In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors - ResearchGate. Available from: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018-12-05). Available from: [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors | ACS Omega. (2025-10-24). Available from: [Link]

  • JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2018-09-25). Available from: [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity | bioRxiv. (2026-01-21). Available from: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM | ACS Omega. (2020-06-25). Available from: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Available from: [Link]

  • Janus Kinases and Autoimmunity: Bridging Pathways to Therapy - Scilight Press. Available from: [Link]

  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). (2026-01-04). Available from: [Link]

  • Screening and laboratory monitoring for patients on JAK inhibitors.... - ResearchGate. Available from: [Link]

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  • Role of JAK1, JAK2 and TYK2 in Interferon Signaling - QIAGEN GeneGlobe. Available from: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
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Sources

Application Notes & Protocols: The Strategic Integration of Novel Scaffolds in the Development of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in signaling pathways that regulate inflammation and programmed cell death, particularly necroptosis.[1][2][3] Its kinase activity is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases, making it a high-value target for therapeutic intervention. The development of potent and selective RIPK1 inhibitors is a key focus in modern drug discovery. A crucial element in this endeavor is the exploration of novel chemical scaffolds that can confer desirable properties such as high affinity, selectivity, and favorable pharmacokinetics. While established scaffolds like benzoxazepinones have seen extensive development, the field is continually searching for new core structures. This document explores the strategic considerations for developing RIPK1 inhibitors, with a conceptual focus on advanced scaffolds like spirocyclic systems, and provides detailed, field-proven protocols for their characterization and validation.

Part 1: The Rationale for Novel Scaffolds in RIPK1 Inhibition

The kinase domain of RIPK1 presents a unique landscape for inhibitor design, featuring both a conventional ATP-binding site and a distinct allosteric pocket. This duality has led to the classification of inhibitors into three main types, each defined by its binding mode.[4][5]

  • Type I Inhibitors: ATP-competitive, binding to the active "DFG-in" conformation of the kinase.

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation, occupying the ATP pocket and an adjacent allosteric site.[4]

  • Type III Inhibitors: Purely allosteric, binding to a back pocket that is only accessible in the inactive state.[6][7][8][9]

The pursuit of novel scaffolds, such as the spirocyclic 7-Methyl-2,7-diazaspiro[4.5]decane moiety, is driven by several key objectives:

  • Enhanced Selectivity: By engaging with unique pockets or inducing specific inactive conformations, novel 3D structures can minimize off-target effects, particularly against other kinases like RIPK3.[1][3]

  • Improved Physicochemical Properties: Scaffolds rich in sp3-hybridized carbons, like spirocycles, can improve solubility, metabolic stability, and cell permeability compared to flat, aromatic systems.

  • Novel Intellectual Property: Unique chemical matter provides a clear path for patent protection and commercial development.

The 7-Methyl-2,7-diazaspiro[4.5]decane structure represents an intriguing starting point. Its rigid, three-dimensional geometry can be exploited to orient functional groups into the binding pockets of RIPK1 with high precision, potentially offering a unique combination of potency and selectivity that is distinct from more planar heterocyclic systems.

Part 2: The RIPK1-Mediated Necroptosis Signaling Pathway

Understanding the signaling cascade is paramount to designing effective cell-based assays. Upon stimulation by ligands like Tumor Necrosis Factor-alpha (TNFα), and in the absence of active Caspase-8, RIPK1 initiates a programmed necrosis pathway.[10]

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_cytosol TNFR1 TNFR1 ComplexI TRADD / TRAF2 cIAP1/2 / RIPK1 TNFR1->ComplexI Recruits RIPK1_active p-RIPK1 (Active Kinase) ComplexI->RIPK1_active Deubiquitination & Autophosphorylation TNF TNFα Ligand TNF->TNFR1 Binds RIPK3 RIPK3 RIPK1_active->RIPK3 Recruits & Phosphorylates Necrosome Necrosome (p-RIPK1 / p-RIPK3) MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) CellDeath Membrane Rupture (Necroptosis) pMLKL->CellDeath Translocates & Forms Pores Casp8_inhibitor Caspase-8 Inhibition (e.g., z-VAD-FMK) Casp8_inhibitor->RIPK1_active Enables Pathway RIPK1_inhibitor RIPK1 Kinase Inhibitor RIPK1_inhibitor->RIPK1_active Blocks Kinase Activity

Caption: TNFα-induced necroptosis pathway and the point of intervention for RIPK1 kinase inhibitors.

This pathway illustrates that inhibiting the kinase function of RIPK1 is a direct and effective strategy to halt the downstream phosphorylation of RIPK3 and MLKL, thereby preventing necroptotic cell death.[11][12]

Part 3: Experimental Protocols for Inhibitor Validation

A tiered approach is essential for validating a novel inhibitor. The process begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to demonstrate efficacy in a physiological context, and finally, target engagement studies to prove the compound binds to RIPK1 within the cell.

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay

Principle: This protocol measures the ability of a test compound to inhibit the phosphorylation of a generic substrate (Myelin Basic Protein, MBP) by recombinant human RIPK1.[13] The amount of ATP consumed is quantified by converting the resulting ADP into a luminescent signal using the ADP-Glo™ system. A lower luminescent signal indicates greater RIPK1 inhibition.

Materials:

  • Recombinant Human RIPK1 (BPS Bioscience, #40275)[14]

  • Myelin Basic Protein (MBP) (Sigma-Aldrich, M1891)

  • ATP, 10 mM solution (Sigma-Aldrich, A7699)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT.[15][16]

  • Test compounds dissolved in 100% DMSO.

  • White, opaque 384-well assay plates (Corning, #3572).

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compound (e.g., starting from 1 mM) in 100% DMSO.

    • Add 250 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation & Addition:

    • Thaw recombinant RIPK1 on ice. Dilute the enzyme to 2X the final desired concentration (e.g., 20 ng/µL) in Kinase Buffer.[14]

    • Add 5 µL of the diluted RIPK1 to each well containing the test compound. For "no enzyme" control wells, add 5 µL of Kinase Buffer.

    • Mix gently and incubate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[16]

  • Initiation of Kinase Reaction:

    • Prepare a 2X Substrate/ATP mix in Kinase Buffer containing 1 mg/mL MBP and 20 µM ATP.

    • Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.[14]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., Tecan Spark® or BMG CLARIOstar®).

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO-only control.

  • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Assay for Necroptosis Inhibition

Principle: This assay validates the inhibitor's ability to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are treated with a combination of TNFα, a Smac mimetic (which inhibits cIAP proteins), and a pan-caspase inhibitor (z-VAD-FMK). This "TSZ" cocktail robustly induces RIPK1-dependent necroptosis.[17] Cell viability is measured as a readout of inhibitor efficacy.

Materials:

  • HT-29 cells (ATCC, HTB-38).

  • McCoy's 5A Medium + 10% FBS.

  • Human TNFα (PeproTech, 300-01A).

  • Smac mimetic (e.g., Birinapant, Selleckchem S7015).

  • z-VAD-FMK (InvivoGen, tlrl-vad).[18]

  • CellTiter-Glo® 2.0 Assay (Promega, G9241).

  • Test compounds dissolved in DMSO.

  • Clear-bottom, white-walled 96-well plates (Corning, #3610).

Methodology:

  • Cell Plating:

    • Seed HT-29 cells into 96-well plates at a density of 10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media (final DMSO concentration < 0.2%).

    • Remove the old media from the cells and add 100 µL of media containing the diluted compounds.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a 2X TSZ induction cocktail in media containing: 20 ng/mL TNFα, 200 nM Smac mimetic, and 40 µM z-VAD-FMK.

    • Add 100 µL of the 2X TSZ cocktail to each well (final volume 200 µL).

    • Include control wells: "untreated" (media only) and "TSZ-treated" (no inhibitor).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Measurement of Cell Viability:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data: Set the "untreated" control as 100% viability and the "TSZ-treated" control as 0% viability.

  • Calculate the percent protection for each compound concentration.

  • Plot percent protection versus log[Inhibitor] and fit the data to determine the EC₅₀ value.

Protocol 3: Western Blot for Pathway Modulation

Principle: To confirm the mechanism of action, this assay directly measures the phosphorylation status of RIPK1 and its downstream targets, RIPK3 and MLKL. An effective inhibitor will reduce the phosphorylation of these key proteins in a dose-dependent manner.[11][12]

Methodology:

  • Seed and treat HT-29 cells in 6-well plates with inhibitor and the TSZ cocktail as described in Protocol 2.

  • After 4-6 hours of TSZ treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL (Ser358), anti-MLKL, and a loading control like GAPDH).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.[19]

Expected Outcome: A dose-dependent decrease in the p-RIPK1/RIPK1 and p-MLKL/MLKL ratios will be observed in cells treated with an effective inhibitor, confirming on-target pathway modulation.

Part 4: Data Presentation and Workflow

Illustrative Inhibitor Performance Data
Compound IDScaffold TypeRIPK1 Kinase IC₅₀ (nM)Cellular Necroptosis EC₅₀ (nM)Selectivity (RIPK3 IC₅₀)
Nec-1s Reference (Type III)120250>10,000 nM
Cmpd-70 Pyrrolopyrimidine9.2 (Kd)17-30>10,000 nM (Kd)[1]
Cmpd-o1 BenzoxazepinoneN/A16.2N/A[17]
Hypothetical-Spiro-1 Diazaspiro[4.5]decane5.512.0>25,000 nM

Data for Nec-1s, Cmpd-70, and Cmpd-o1 are representative values from the literature. Data for Hypothetical-Spiro-1 is illustrative.

Overall Drug Discovery Workflow

Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_mechanistic Mechanistic & Preclinical HTS 1. High-Throughput Screen (Biochemical Assay) Hit_ID 2. Hit Identification HTS->Hit_ID Potency 3. IC₅₀ Determination (Protocol 1) Hit_ID->Potency Cell_Assay 4. Cellular Efficacy (Protocol 2) Potency->Cell_Assay MoA 5. Mechanism of Action (Protocol 3) Cell_Assay->MoA Target_Engage 6. Target Engagement (CETSA / Immunoassay) MoA->Target_Engage In_Vivo 7. In Vivo Models (SIRS, etc.) Target_Engage->In_Vivo

Caption: A streamlined workflow for the discovery and validation of novel RIPK1 inhibitors.

References

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2025). ACS Chemical Biology.
  • Repurposing of the RIPK1-Selective Benzo[17][20]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (2025). ACS Chemical Biology. [Link]

  • Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. (2022). European Journal of Medicinal Chemistry. [Link]

  • Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Repurposing of the RIPK1-Selective Benzo[17][20]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (n.d.). National Institutes of Health (NIH). [Link]

  • Repurposing of the RIPK1 selective benzo[17][20]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. (2025). bioRxiv. [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (n.d.). National Institutes of Health (NIH). [Link]

  • Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. (n.d.). Nature Communications. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). Frontiers in Chemistry. [Link]

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer. [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Methodological advances in necroptosis research: From challenges to solutions. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][6][17][20]triazole derivatives as necroptosis inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • Initiation and execution mechanisms of necroptosis: an overview. (n.d.). Cell Death & Differentiation. [Link]

  • Assessing Cell Health: Necroptosis. (2017). Bio-Rad. [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology. [Link]

  • A Validated RIPK1 Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. (n.d.). Scilight Press. [Link]

  • Overview of the necroptosis signaling pathway. (n.d.). ResearchGate. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. [Link]

  • (PDF) Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. (2025). ResearchGate. [Link]

  • TNF-Alpha Signalling - Necroptosis. (2020). YouTube. [Link]

  • Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. (2017). The FASEB Journal. [Link]

  • RIPK1 Kinase Assay Kit (384-well). (n.d.). BPS Bioscience. [Link]

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Application Notes and Protocols for the Characterization of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the structural elucidation and characterization of 7-Methyl-2,7-diazaspiro[4.5]decane. This spirocyclic diamine is a valuable scaffold in medicinal chemistry, and its unambiguous identification is critical for advancing drug discovery programs. This document outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only step-by-step protocols but also the underlying scientific principles guiding the experimental design and data interpretation. This guide is intended to be a self-validating system for researchers, ensuring the generation of robust and reliable analytical data.

Introduction to 7-Methyl-2,7-diazaspiro[4.5]decane

7-Methyl-2,7-diazaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic core, which imparts a unique three-dimensional architecture. Such spiro-fused ring systems are of significant interest in medicinal chemistry as they can offer improved pharmacological properties. The structural rigidity and novel spatial arrangement of substituents make them attractive scaffolds for targeting various biological receptors and enzymes.

The precise characterization of 7-Methyl-2,7-diazaspiro[4.5]decane is a prerequisite for its use in any research or development context. The presence of two nitrogen atoms, a tertiary amine, and a secondary amine, along with a chiral spirocenter, necessitates a multi-technique approach for complete structural confirmation.

Fundamental Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on detailed spectroscopic analysis.

PropertyValueSource
Molecular Formula C₉H₁₈N₂PubChem[1]
Molecular Weight 154.25 g/mol ChemScene[2]
Monoisotopic Mass 154.147 DaPubChem[1]
SMILES CN1CCCC2(C1)CCNC2PubChem[1]
InChIKey XYAVBNPTWXQIAA-UHFFFAOYSA-NPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For 7-Methyl-2,7-diazaspiro[4.5]decane, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Rationale for NMR Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously assign all proton and carbon signals. The asymmetry of the molecule and the presence of diastereotopic protons necessitate the use of two-dimensional NMR techniques.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Dissolve ~5-10 mg of 7-Methyl-2,7-diazaspiro[4.5]decane in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or D₂O) H1_NMR ¹H NMR Sample->H1_NMR Acquire proton spectrum C13_NMR ¹³C NMR H1_NMR->C13_NMR Determine proton environments DEPT DEPT-135 C13_NMR->DEPT Determine carbon environments COSY ¹H-¹H COSY DEPT->COSY Identify CH, CH₂, CH₃ HSQC ¹H-¹³C HSQC COSY->HSQC Establish proton-proton couplings HMBC ¹H-¹³C HMBC HSQC->HMBC Correlate protons to directly attached carbons Analysis Integrate and analyze spectra to confirm structure HMBC->Analysis Correlate protons to carbons 2-3 bonds away

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step ¹H NMR Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 7-Methyl-2,7-diazaspiro[4.5]decane and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a clean NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H).

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Features
  • Methyl Group: A singlet at approximately 2.2-2.5 ppm, integrating to 3 protons, corresponding to the N-CH₃ group.

  • Aliphatic Protons: A series of complex multiplets in the range of 1.5-3.5 ppm, corresponding to the methylene protons of the two rings. The diastereotopic nature of many of these protons will lead to complex splitting patterns.

  • N-H Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift will be concentration and solvent-dependent.

Step-by-Step ¹³C NMR Protocol
  • Instrument Setup:

    • Tune and shim the spectrometer for ¹³C.

    • Set the spectral width to cover the expected range (typically 0-80 ppm for this aliphatic compound).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Expected ¹³C NMR Spectral Features
  • Spiro Carbon: A quaternary carbon signal, typically in the range of 50-70 ppm.

  • Methyl Carbon: A signal for the N-CH₃ group around 40-45 ppm.

  • Methylene Carbons: Several signals in the aliphatic region (20-60 ppm) corresponding to the CH₂ groups of the rings.

Two-Dimensional (2D) NMR Protocols
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the connectivity within the pyrrolidine and piperidine rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is vital for confirming the overall carbon skeleton and the position of the methyl group.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers structural clues.

Rationale for Mass Spectrometry Technique Selection

Electrospray ionization (ESI) is the preferred method for this compound due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and confirming the elemental composition.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition MS Acquisition cluster_data_analysis_ms Data Analysis Sample_MS Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent (e.g., Methanol/Water) Infusion Direct infusion into ESI source Sample_MS->Infusion Full_Scan Acquire full scan HRMS data in positive ion mode Infusion->Full_Scan Ionization MS_MS Perform MS/MS on the [M+H]⁺ ion Full_Scan->MS_MS Isolate parent ion Analysis_MS Determine exact mass and propose fragmentation pathway MS_MS->Analysis_MS Fragment and detect

Caption: Workflow for Mass Spectrometry analysis.

Step-by-Step HRMS (ESI-TOF) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Perform a full scan over a relevant m/z range (e.g., 50-500).

    • The expected protonated molecule [M+H]⁺ should be observed at m/z 155.1543.

  • MS/MS Analysis:

    • Isolate the [M+H]⁺ ion.

    • Apply collision-induced dissociation (CID) to induce fragmentation.

    • Acquire the MS/MS spectrum to observe the fragment ions.

Predicted Collision Cross Section Data

The collision cross section (CCS) is a measure of the ion's size and shape in the gas phase and can be a useful identifying parameter.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 155.15428137.7
[M+Na]⁺ 177.13622142.4
[M+K]⁺ 193.11016140.0
Data sourced from PubChem and calculated using CCSbase.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Step-by-Step ATR-FTIR Protocol
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the neat compound (if liquid or a low-melting solid) or a solid sample onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Expected IR Spectral Features
  • N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ due to the aliphatic C-H bonds.

  • N-H Bend: A band around 1590-1650 cm⁻¹ for the N-H bending vibration.

  • C-N Stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹) corresponding to the C-N stretching vibrations of the amines.

Conclusion: A Multi-faceted Approach to Confirmation

The robust characterization of 7-Methyl-2,7-diazaspiro[4.5]decane requires the synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently confirm the structure and purity of this important chemical entity, thereby ensuring the integrity of their subsequent scientific investigations.

References

  • PubChem. 7-methyl-2,7-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography Methods for the Analysis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing and implementing High-Performance Liquid Chromatography (HPLC) methods for the quantitative and qualitative analysis of 7-Methyl-2,7-diazaspiro[4.5]decane. This small, polar, basic compound presents unique analytical challenges, including the lack of a significant UV chromophore. This guide outlines two primary HPLC strategies: a derivatization-based method coupled with UV detection and a more direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) with universal detectors such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to ensure methodological robustness and trustworthiness.

Introduction: The Analytical Challenge

7-Methyl-2,7-diazaspiro[4.5]decane is a spirocyclic diamine with a molecular formula of C9H18N2 and a predicted XlogP of approximately 0.6, indicating its polar nature[1]. Such small, polar amines are notoriously difficult to analyze using standard reversed-phase HPLC with UV detection due to two primary factors:

  • Poor Retention: These compounds exhibit limited interaction with nonpolar stationary phases (like C18), leading to early elution and poor resolution from the solvent front.

  • Lack of Chromophore: The molecule does not possess a suitable chromophore for sensitive UV detection at standard wavelengths (e.g., 254 nm).

Addressing these challenges requires specialized chromatographic strategies to achieve reliable and sensitive analysis. This application note details two effective approaches.

Physicochemical Properties of 7-Methyl-2,7-diazaspiro[4.5]decane

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C9H18N2Low molecular weight, influencing volatility and MS detection.
Monoisotopic Mass 154.147 DaEssential for mass spectrometry detector settings.[1]
Predicted XlogP 0.6Indicates high polarity, suggesting HILIC or derivatization for retention.[1]
pKa (Predicted) ~10-11 (for the secondary amine) and ~9-10 (for the tertiary amine)The basic nature means the compound will be protonated at acidic to neutral pH, influencing interaction with stationary phases.
UV Absorbance No significant chromophoreNecessitates alternative detection methods or derivatization.
Chirality The spiro center can be a source of chirality.Chiral separation may be necessary depending on the application.

Method 1: Pre-column Derivatization with UV Detection

This approach chemically modifies the analyte to attach a UV-absorbing molecule, enabling sensitive detection and often improving chromatographic retention.[2]

Rationale and Derivatization Agent Selection

The choice of derivatizing agent is crucial. For primary and secondary amines, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride are effective.[2][3] FMOC-Cl is particularly advantageous as it reacts with both primary and secondary amines under mild conditions to yield a stable, highly fluorescent derivative with strong UV absorbance.

Experimental Protocol: Derivatization

Objective: To covalently label 7-Methyl-2,7-diazaspiro[4.5]decane with FMOC-Cl.

Materials:

  • 7-Methyl-2,7-diazaspiro[4.5]decane standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample diluent (Acetonitrile/Water 50:50, v/v)

Procedure:

  • Standard Preparation: Prepare a stock solution of 7-Methyl-2,7-diazaspiro[4.5]decane in the sample diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the standard solution (or sample)

    • 200 µL of 0.1 M borate buffer (pH 9.0)

    • 200 µL of 15 mM FMOC-Cl solution.

  • Incubation: Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.

  • Quenching: Add 100 µL of a quenching reagent (e.g., 100 mM glycine or amantadine solution) to react with excess FMOC-Cl. Vortex for 30 seconds.

  • Dilution & Injection: Dilute the final mixture with the mobile phase if necessary and inject it into the HPLC system.

HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe nonpolar FMOC derivative will be well-retained on a standard C18 column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any residual basic character.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 30-90% B over 15 minutesA gradient is recommended to ensure elution of the derivatized compound and separation from byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 265 nm for the FMOC chromophore.

Method 2: HILIC with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Rationale for HILIC and Detector Selection

HILIC provides excellent retention for polar analytes like 7-Methyl-2,7-diazaspiro[4.5]decane that are poorly retained in reversed-phase chromatography. Since the analyte lacks a chromophore, a universal detector is required.

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity, providing mass confirmation of the analyte.[4][5]

  • Charged Aerosol Detection (CAD): A universal detector that provides a near-uniform response for non-volatile analytes, making it suitable for quantification without a reference standard for every impurity.

Experimental Protocol: HILIC-MS/CAD

Objective: To directly analyze 7-Methyl-2,7-diazaspiro[4.5]decane without derivatization.

Materials:

  • 7-Methyl-2,7-diazaspiro[4.5]decane standard

  • Acetonitrile (HPLC or MS grade)

  • Water (HPLC or MS grade)

  • Ammonium formate or ammonium acetate (for MS compatibility)

  • Formic acid or acetic acid (for pH adjustment)

Procedure:

  • Standard Preparation: Prepare a stock solution of 7-Methyl-2,7-diazaspiro[4.5]decane in a mixture of Acetonitrile/Water (90:10, v/v) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the same solvent.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Filter through a 0.22 µm syringe filter before injection.

HPLC and Detector Parameters
ParameterRecommended ConditionRationale
Column Amide or Cyano-based HILIC column, 2.1 x 100 mm, 3 µmThese stationary phases provide good retention for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic AcidA volatile buffer system compatible with MS and beneficial for peak shape.
Mobile Phase B AcetonitrileThe high organic content in HILIC is necessary for retention.
Gradient 95% to 60% B over 10 minutesA "reversed" gradient compared to RP-HPLC, starting with high organic content.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, suitable for ESI-MS.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce mobile phase viscosity.
Injection Volume 5 µLSmaller injection volumes are typical for HILIC to minimize peak distortion.
Detector 1 (MS) ESI+, monitoring for m/z 155.15 (M+H)+Electrospray ionization in positive mode is ideal for basic amines.
Detector 2 (CAD) Standard settings as per manufacturer's recommendationsProvides universal detection for quantification.

Chiral Separation Considerations

The spirocyclic nature of 7-Methyl-2,7-diazaspiro[4.5]decane can lead to enantiomers. If the stereoisomeric purity is of interest, a chiral HPLC method is required. Based on literature for similar diazaspiro compounds, polysaccharide-based chiral stationary phases (CSPs) are a good starting point.[6]

Recommended Starting Conditions for Chiral Separation:

  • Column: Amylose or cellulose-based CSP (e.g., Lux Amylose-2, Chiralcel OD).[6]

  • Mobile Phase: Normal phase, such as n-hexane/isopropanol or n-hexane/ethanol mixtures.[6]

  • Detection: As the compound lacks a chromophore, derivatization prior to chiral separation or the use of a chiral detector or MS would be necessary.

Workflow Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Buffer Add Borate Buffer (pH 9.0) Sample->Buffer FMOC Add FMOC-Cl Solution Buffer->FMOC React Vortex & React (15 min) FMOC->React Quench Quench Excess FMOC-Cl React->Quench Inject Inject into HPLC Quench->Inject Column C18 Reversed-Phase Separation Inject->Column Detect UV Detection (265 nm) Column->Detect Process Chromatogram Analysis Detect->Process Quantify Quantification Process->Quantify

Caption: Workflow for Derivatization-Based HPLC-UV Analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Processing Sample Dissolve Sample in Initial Mobile Phase Filter Filter (0.22 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Column HILIC Column Separation Inject->Column Detect MS or CAD Detection Column->Detect Process Chromatogram/Spectrum Analysis Detect->Process Quantify Quantification/ Identification Process->Quantify

Caption: Workflow for Direct HILIC-MS/CAD Analysis.

Conclusion

The successful analysis of 7-Methyl-2,7-diazaspiro[4.5]decane by HPLC requires careful consideration of its physicochemical properties. For routine quality control where UV detection is preferred, a pre-column derivatization method using FMOC-Cl offers a robust and sensitive solution. For research and development applications where direct analysis is desired, a HILIC method coupled with a universal detector like MS or CAD provides high sensitivity, selectivity, and structural confirmation. The choice between these methods will depend on the specific analytical goals, available instrumentation, and desired sample throughput. For stereoisomer-specific analysis, further development on a chiral stationary phase is recommended.

References

  • Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. Available at: [Link]

  • B'Beden, P., et al. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods, 10(11), 2831. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. PubChem Compound Summary for CID 55265305. Retrieved January 22, 2026, from [Link].

  • Volmer, D. A., & Jessome, L. L. (2006). HPLC-MS/MS of Highly Polar Compounds. In Tandem Mass Spectrometry–Applications and Principles (pp. 511-540). John Wiley & Sons, Inc. Available at: [Link]

  • Vuorensola, K. (2017). Chromatographic determination of amines in food samples. Helda, University of Helsinki. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. Here, we address common problems encountered during its synthesis, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments.

Introduction

7-Methyl-2,7-diazaspiro[4.5]decane is a valuable building block in medicinal chemistry, often incorporated into more complex molecules to explore their therapeutic potential. The synthesis of this specific mono-methylated diazaspirocycle, however, can present several challenges. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane.

Problem 1: Low Yield in the Spirocyclization Step to Form 2,7-diazaspiro[4.5]decane

Question: I am attempting to synthesize the 2,7-diazaspiro[4.5]decane core, but the yield of the spirocyclization step is consistently low. What are the likely causes and how can I improve it?

Answer: The formation of the spirocyclic core is a critical step and can be influenced by several factors. Low yields are often attributed to incomplete reaction, side reactions, or unfavorable reaction equilibrium.

Causality and Solutions:

  • Inefficient Cyclization Conditions: The choice of base and solvent is crucial for promoting the intramolecular reaction. For reactions like a Dieckmann condensation or other intramolecular cyclizations, a strong, non-nucleophilic base is often required to deprotonate the precursor effectively without leading to side reactions.

    • Recommendation: Screen different base and solvent combinations. For instance, if using a Dieckmann-type condensation, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or toluene.

  • Precursor Instability: The linear precursor to the spirocycle may be prone to degradation or rearrangement under the reaction conditions.[1]

    • Recommendation: Ensure the precursor is of high purity before proceeding to the cyclization step. It is also advisable to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Reversibility of the Reaction: Some cyclization reactions are reversible.

    • Recommendation: If the reaction is reversible, consider using conditions that drive the equilibrium towards the product. This could involve the removal of a small molecule byproduct (e.g., water or alcohol) through the use of a Dean-Stark apparatus.

Workflow for Optimizing Spirocyclization:

start Low Yield in Spirocyclization check_purity Verify Precursor Purity (NMR, LC-MS) start->check_purity screen_bases Screen Strong Bases (NaH, KOtBu, LDA) check_purity->screen_bases If pure screen_solvents Screen Anhydrous Solvents (THF, Toluene, Dioxane) screen_bases->screen_solvents check_temp Optimize Reaction Temperature screen_solvents->check_temp remove_byproducts Consider Byproduct Removal (e.g., Dean-Stark) check_temp->remove_byproducts success Improved Yield remove_byproducts->success

Caption: Troubleshooting workflow for low spirocyclization yield.

Problem 2: Poor Selectivity in the N-Methylation Step

Question: I am trying to methylate the 2,7-diazaspiro[4.5]decane at the N7 position, but I am getting a mixture of unreacted starting material, the desired N7-methyl product, the N2-methyl product, and the N2,N7-dimethylated byproduct. How can I achieve selective mono-methylation at N7?

Answer: Achieving selective mono-methylation of a diamine is a classic challenge in organic synthesis. The similar reactivity of the two nitrogen atoms often leads to a mixture of products. The key to success lies in differentiating the two nitrogens, either through a protection strategy or by exploiting subtle differences in their reactivity.

Causality and Solutions:

  • Over-methylation: Using a highly reactive methylating agent or an excess of the reagent will lead to the formation of the di-methylated product.

    • Recommendation: Use a less reactive methylating agent and carefully control the stoichiometry. For example, instead of methyl iodide, consider using a milder reagent like methyl triflate or dimethyl sulfate. It is crucial to use only one equivalent of the methylating agent.

  • Lack of Regioselectivity: The N2 and N7 positions may have very similar reactivity, leading to a mixture of regioisomers.

    • Recommendation: A protecting group strategy is the most reliable way to ensure regioselectivity. The general approach involves:

      • Synthesizing the 2,7-diazaspiro[4.5]decane core.

      • Selectively protecting the N2 position. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[1]

      • Methylating the unprotected N7 position.

      • Deprotecting the N2 position.

Protecting Group Strategy for Selective N7-Methylation:

start 2,7-Diazaspiro[4.5]decane protect_n2 Protect N2 with Boc Group (Boc)2O, Et3N start->protect_n2 methylate_n7 Methylate N7 (e.g., CH3I, K2CO3) protect_n2->methylate_n7 deprotect_n2 Deprotect N2 (e.g., TFA or HCl in Dioxane) methylate_n7->deprotect_n2 product 7-Methyl-2,7-diazaspiro[4.5]decane deprotect_n2->product

Caption: Workflow for selective N7-methylation using a protecting group.

Problem 3: Difficulties in Purification

Question: I have a crude reaction mixture containing the desired 7-Methyl-2,7-diazaspiro[4.5]decane, but I am struggling to purify it from the starting material and the N2,N7-dimethylated byproduct. What purification techniques are most effective?

Answer: The purification of amines, especially those with similar structures and polarities, can be challenging. The basic nature of these compounds can also lead to issues with standard silica gel chromatography.

Causality and Solutions:

  • Similar Polarity of Products: The starting material, mono-methylated, and di-methylated products often have very similar polarities, making them difficult to separate by standard chromatography.

  • Interaction with Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

Purification Strategies:

TechniqueAdvantagesDisadvantagesRecommendations
Column Chromatography on Basic Alumina Reduces tailing of basic compounds.Can have lower resolution than silica gel.A good alternative to silica gel for problematic amines.
Column Chromatography on Amine-Treated Silica Gel Neutralizes acidic sites on silica gel, reducing tailing.Requires pre-treatment of the silica gel.Pre-treat silica gel with a triethylamine solution before packing the column.
Preparative HPLC High resolution, capable of separating closely related compounds.More expensive and lower throughput than column chromatography.Often the best option for obtaining highly pure material, especially for final purification steps.
Crystallization/Salt Formation Can provide highly pure material if a suitable crystalline salt can be formed.Finding suitable crystallization conditions can be time-consuming.Try forming salts with different acids (e.g., HCl, HBr, oxalic acid) and screen various solvents for crystallization.
Problem 4: Issues with Scale-Up of the Synthesis

Question: The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane worked well on a small scale, but when I tried to scale it up, the yield dropped significantly. What could be the reason for this?

Answer: Scale-up issues are common in chemical synthesis and can arise from a variety of factors related to reaction kinetics, heat transfer, and mixing.

Causality and Solutions:

  • Inefficient Heat Transfer: Exothermic reactions that are easily controlled on a small scale can overheat on a larger scale, leading to side reactions and degradation.

    • Recommendation: Use a jacketed reactor with controlled heating and cooling. For highly exothermic steps, consider adding the reagents slowly to maintain a constant internal temperature.

  • Poor Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation.

    • Recommendation: Use an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing of the reaction mixture.

  • Changes in Reaction Kinetics: Some reactions are sensitive to the surface-area-to-volume ratio, which changes upon scale-up.

    • Recommendation: Re-optimize reaction parameters such as concentration and reaction time at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 2,7-diazaspiro[4.5]decane core?

A1: A common approach involves the use of a piperidone derivative as a starting material. The pyrrolidine ring is then constructed onto the piperidone. This can be achieved through various methods, including multi-step sequences that may involve a Dieckmann condensation or a related intramolecular cyclization to form the spirocyclic system.[2]

Q2: Are there alternative methods for the N-methylation step besides using a protecting group strategy?

A2: While the protecting group strategy is the most robust, one could explore direct selective methylation. This would rely on subtle differences in the steric and electronic environment of the two nitrogen atoms. For instance, one nitrogen might be more sterically hindered than the other, allowing for selective reaction at the less hindered site under carefully controlled conditions (low temperature, slow addition of a bulky methylating agent). However, this approach is generally less reliable and may require extensive optimization.

Q3: What analytical techniques are best for monitoring the progress of the reaction and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the starting materials, intermediates, and products in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity and purity of the final product. The position of the methyl group can be confirmed by 2D NMR techniques such as HMBC and HSQC.

Q4: I am considering a reductive amination approach to introduce the methyl group. Is this a viable strategy?

A4: Reductive amination is a powerful method for forming C-N bonds and could be a viable strategy.[3][4] This would typically involve reacting the 2,7-diazaspiro[4.5]decane with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). However, controlling the selectivity to achieve mono-methylation at the desired nitrogen would still be a challenge and would likely require a protecting group on the other nitrogen.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[5][6]decane. Acta Chemica Scandinavica, 47, 422-424. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • ResearchGate. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487. [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

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Technical Support Center: Purification of Basic Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with basic diazaspiro compounds. This guide is designed to provide practical, in-depth solutions to the common purification challenges encountered during your experimental work. Drawing from established principles and field-proven experience, this resource aims to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Introduction: The Challenge of Purifying Basic Diazaspiro Compounds

Diazaspirocycles are a privileged scaffold in modern drug discovery, prized for their conformational rigidity and three-dimensional complexity.[1][2] However, the basic nitrogen atoms that are often key to their biological activity also present significant purification challenges. These basic centers can interact strongly with acidic stationary phases in chromatography, leading to poor separation, peak tailing, and even degradation of the target compound.[3] This guide will address these issues head-on, providing a structured approach to troubleshooting and ensuring the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of basic diazaspiro compounds.

Q1: Why is my basic diazaspiro compound streaking or showing severe tailing on a standard silica gel column?

A1: This is a classic issue arising from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are weak acids and can protonate your basic diazaspiro compound.[3] This strong ionic interaction leads to a slow and uneven elution from the column, resulting in streaking and tailing of the chromatographic peak. Essentially, your compound is "sticking" to the stationary phase.

Q2: Can I use acid-base extraction to purify my diazaspiro compound? What are the key considerations?

A2: Yes, acid-base extraction is a powerful and often underutilized technique for purifying basic compounds.[4][5] The principle is to convert your basic diazaspiro compound into its water-soluble salt by washing an organic solution of your crude mixture with an aqueous acid (e.g., dilute HCl).[6] Neutral and acidic impurities will remain in the organic layer. Subsequently, you can regenerate the free base by basifying the aqueous layer (e.g., with NaOH) and then extract your purified compound back into an organic solvent.[7] Key considerations include the pKa of your compound to ensure complete protonation and deprotonation, and the potential for emulsion formation.

Q3: My diazaspiro compound seems to be degrading on the silica gel column. How can I confirm this and what are my alternatives?

A3: Degradation on silica can be confirmed using a 2D TLC experiment.[8] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, it will appear on the diagonal. Any spots appearing below the diagonal are likely degradation products.[8] Alternatives to standard silica include using a less acidic stationary phase like alumina (basic or neutral), or deactivating the silica gel by pre-treating the column with a mobile phase containing a small amount of a volatile base like triethylamine (TEA) or ammonia.[9]

Q4: What are scavenger resins and how can they help in the purification of my diazaspiro compound?

A4: Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[10][11] For instance, if you have unreacted acidic starting materials or reagents, you can use a basic scavenger resin to bind them, allowing for simple filtration to remove the resin-bound impurities.[12] This can be a very clean and efficient way to simplify your crude reaction mixture before final purification.

Troubleshooting Guide: From Problem to Protocol

This section provides a more in-depth, problem-oriented approach to troubleshooting common purification issues.

Problem 1: Poor Separation and Peak Tailing in Flash Chromatography

You're running a flash column on silica gel, and your TLC showed good separation, but the column is giving broad, tailing peaks and poor resolution between your product and impurities.

As mentioned in the FAQs, the primary culprit is the interaction between the basic nitrogen atoms of your diazaspiro compound and the acidic silanol groups on the silica surface. This interaction is governed by the pKa of your compound and the acidity of the silica.

Solution A: Mobile Phase Modification

The quickest and most common solution is to add a competing base to your mobile phase. This base will "occupy" the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Protocol:

    • Prepare your chosen eluent system (e.g., Dichloromethane/Methanol).

    • Add a small amount of a volatile base to the mobile phase. A good starting point is 0.1-1% triethylamine (TEA) or 2-methoxyethylamine.[13]

    • Equilibrate your column with this modified mobile phase before loading your sample.

    • Run the chromatography as usual. You should observe significantly improved peak shape.

Solution B: Alternative Stationary Phases

If mobile phase modification is insufficient or your compound is particularly sensitive, changing the stationary phase is the next logical step.

Stationary PhasePropertiesBest For
Alumina (Basic or Neutral) Basic or neutral surface, respectively.Highly basic or acid-sensitive compounds.
Amine-Functionalized Silica Silica with covalently bound amino groups.Provides a less acidic environment and can improve separation.[9]
Reversed-Phase Silica (C18) Non-polar stationary phase.Polar, water-soluble basic compounds. Often requires a basic mobile phase modifier.[9]

Workflow for Choosing a Purification Strategy:

Caption: A decision-making workflow for the purification of basic diazaspiro compounds.

Problem 2: Difficulty in Achieving Crystallization

You have a chromatographically pure, amorphous solid or oil of your diazaspiro compound, but it refuses to crystallize.

Crystallization requires the formation of a highly ordered crystal lattice.[14] Failure to crystallize can be due to several factors, including residual impurities (even at low levels), the inherent flexibility of the molecule, or the choice of an inappropriate solvent system.

Solution A: Systematic Solvent Screening

A systematic approach to screening a variety of solvents with different polarities and properties is often successful.

  • Protocol:

    • In small vials, dissolve a few milligrams of your compound in a small amount of a good solvent (e.g., DCM, MeOH, Acetone).

    • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexane, Diethyl Ether, Water) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Observe for crystal formation over time.

Solution B: Salt Formation

Basic diazaspiro compounds can often be readily crystallized as their acid addition salts (e.g., hydrochloride, fumarate, tartrate).[1][15] This can improve the crystallinity of the compound.

  • Protocol:

    • Dissolve your purified free base in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

    • Add a stoichiometric amount of a solution of the desired acid (e.g., HCl in Dioxane, or a solution of fumaric acid in ethanol).

    • Stir the solution and observe for precipitation of the salt. If no precipitate forms, you can try the slow evaporation or anti-solvent addition techniques described above.

Decision Tree for Crystallization:

Caption: A troubleshooting flowchart for the crystallization of basic diazaspiro compounds.

References

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. Google Patents.
  • de la Fuente, A., & Lavilla, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 444. Retrieved from [Link]

  • Younis, I. R., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(38), 24867–24877. Retrieved from [Link]

  • Wikipedia. (2023). Scavenger resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Berlec, A., & Štrukelj, B. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Journal of Industrial Microbiology & Biotechnology, 40(5), 413-431. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Spirocycles. Request PDF. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9717-9735. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Manderscheid, M., & Eichinger, T. (2003). Determination of pKa Values by Liquid Chromatography. Journal of Chromatographic Science, 41(7), 353-357. Retrieved from [Link]

  • Gemo, M., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Reaction Chemistry & Engineering, 7(12), 2609-2625. Retrieved from [Link]

  • Arhangelskis, M., et al. (2024). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. CrystEngComm, 26(4), 546-557. Retrieved from [Link]

  • Younis, I. R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ACS Chemical Neuroscience, 13(15), 2358–2369. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2004). Strategies in Organic Synthesis. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Pharmaceutics. (2019). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Molecules. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Nanomaterials. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • Scorpius BioManufacturing. (2024). Solving Complex mAb Purification Challenges. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • RSC Advances. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). A critical view about use of scavengers for reactive species in heterogeneous photocatalysis. Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Request PDF. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • YouTube. (2021). Purification Methods For Crude Drugs. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methyl-2,7-diazaspiro[4.5]decane. This document provides in-depth troubleshooting advice and protocols for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile spirocyclic building block. Our goal is to equip you with the foundational knowledge and practical techniques to ensure its successful application in your experiments.

Understanding the Molecule: Why Solubility Can Be a Challenge

7-Methyl-2,7-diazaspiro[4.5]decane is a valuable scaffold in medicinal chemistry, often utilized for its rigid, three-dimensional structure. However, its unique chemical properties can present solubility hurdles.

  • Structure and Basicity: The molecule possesses two nitrogen atoms, making it a diamine. These amines are basic and can be protonated. The presence of these basic centers means that the compound's solubility is highly dependent on the pH of the medium.

  • Polarity and Hydrogen Bonding: The amine groups are capable of hydrogen bonding, which typically favors solubility in polar protic solvents. However, the overall carbon scaffold is largely non-polar, creating a molecule with mixed polarity characteristics that can complicate solvent selection.

  • Physical Form: The compound is typically a solid at room temperature, and its crystal lattice energy may require significant energy to overcome for dissolution to occur.

Below is a diagram illustrating the structure and key protonation sites that govern its solubility behavior.

Caption: Structure and potential protonation sites of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 7-Methyl-2,7-diazaspiro[4.5]decane free base?

For the free base form, start with polar aprotic solvents. These solvents can interact with the molecule without the complexities of proton exchange.

  • Highly Recommended: Dichloromethane (DCM), Chloroform (CHCl₃), and Tetrahydrofuran (THF) are often good starting points for reactions.

  • For Stock Solutions: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions due to their strong solvating power.

Q2: My compound won't dissolve in common non-polar or moderately polar organic solvents like DCM or THF. What should I do next?

This is a common issue. If initial attempts with solvents like DCM or THF fail, it indicates that the polarity might not be the only factor. The next logical step is to address the basicity of the molecule.

  • Strategy 1: Use a Co-solvent. Adding a small percentage of a more polar solvent like methanol or ethanol can disrupt the crystal lattice and improve solvation.[1] Start with a 9:1 or 4:1 mixture of your primary solvent to the co-solvent (e.g., DCM:MeOH 9:1).

  • Strategy 2: Gentle Heating. Warming the mixture to 40-50°C can significantly increase the rate of dissolution.[2] However, be cautious with volatile solvents and ensure your compound is thermally stable under these conditions.

  • Strategy 3: Sonication. Using an ultrasonic bath can provide the mechanical energy needed to break up solid aggregates and enhance dissolution without significant heating.

Q3: I need to run a reaction in an aqueous medium. How can I dissolve the free base?

The free base of 7-Methyl-2,7-diazaspiro[4.5]decane has low water solubility. To dissolve it in aqueous systems, you must leverage its basicity by converting it into a more soluble salt form.

  • pH Adjustment: The most effective method is to lower the pH of the aqueous medium.[3] By adding a dilute acid (e.g., 1M HCl), you can protonate one or both of the nitrogen atoms, forming an ammonium salt which is typically much more soluble in water.[4][5] Aim for a pH well below the pKa of the amine groups. While the specific pKa is not readily published, a pH of 2-4 is a safe starting point.

Q4: Should I purchase the salt form (e.g., hydrochloride salt) directly?

If available, using a pre-formed salt like the hydrochloride (HCl) or hydrobromide (HBr) salt is often the most convenient and reliable way to ensure aqueous solubility.[6] This avoids the need for in-situ pH adjustment and can lead to more reproducible experimental setups. However, if your subsequent reaction is base-sensitive, you will need to neutralize the salt back to the free base, which can add a step to your workflow.

Troubleshooting Workflow: A Step-by-Step Guide

If you are facing persistent solubility issues, follow this decision-making workflow. This systematic approach will help you identify the optimal conditions for your specific experimental context.

Caption: Troubleshooting decision tree for solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is for creating a standard stock solution for use in organic synthesis or screening assays.

  • Weighing: Accurately weigh the required amount of 7-Methyl-2,7-diazaspiro[4.5]decane free base into a clean, dry volumetric flask.

  • Solvent Addition: Add approximately 50% of the final volume of the chosen solvent (e.g., DMSO or DCM).

  • Initial Dissolution: Cap the flask and swirl gently. If the solid does not dissolve readily, proceed to the next step.

  • Assisted Dissolution: Place the flask in an ultrasonic bath for 5-10 minutes. If a sonicator is unavailable, warm the flask in a water bath to no more than 45°C, swirling intermittently until the solid is fully dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Invert the flask 10-15 times to ensure a homogenous solution. Store appropriately, protected from light and moisture.

Protocol 2: Enhancing Aqueous Solubility via In-Situ Salt Formation

This protocol describes how to dissolve the free base in an aqueous buffer for biological assays or aqueous reactions.

  • Weighing: Weigh the required amount of 7-Methyl-2,7-diazaspiro[4.5]decane free base into a suitable container.

  • Suspension: Add the desired volume of aqueous buffer (e.g., PBS, Tris) to the solid. The compound will likely form a fine suspension.

  • Acidification: While stirring, add a 1M solution of a suitable acid (e.g., HCl) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding the acid until the suspension clarifies and all solid material has dissolved. Note the pH at which dissolution is complete. This is typically in the range of pH 2-5.[3][4]

  • Final pH Adjustment: If your experiment requires a higher pH, you may carefully adjust it upwards with a dilute base (e.g., 1M NaOH). Be aware that the compound may precipitate if the pH is raised above its pKa, so proceed with caution and observe for any cloudiness.

Solvent Solubility Reference Table

This table provides a qualitative summary of solubility for the free base form of 7-Methyl-2,7-diazaspiro[4.5]decane in common laboratory solvents at room temperature. These are general guidelines; solubility can be concentration-dependent.

Solvent ClassSolvent NameQualitative SolubilityNotes
Halogenated Dichloromethane (DCM)Soluble to Sparingly SolubleGood first choice for many organic reactions.
Chloroform (CHCl₃)SolubleSimilar to DCM.
Ethers Tetrahydrofuran (THF)Sparingly SolubleMay require warming or co-solvents.
Diethyl EtherPoorly Soluble / InsolubleGenerally not recommended.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleExcellent for creating concentrated stock solutions.
N,N-Dimethylformamide (DMF)Highly SolubleGood for stock solutions and some reactions.
Acetonitrile (MeCN)Sparingly Soluble
Alcohols Methanol (MeOH)SolubleCan serve as a good co-solvent.
Ethanol (EtOH)Soluble
Aqueous WaterInsolubleRequires pH adjustment to dissolve.[4]
Aqueous Acid (pH < 4)Soluble (as salt)The protonated form is highly water-soluble.
Hydrocarbons Hexanes, TolueneInsolubleNot suitable solvents.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • Google Patents. (n.d.). US4290815A - Use of co-solvents in amine N-oxide solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences, 5(3), 01-16. Available at: [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (n.d.). Techniques of Solubilization of Drugs. (This is a general reference to the concept, often cited in reviews on co-solvency).
  • NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are integral scaffolds in a multitude of pharmaceuticals and natural products, yet their synthesis can present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounding our advice in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide

This section is dedicated to resolving common experimental hurdles in spirocyclization reactions. Each guide follows a logical progression from problem identification to actionable solutions.

Problem: Low or No Product Yield

A diminished or absent yield of the desired spirocycle is one of the most frequent challenges. The root cause often lies in suboptimal reaction parameters or substrate incompatibility.

Causality Behind the Issue:

Low yields can stem from several factors: an inappropriate catalyst system that fails to efficiently facilitate the cyclization, unfavorable reaction kinetics due to incorrect temperature or concentration, decomposition of the starting material or product, or a reaction that has not reached completion.[3] In some cases, the substrate itself may be inherently unreactive under the chosen conditions. For instance, substrates with rigid tethers may struggle to achieve the necessary geometry for C-C bond formation, leading to low conversion.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Step-by-Step Protocol:

  • Verify Starting Material Integrity:

    • Confirm the purity and identity of your starting materials using NMR, mass spectrometry, or other appropriate analytical techniques. Impurities can inhibit catalysts or lead to side reactions.

    • Ensure all reagents and solvents are pure and dry, as water and other contaminants can quench sensitive catalysts and reagents.[3]

  • Catalyst and Reagent Activity:

    • Use freshly purchased or properly stored catalysts and reagents. Many organometallic catalysts are sensitive to air and moisture.

    • Consider performing a control reaction with a known, reliable substrate to confirm the activity of your catalyst system.

  • Temperature Optimization:

    • Temperature can significantly impact reaction rates and selectivity.[5] If the reaction is sluggish, a moderate increase in temperature may improve the yield. Conversely, if product decomposition is suspected, lowering the temperature is advisable.

    • Perform a temperature screen to identify the optimal range for your specific reaction.

  • Solvent Screening:

    • The choice of solvent is critical as it can influence the stability of intermediates and transition states.[6][7]

    • For reactions involving polar intermediates, polar aprotic solvents like DMSO or DMF can be beneficial.[7] Nonpolar solvents like toluene or dichloromethane may be suitable for other systems.[6] A solvent screen is highly recommended.

    Solvent TypePotential Impact on SpirocyclizationExample Solvents
    Polar Aprotic Can stabilize charged intermediates, potentially accelerating the reaction.DMSO, DMF, Acetonitrile
    Polar Protic May solvate and deactivate nucleophiles; can be beneficial in acid-catalyzed reactions.Ethanol, Methanol, Water
    Nonpolar Often used in metal-catalyzed reactions where solubility of organic substrates is key.Toluene, Dichloromethane, THF
  • Catalyst and Ligand Variation:

    • The choice of catalyst and ligand is paramount for the success of many spirocyclization reactions.[8][9]

    • If using a metal catalyst, screen different metals (e.g., Pd, Ni, Au, Ag) and ligands.[4][8] The electronic and steric properties of the ligand can dramatically affect both yield and selectivity.[4]

  • Concentration and Reaction Time:

    • If the reaction has stalled, increasing the concentration of the reactants may favor the desired transformation.

    • Monitor the reaction over a longer period to ensure it has reached completion. Use techniques like TLC or LC-MS for monitoring.[3]

Problem: Poor Diastereoselectivity or Enantioselectivity

Achieving high stereoselectivity is often a primary goal in the synthesis of complex spirocycles for pharmaceutical applications.[1]

Causality Behind the Issue:

Poor stereoselectivity arises when the energy difference between the transition states leading to the different stereoisomers is small. This can be influenced by temperature, the solvent, and the steric and electronic properties of the catalyst, ligand, and substrate.[10][11] For instance, bulkier substituents on the substrate or chiral ligand can create a more defined steric environment, favoring the formation of one stereoisomer.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor stereoselectivity.

Step-by-Step Protocol:

  • Temperature Adjustment:

    • Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states.[5] However, this may come at the cost of a slower reaction rate.

  • Chiral Ligand/Catalyst Screening:

    • For enantioselective reactions, the choice of chiral ligand is crucial.[4] Screen a library of ligands with varying steric bulk and electronic properties.

    • The catalyst itself can also be a source of chirality. Consider using chiral acids or bases for catalysis where appropriate.[12]

  • Solvent Effects on Selectivity:

    • The solvent can influence the conformation of the substrate and catalyst, thereby affecting stereoselectivity.[13]

    • Experiment with a range of solvents of varying polarity and coordinating ability.

  • Substrate Modification:

    • The presence of bulky groups on the substrate can enhance stereochemical control by creating a more biased steric environment.[10]

    • The use of directing groups can pre-organize the substrate for a highly selective cyclization.[14]

    ParameterEffect on StereoselectivityRecommendation
    Temperature Lower temperatures generally favor higher selectivity.[5]Screen from room temperature down to -78 °C.
    Chiral Ligand The ligand's structure dictates the chiral environment.[4]Test ligands with different backbones and steric bulk.
    Solvent Can influence transition state geometries.[13]Screen a range of polar and nonpolar solvents.
    Substrate Sterics Bulkier groups can increase facial bias.[10]Consider modifying the substrate if other methods fail.
Problem: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired spirocycle.

Causality Behind the Issue:

Side products can arise from various competing reaction pathways. For example, in dearomatizing spirocyclizations, a common side reaction is the rearrangement of the spirocyclic intermediate to a more stable phenolic compound.[15] Other potential side reactions include polymerization, decomposition, or reactions involving functional groups on the substrate that are not intended to participate in the cyclization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for side product formation.

Step-by-Step Protocol:

  • Identify the Side Product(s):

    • Isolate and characterize the major side products using techniques like NMR, mass spectrometry, and if possible, X-ray crystallography.[16] Understanding the structure of the side product is key to diagnosing the problem.

  • Re-evaluate the Reaction Mechanism:

    • Once the side product is identified, consider the plausible mechanistic pathways that could lead to its formation. For example, if a rearranged product is observed, consider if the reaction conditions are too harsh (e.g., too acidic, too high temperature).[15]

  • Modify Reaction Conditions:

    • Temperature and Time: Shorter reaction times and lower temperatures can often minimize the formation of degradation or rearrangement products.

    • Stoichiometry: Carefully control the stoichiometry of reagents. An excess of a particular reagent might promote side reactions.

  • Protecting Groups:

    • If a functional group on your substrate is interfering with the desired reaction, consider protecting it with a suitable protecting group that can be removed after the spirocyclization step.

  • Catalyst Choice:

    • A different catalyst may favor the desired reaction pathway over the one leading to the side product. For instance, some catalysts are more prone to promoting isomerization or other rearrangements.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my spirocyclization reaction?

A: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve.[8] For palladium-catalyzed reactions, factors like the nature of the C-H bond being activated and the desired regioselectivity are important.[18] For enantioselective processes, a chiral ligand is often used in conjunction with a metal catalyst, such as nickel with a Mandyphos ligand.[4] A thorough literature search for similar transformations is the best starting point. If your specific reaction is novel, a catalyst screening study is often necessary.

Q2: What is the role of a directing group in spirocyclization?

A: A directing group is a functional group within the substrate that coordinates to the catalyst, bringing it into close proximity to the desired site of reaction.[14] This allows for high levels of regio- and stereoselectivity by pre-organizing the molecule for the cyclization event. In some cases, transient directing groups can be used, which are formed in situ and do not require a separate installation and removal step.[19]

Q3: Can the solvent really have that big of an impact on my reaction?

A: Absolutely. The solvent plays a crucial role in solvating reagents, intermediates, and transition states.[7] A change in solvent can alter the reaction mechanism and significantly impact the rate and selectivity.[6][20] For example, polar solvents can stabilize charged intermediates in an SN1-type mechanism, while polar aprotic solvents are often preferred for SN2 reactions.[20] It is always advisable to screen a few different solvents during the optimization phase.

Q4: My spirocyclization reaction is not going to completion. What should I do?

A: First, ensure that your catalyst is active and that all reagents are pure and added in the correct stoichiometry.[3] If the reaction has stalled, you can try increasing the temperature, but be mindful that this could lead to side product formation.[5] Alternatively, you could try adding another equivalent of the limiting reagent or the catalyst. Monitoring the reaction by TLC or LC-MS will help you determine if the reaction is slowly progressing or has completely stopped.

Q5: How can I confirm that I have synthesized the correct spirocyclic product?

A: A combination of analytical techniques is necessary for full characterization.[16] 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) are powerful tools for elucidating the connectivity and stereochemistry of your molecule. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. In some cases, single-crystal X-ray diffraction can provide unambiguous structural proof.

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (2024).
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing). (n.d.).
  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC - NIH. (n.d.).
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. (2025).
  • Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles - PubMed. (2022).
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020).
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC - PubMed Central. (n.d.).
  • Spirocyclic intermediates in organic reactions | Accounts of Chemical Research. (n.d.).
  • Removal of the directing Group. | Download Scientific Diagram - ResearchGate. (n.d.).
  • The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a) - ResearchGate. (n.d.).
  • Dearomative spirocyclization of ynamides - PMC - NIH. (n.d.).
  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed. (2023).
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate. (2025).
  • Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)-H Alkylation of Benzaldehydes - PubMed. (2018).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.).
  • Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol - Organic Chemistry Frontiers (RSC Publishing). (2023).
  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (2025).
  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - MDPI. (2023).
  • Temperature-Dependent Chiral-Induced Spin Selectivity Effect: Experiments and Theory - Diva-Portal.org. (2022).
  • Temperature-Dependent Chiral-Induced Spin Selectivity Effect: Experiments and Theory. (2022).
  • Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing). (2018).
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). (2021).
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing). (2018).
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009).
  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online. (2016).
  • Temperature-dependence of the chirality-induced spin selectivity effect—Experiments and theory - ResearchGate. (2023).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction - PubMed. (2020).
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. (2021).
  • Book Review: Handbook of Cyclization Reactions - Shengming Ma. (n.d.).
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (n.d.).
  • Observation of Chiral-selective room-temperature phosphorescence enhancement via chirality-dependent energy transfer - PMC - NIH. (2023).
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications. (2024).
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. (n.d.).
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC - NIH. (2023).
  • Optimization Reaction Conditions for Cyclization a | Download Table - ResearchGate. (n.d.).
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.).
  • Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed. (2023).
  • Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation.. (n.d.).
  • Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed. (2016).
  • Optimization of the cyclization reaction conditions. - ResearchGate. (n.d.).

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Technical Support Center: Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your synthetic route, improve yield and purity, and confidently characterize your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-Methyl-2,7-diazaspiro[4.5]decane?

A1: The most prevalent and efficient route involves a multi-step sequence starting from commercially available N-Boc-4-piperidone. The key transformation is a reductive amination with N-methylethylenediamine, followed by an intramolecular cyclization and subsequent deprotection/protection steps as needed for further functionalization. This approach is favored for its use of readily available starting materials and generally reliable reaction conditions.

Q2: Why is N-Boc-4-piperidone the preferred starting material?

A2: N-Boc-4-piperidone is an ideal starting material for several reasons. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of nucleophilic and basic conditions, which is crucial for the initial reductive amination step.[1] Furthermore, it can be removed under acidic conditions, offering a convenient deprotection strategy that is orthogonal to many other protecting groups.[2][3] Its use is central to many synthetic pathways for piperidine-containing compounds.[4]

Q3: Which reducing agent is best for the reductive amination step?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[5] It is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the intermediate iminium ion much faster than the starting ketone.[6] This selectivity minimizes the side reaction of reducing the N-Boc-4-piperidone to the corresponding alcohol.[7] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ avoids the use of toxic cyanide reagents and byproducts.[6][7]

Q4: What are the critical process parameters to control during the synthesis?

A4: The critical parameters include:

  • Stoichiometry: The molar ratio of N-methylethylenediamine to N-Boc-4-piperidone can influence the formation of dimeric or oligomeric byproducts.

  • pH: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient iminium ion formation without causing premature deprotection of the Boc group.[7] Acetic acid is often used as a catalyst.[5]

  • Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred to prevent hydrolysis of the iminium intermediate and to ensure the efficacy of the reducing agent.[5][8]

  • Temperature: The reaction is typically run at room temperature. Elevated temperatures can increase the rate of side reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has stalled, and I have a low yield of the spirocycle. LC-MS analysis shows mostly unreacted N-Boc-4-piperidone. What went wrong?

A: This issue commonly points to three primary causes: inefficient iminium ion formation, deactivated reagents, or poor solubility.

  • Probable Cause A: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive.[8] If it has been improperly stored or handled, its reducing power will be diminished.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or dry the existing batch under vacuum. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are anhydrous.

  • Probable Cause B: Suboptimal pH. The formation of the iminium ion from the ketone and amine is a pH-dependent equilibrium.[7] If the reaction medium is too neutral or basic, the equilibrium will favor the starting materials. If it is too acidic, the amine nucleophile will be protonated and rendered unreactive.[7]

    • Solution: Add a catalytic amount of glacial acetic acid (typically 0.5-1.0 equivalents) to the reaction mixture to facilitate iminium ion formation.[5] Monitor the pH of a small aqueous aliquot to ensure it is in the optimal range of 5-6.

  • Probable Cause C: Poor Solubility. The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: While DCE is the preferred solvent, tetrahydrofuran (THF) can also be used.[5] If solubility remains an issue, consider using a co-solvent system, but be cautious of using protic solvents like methanol, as they can react with the reducing agent.

Problem 2: Identification of an Unexpected Lower Molecular Weight Impurity

Q: My LC-MS shows a significant peak with a mass corresponding to the loss of the Boc group. What is this impurity and how can I prevent it?

A: This impurity is the de-protected spirocycle or a de-protected linear intermediate. The Boc group is known to be labile under acidic conditions.[2][3]

  • Causality: The acetic acid used to catalyze iminium formation, or acidic byproducts from the reaction, can cleave the Boc protecting group. This side reaction is exacerbated by prolonged reaction times or elevated temperatures.

    • Preventative Measures:

      • Minimize Acid: Use the minimum amount of acetic acid required to catalyze the reaction.

      • Control Temperature: Maintain the reaction at room temperature or below.

      • Monitor Reaction Time: Do not let the reaction run significantly longer than necessary. Monitor by TLC or LC-MS to determine the point of completion.

    • Remediation: If a significant amount of the de-protected impurity is formed, it can often be separated from the Boc-protected product by flash column chromatography. Alternatively, the crude mixture can be treated with Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine to re-protect the free amine before purification.

  • Visualization of Side Reaction: Acid-Mediated Deprotection

    deprotection Boc_Intermediate Boc-Protected Intermediate Deprotected_Impurity Deprotected Impurity Boc_Intermediate->Deprotected_Impurity Loss of CO2 and isobutylene H_plus H+ (e.g., Acetic Acid) H_plus->Boc_Intermediate

    Figure 1. Acid-catalyzed cleavage of the Boc protecting group.

Problem 3: Identification of an Unexpected Higher Molecular Weight Impurity

Q: I'm observing a major impurity with a mass of [M+M-H₂O]+ or [2M+H]+ in my mass spectrum. What could this be?

A: This high molecular weight species is likely a dimer, formed from the reaction of the linear intermediate with another molecule of N-Boc-4-piperidone instead of cyclizing.

  • Causality: The primary amine of the linear intermediate (formed after the initial reductive amination) is still nucleophilic and can react with a second molecule of the starting ketone. This intermolecular reaction competes with the desired intramolecular cyclization. This is more likely to occur at higher concentrations.

  • Preventative Measures:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.05 M or less) to favor the intramolecular cyclization over the intermolecular dimerization. This is a classic strategy for promoting cyclization reactions.

    • Slow Addition: If practical, add the N-methylethylenediamine slowly to a solution of the N-Boc-4-piperidone and reducing agent. This keeps the concentration of the diamine low at any given time, further discouraging dimerization.

  • Visualization of Dimer Formation Pathway

    dimerization cluster_main Desired Pathway cluster_side Side Reaction Pathway A N-Boc-4-piperidone + N-methylethylenediamine B Linear Intermediate A->B Reductive Amination C 7-Methyl-2,7-diazaspiro[4.5]decane (Boc-protected) B->C Intramolecular Cyclization D Linear Intermediate F Dimeric Impurity D->F Intermolecular Reaction E N-Boc-4-piperidone E->F

    Figure 2. Competing intramolecular cyclization and intermolecular dimerization.

Problem 4: Over-Alkylation of the Product

Q: My final product after deprotection contains an impurity with a mass that is 14 Da higher than the expected product. What is this?

A: This is likely the N,N'-dimethylated byproduct. The secondary amine of the desired product can undergo a subsequent reductive amination if there is an aldehyde source present, such as formaldehyde, which can be an impurity in some solvents or reagents.

  • Causality: The secondary amine in the spirocycle product is nucleophilic and can react with aldehydes. If using a less selective reducing agent like NaBH₄ in a stepwise manner, any remaining ketone can be reduced to an alcohol, but the product amine can also react with any remaining ketone to form a tertiary amine after reduction.[6] While less common with NaBH(OAc)₃, it can occur if reaction conditions are not well-controlled.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine relative to the ketone to ensure the ketone is fully consumed.

      • Purification: This byproduct can be difficult to separate due to similar polarities. Careful column chromatography with a shallow gradient or preparative HPLC may be necessary.

      • Alternative Strategy: A stepwise approach can provide better control. First, form the imine, then add the reducing agent. This can minimize the time the product amine is in the presence of the carbonyl starting material.[5]

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected 7-Methyl-2,7-diazaspiro[4.5]decane

ParameterValue
Reactants N-Boc-4-piperidone (1.0 eq)
N-methylethylenediamine (1.1 eq)
Reagents Sodium triacetoxyborohydride (1.5 eq)
Glacial Acetic Acid (1.0 eq)
Solvent 1,2-Dichloroethane (DCE), Anhydrous
Concentration 0.1 M
Temperature Room Temperature
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Add N-methylethylenediamine (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq). Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield the Boc-protected product.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4.5]decane. Acta Chemica Scandinavica, 47, 422-424. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Ma, D., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(38), 7431-7434. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 26(1), 1. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Zhang, W., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available at: [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available at: [Link]

  • Kerton, F. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

Sources

Stability testing of 7-Methyl-2,7-diazaspiro[4.5]decane under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-Methyl-2,7-diazaspiro[4.5]decane is a molecule for which detailed public stability data is limited. This guide is therefore based on the fundamental chemical principles governing the stability of its constituent functional groups—specifically secondary and tertiary amines within a spirocyclic system—and established best practices for pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3] The information provided herein should be used as a strategic framework for designing and interpreting your own stability studies.

Introduction to the Stability of 7-Methyl-2,7-diazaspiro[4.5]decane

7-Methyl-2,7-diazaspiro[4.5]decane is a unique structural motif featuring a spirocyclic core with both a secondary and a tertiary amine. This combination of functional groups presents a specific set of potential stability challenges that are critical to understand during drug development. The primary concerns for molecules of this class are susceptibility to oxidation at the nitrogen centers and the potential for the formation of various degradation products, including N-oxides, ring-opened species, and potentially N-nitrosamines under certain conditions.[4][5]

This technical support center provides a comprehensive resource for scientists working with 7-Methyl-2,7-diazaspiro[4.5]decane, offering troubleshooting guides for common experimental hurdles and a series of frequently asked questions to address core stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 7-Methyl-2,7-diazaspiro[4.5]decane?

A1: Based on its structure, the most probable degradation pathways involve the amine functionalities. These include:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation. This can lead to the formation of N-oxides. Further oxidation, particularly of the carbon alpha to the nitrogen, can result in the formation of lactams (cyclic amides) or ring-opened products.[6][7][8]

  • Acid/Base Reactions: As a diamine, this molecule will react with acids to form salts. While this is not degradation in the traditional sense, it can affect the physical properties and stability of the compound. Extreme pH conditions during forced degradation studies can catalyze hydrolysis of any susceptible bonds that might form, such as in the case of lactam formation.[9][10][11]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate radical-based degradation pathways.

  • Formation of N-nitrosamines: In the presence of nitrosating agents (such as nitrites, which can be present as impurities in excipients), secondary and tertiary amines can form N-nitrosamines, which are a class of genotoxic impurities of significant concern to regulatory agencies.[4][5][12]

Q2: How does the spirocyclic core influence the stability of the molecule?

A2: The spirocyclic nature of the core imparts conformational rigidity to the molecule. This can influence the accessibility of the nitrogen lone pairs to attacking reagents and may affect the overall reaction rates compared to more flexible acyclic amines. The ring strain in the five-membered and six-membered rings is also a factor to consider, although for these common ring sizes, it is not expected to be a major driving force for degradation under normal conditions. Some studies on spiro polycycloacetals have indicated high thermal stability.[13]

Q3: What are the initial steps I should take to assess the stability of a new batch of 7-Methyl-2,7-diazaspiro[4.5]decane?

A3: A good starting point is to perform a forced degradation study.[3][14][15] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would encounter during routine storage and handling. The goal is to intentionally degrade the molecule to an extent of about 5-20% to identify potential degradation products and develop a stability-indicating analytical method.[14] Key conditions to test, as recommended by ICH guidelines, include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid material at an elevated temperature (e.g., 60°C or higher).

  • Photostability: Exposing the solid material and a solution to a controlled light source (e.g., as per ICH Q1B guidelines).

Q4: What analytical techniques are best suited for monitoring the stability of 7-Methyl-2,7-diazaspiro[4.5]decane?

A4: A stability-indicating analytical method is one that can separate the parent compound from its degradation products and any process-related impurities. For a molecule like 7-Methyl-2,7-diazaspiro[4.5]decane, the following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) Detection: This is the workhorse technique for stability studies. A reversed-phase HPLC method can typically be developed to separate the relatively polar parent compound from its potentially more polar (e.g., N-oxides) or less polar degradation products. UV detection provides quantification, while MS detection is invaluable for identifying the masses of the degradation products, which is the first step in their structural elucidation.

  • Gas Chromatography (GC) with MS Detection: GC-MS can be a useful technique, particularly for identifying any volatile degradation products.[16][17][18][19] However, the parent compound may require derivatization to improve its volatility and thermal stability for GC analysis.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Oxidative Stress Conditions

Question: I am performing a forced degradation study with 3% hydrogen peroxide at room temperature, and I am seeing almost complete degradation of my 7-Methyl-2,7-diazaspiro[4.5]decane within a few hours. How can I control the degradation to a more appropriate level (5-20%)?

Answer:

Causality: Secondary and tertiary amines are often highly susceptible to oxidation. The conditions you are using are likely too harsh for this particular molecule.

Troubleshooting Steps:

  • Reduce the Concentration of the Oxidizing Agent: Try lowering the concentration of hydrogen peroxide sequentially, for example, to 1%, 0.5%, or even 0.1%.

  • Lower the Temperature: If you are running the experiment at room temperature, try conducting it in a refrigerator (2-8°C) or on an ice bath to slow down the reaction rate.

  • Shorten the Exposure Time: Monitor the reaction at earlier time points (e.g., 30 minutes, 1 hour, 2 hours) to find the point at which the desired level of degradation is achieved.

  • Consider a Milder Oxidizing Agent: If hydrogen peroxide proves too reactive even at low concentrations, you could explore the use of other, milder oxidizing agents, although this is a less common approach in standard forced degradation studies.

Issue 2: Multiple Degradation Peaks Appearing in the HPLC Chromatogram Under Acidic Conditions

Question: After heating 7-Methyl-2,7-diazaspiro[4.5]decane in 0.1 M HCl, my HPLC-MS analysis shows several new peaks. I expected to see only the parent compound. What could be happening?

Answer:

Causality: While the primary interaction with acid is salt formation, the combination of acid and heat can catalyze degradation reactions. The presence of two amine groups with different basicities (tertiary vs. secondary) can also lead to a complex mixture of protonated species.

Troubleshooting Steps:

  • Characterize the Peaks with MS: Use the mass spectrometric data to determine the mass-to-charge ratio (m/z) of each new peak. This will help you determine if they are degradation products (with different masses) or isomers of the parent compound.

  • Hypothesize Degradation Products:

    • Ring Opening: Acid-catalyzed hydrolysis of the five-membered ring could potentially occur, leading to a ring-opened product. Check the masses of the new peaks to see if they correspond to the addition of a water molecule.

    • Dealkylation: While less common under these conditions, loss of the methyl group from the tertiary amine is a possibility.

  • Use a Control Sample: Run a control sample of the compound in water at the same temperature to differentiate between thermal and acid-catalyzed degradation.

  • Modify the Conditions: If significant degradation is occurring, consider reducing the temperature or the acid concentration to better control the reaction.

Issue 3: Poor Peak Shape and Shifting Retention Times in HPLC Analysis

Question: I am having trouble getting reproducible results with my HPLC method for 7-Methyl-2,7-diazaspiro[4.5]decane. The peak shape is poor (tailing), and the retention time is not consistent between runs. What could be the cause?

Answer:

Causality: The basic nature of the amine functional groups can lead to strong interactions with residual silanol groups on the surface of the silica-based stationary phase in reversed-phase HPLC. This can cause peak tailing and poor reproducibility.

Troubleshooting Steps:

  • Adjust the Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. For basic compounds, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) will ensure the amines are protonated, which can improve peak shape. Alternatively, a high pH mobile phase (e.g., pH 9-10) with a pH-stable column can also be effective.

  • Add an Ion-Pairing Reagent: For particularly problematic basic compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can help to mask the interactions with the stationary phase and improve peak shape. Start with a low concentration, such as 0.05% or 0.1% TFA.

  • Use a Column with End-Capping or a Different Stationary Phase: Modern HPLC columns often have advanced end-capping to minimize silanol interactions. If you are using an older column, switching to a newer, high-purity silica column with robust end-capping may solve the problem. Alternatively, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column.

  • Check for Metal Chelation: Some basic compounds can chelate with trace metals in the HPLC system or column. Using a column specifically designed for chelating compounds or adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline. The concentrations and durations should be adjusted to achieve a target degradation of 5-20%.[14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Methyl-2,7-diazaspiro[4.5]decane at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a few milligrams of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the initial solvent to the target concentration for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution (e.g., 0.5 mg/mL) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples after exposure. A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

  • Calculate the percentage of degradation and identify the relative retention times and mass-to-charge ratios of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for 7-Methyl-2,7-diazaspiro[4.5]decane
Stress ConditionDurationTemperature% DegradationNumber of DegradantsRRT of Major DegradantsPostulated Structure of Major Degradants
0.1 M HCl24 h60°CRecord DataRecord DataRecord Datae.g., Ring-opened product
0.1 M NaOH24 h60°CRecord DataRecord DataRecord Datae.g., No significant degradation
3% H₂O₂24 hRTRecord DataRecord DataRecord Datae.g., N-oxide, Lactam
Thermal (Solid)48 h80°CRecord DataRecord DataRecord Datae.g., Dehydration product
PhotolyticICH Q1BRTRecord DataRecord DataRecord Datae.g., Radical-induced degradant

This table should be populated with your experimental data.

Visualizations

Hypothetical Degradation Pathway

This diagram illustrates a plausible oxidative degradation pathway for 7-Methyl-2,7-diazaspiro[4.5]decane, leading to the formation of an N-oxide and a lactam.

G cluster_main Hypothetical Oxidative Degradation A 7-Methyl-2,7-diazaspiro[4.5]decane B N-Oxide at Tertiary Amine A->B Oxidation (e.g., H₂O₂) C Lactam formation at alpha-carbon to secondary amine A->C Further Oxidation

Caption: A possible oxidative degradation pathway.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of a new chemical entity.

G cluster_workflow Stability Testing Workflow start Obtain Pure 7-Methyl-2,7-diazaspiro[4.5]decane dev_method Develop Stability-Indicating HPLC-MS Method start->dev_method forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) dev_method->forced_deg identify Identify and Characterize Degradation Products forced_deg->identify validate Validate Analytical Method identify->validate formal_stab Initiate Formal ICH Stability Study validate->formal_stab report Report and Establish Re-test Period/Shelf Life formal_stab->report

Caption: General workflow for stability assessment.

References

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  • LPA. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Ghorpade, P. A., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering, 9(31), 10489-10500. Available at: [Link]

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Technical Support Center: NMR Analysis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 7-Methyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process scientists who are characterizing this unique spirocyclic diamine. The rigid, asymmetric structure of this molecule presents specific challenges in NMR spectroscopy that can lead to complex and sometimes confusing spectra. This Q&A-formatted guide provides in-depth, field-proven insights to help you troubleshoot common issues and confidently elucidate the structure of your compound.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the signals for my methylene protons broad and poorly resolved at room temperature?

Answer: Broad signals in the ¹H NMR spectrum of 7-Methyl-2,7-diazaspiro[4.5]decane at ambient temperature are typically a hallmark of dynamic conformational exchange occurring on an intermediate timescale relative to the NMR experiment.[1][2] The molecule is not static; its six-membered piperidine ring and five-membered pyrrolidine ring can undergo conformational changes, such as ring-flipping. When the rate of this exchange is comparable to the frequency difference between the signals for the axial and equatorial protons in the different conformations, it leads to signal broadening. At room temperature, you are observing an average of these conformations, resulting in a loss of resolution.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this issue, you must alter the rate of conformational exchange by changing the temperature.[2][3][4] This experiment, known as Variable Temperature (VT) NMR, is the most effective tool for studying dynamic processes.[4]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of 7-Methyl-2,7-diazaspiro[4.5]decane in a suitable deuterated solvent with a wide liquid range, such as toluene-d₈ or DMSO-d₆.

  • High-Temperature Analysis: Start at room temperature (e.g., 298 K) and acquire a standard ¹H NMR spectrum. Incrementally increase the temperature (e.g., in 10-15 K steps) up to a point where you observe sharp, well-defined signals (e.g., 353 K or higher). As the temperature increases, the rate of ring-flipping becomes much faster than the NMR timescale, and the spectrum coalesces into a time-averaged representation with sharp peaks.

  • Low-Temperature Analysis: After reaching the high-temperature limit, cool the sample down below room temperature in similar increments. As you lower the temperature, the conformational exchange slows down.[3] You will pass through a coalescence temperature , where the broadening is maximal. Below this temperature, in the slow-exchange regime, the signals for the individual, distinct conformers will "freeze out" and appear as separate, sharp sets of peaks.[3]

Expected Outcome: By performing VT-NMR, you can move into either the fast-exchange (high temp) or slow-exchange (low temp) regime, both of which will yield sharp, interpretable spectra that allow for accurate integration and coupling constant analysis.

G cluster_0 NMR Timescale & Conformational Exchange cluster_1 Troubleshooting Path RT Room Temperature (Intermediate Exchange) Broad Broad, Unresolved Signals RT->Broad High_T Increase Temperature (Fast Exchange) Broad->High_T VT-NMR Low_T Decrease Temperature (Slow Exchange) Broad->Low_T VT-NMR Sharp_Avg Sharp, Time-Averaged Signals High_T->Sharp_Avg Sharp_Ind Sharp Signals for Each Conformer Low_T->Sharp_Ind

Caption: Troubleshooting workflow for broad signals caused by dynamic exchange.

FAQ 2: Why do I see so many complex signals? I expected simpler splitting patterns for the CH₂ groups.

Answer: The complexity arises from the inherent asymmetry of the 7-Methyl-2,7-diazaspiro[4.5]decane molecule. The spirocyclic center is a quaternary carbon, and the molecule lacks any plane of symmetry. Consequently, the two protons on most of the methylene (CH₂) groups are diastereotopic .[5]

Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts (they are anisochronous).[5] This means that instead of appearing as a single signal that is split by its neighbors, each proton of the CH₂ group appears as a distinct signal. Furthermore, these two non-equivalent protons will couple to each other (geminal coupling) and also couple differently to adjacent protons, leading to highly complex, often overlapping multiplets known as second-order effects.

How to Confirm and Assign Diastereotopic Protons:

The definitive method for resolving and assigning these complex signals is through 2D NMR spectroscopy, specifically a Heteronuclear Single Quantum Coherence (HSQC) experiment.

Experimental Protocol: HSQC Analysis

  • Acquisition: Run a standard gradient-selected HSQC experiment on your sample. This experiment correlates proton signals with the carbon atoms to which they are directly attached.

  • Analysis:

    • In the resulting 2D spectrum, you will observe that two distinct proton signals (two separate cross-peaks along the proton F2 axis) correlate to a single carbon signal (one peak on the carbon F1 axis).

    • This is the unequivocal signature of a pair of diastereotopic protons on a CH₂ group.[6]

  • Further Elucidation: Use the resolved proton signals from the HSQC to trace correlations in a COSY (Correlation Spectroscopy) spectrum to identify neighboring protons and in an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to assign carbons further away.

G mol { 7-Methyl-2,7-diazaspiro[4.5]decane | C-8 Methylene Group (CH₂)} protons Hₐ Hₑ Diastereotopic Protons Different Chemical Shifts mol:f1->protons carbon C-8 Single Chemical Shift mol:f1->carbon protons:p1->carbon:c1 HSQC Correlation protons:p2->carbon:c1 HSQC Correlation

Caption: HSQC correlation pattern for diastereotopic methylene protons.

FAQ 3: My chemical shifts vary between preparations and don't match reference data. What's causing this inconsistency?

Answer: This variability is almost certainly due to pH effects.[7][8] 7-Methyl-2,7-diazaspiro[4.5]decane has two amine functional groups, which are basic.[9] The chemical shifts of protons near these nitrogen atoms (especially the α-protons) are extremely sensitive to the protonation state of the amines.[7][10]

Minor traces of acid (e.g., from residual acid in CDCl₃ or exposure to atmospheric CO₂) can protonate the amines, leading to significant downfield shifts of adjacent protons. The degree of protonation, and thus the observed chemical shifts, will depend on the precise pH of your NMR sample, which can be difficult to control perfectly between experiments.[8]

Troubleshooting Protocol: pH Control and Solvent Effects

Step-by-Step Methodology:

  • Use a Buffered System or Basic Wash: For consistent results, either use a deuterated solvent buffered to a specific pH or, more practically, ensure your compound is in its free-base form. This can be achieved by dissolving the sample in a solvent like dichloromethane, washing with a mild aqueous base (e.g., NaHCO₃ solution), drying thoroughly with a neutral agent (like Na₂SO₄), and then removing the solvent under vacuum before preparing the NMR sample.

  • Solvent Titration: To confirm that protonation is the issue, you can perform a simple titration.

    • Acquire a spectrum in a neutral solvent (e.g., CDCl₃).

    • Add a microliter of a deuterated acid (e.g., trifluoroacetic acid-d₁).

    • Acquire another spectrum and observe the dramatic downfield shift of the protons alpha to the nitrogens.

  • D₂O Exchange: The proton on the secondary amine (N-H) can be identified by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.[11][12] The N-H signal will disappear due to deuterium exchange.[12]

Reference Chemical Shift Data (Predicted)

Since experimental data can vary, below is a table of predicted ¹H and ¹³C chemical shifts for the free-base form in CDCl₃. Use this as a guideline for a properly prepared sample.

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
N-CH₃~2.3 - 2.5~42.0Methyl group on piperidine nitrogen.
C1, C3 (Pyrrolidine)~2.7 - 3.0~55.0Protons α to both nitrogens.
C4 (Pyrrolidine)~1.7 - 1.9~24.0
C6, C10 (Piperidine)~2.5 - 2.8~50.0Protons α to piperidine nitrogen.
C8, C9 (Piperidine)~1.5 - 1.7~35.0
C5 (Spiro Carbon)-~70.0Quaternary carbon, no proton signal.
N-HVariable (1.0 - 4.0)-Broad signal, exchanges with D₂O.[12]

Note: These are estimated values. Actual shifts can be influenced by concentration and residual solvent effects. The key is consistency, which is achieved by controlling the pH.

References

  • Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2018). Journal of the Brazilian Chemical Society. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2021). ACS Omega. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy. (2021). Royal Society of Chemistry. [Link]

  • NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. (2020). Chemistry Steps. [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. (2019). PLoS ONE. [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (2021). Revue Roumaine de Chimie. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules. [Link]

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  • Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. (1992). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (2018). The Journal of Physical Chemistry B. [Link]

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  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (2020). Journal of Chemical Education. [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2011). Magnetic Resonance in Chemistry. [Link]

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  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). Molecules. [Link]

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  • NMR Spectroscopy: Diastereotopism. (2021). YouTube. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022). International Journal of Molecular Sciences. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2021). ACS Omega. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2021). Biochemistry. [Link]

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Mass spectrometry fragmentation patterns of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methyl-2,7-diazaspiro[4.5]decane

Introduction: This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of 7-Methyl-2,7-diazaspiro[4.5]decane. As a saturated heterocyclic compound containing both a secondary and a tertiary amine within a rigid spirocyclic system, its fragmentation behavior is governed by well-established principles, primarily alpha-cleavage adjacent to the nitrogen atoms. Understanding these pathways is critical for researchers in synthetic chemistry and drug development for accurate compound identification and structural elucidation. This document serves as a predictive guide, a troubleshooting manual for common experimental issues, and a repository of frequently asked questions.

Part 1: Fundamental Fragmentation Mechanisms

To accurately interpret the mass spectrum of 7-Methyl-2,7-diazaspiro[4.5]decane, it is essential to first understand the core principles driving its fragmentation. The molecule's structure contains two key features that dictate the primary cleavage events: the nitrogen atoms of the amine groups and the spirocyclic carbon center.

The Dominance of Alpha-Cleavage in Amines: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage.[1][2] This process is initiated by the ionization of a non-bonding electron from one of the nitrogen atoms, forming a radical cation (the molecular ion, M•+). The energetic instability of this ion is relieved by the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. This results in the formation of a neutral alkyl radical and a resonance-stabilized iminium cation, which is often the most abundant ion (the base peak) in the spectrum.[3]

In 7-Methyl-2,7-diazaspiro[4.5]decane, alpha-cleavage can occur at both the secondary amine (N-2) and the tertiary amine (N-7), making the resulting spectrum a composite of several competing fragmentation pathways. The stability of the resulting carbocation and radical determines the favorability of each pathway.[4]

cluster_tertiary Tertiary Amine (N-7) Alpha-Cleavage cluster_secondary Secondary Amine (N-2) Alpha-Cleavage T_Mol [R₂N-CH₂-R']⁺• T_Frag [R₂N=CH₂]⁺ + •R' T_Mol->T_Frag α-cleavage S_Mol [R-NH-CH₂-R']⁺• S_Frag [R-NH=CH₂]⁺ + •R' S_Mol->S_Frag α-cleavage

Caption: General principle of alpha-cleavage at tertiary and secondary amine sites.

Part 2: Predicted Fragmentation Pattern of 7-Methyl-2,7-diazaspiro[4.5]decane

The molecular formula for 7-Methyl-2,7-diazaspiro[4.5]decane is C₉H₁₈N₂.[5] In accordance with the nitrogen rule, having an even number of nitrogen atoms results in an even nominal molecular weight of 154 Da.[3] The monoisotopic mass is 154.147 Da.[5]

Upon electron ionization, the molecule will form a molecular ion (M•+) at m/z 154 . Due to the aliphatic amine structure, this peak may be weak or even absent in a standard 70 eV EI spectrum, as the initial ion is energetically unstable and fragments rapidly.[3][4]

The major fragment ions are predicted to arise from alpha-cleavage at the various positions adjacent to the two nitrogen atoms. The spiro-carbon (C5) is a key position, and cleavage of bonds connected to it will lead to characteristic ring-opening events.

G cluster_prep Preparation cluster_instrument Instrumentation cluster_run Analysis cluster_analysis Verification A Dissolve Sample (~1 mg/mL) D Introduce Sample (GC or DIP) A->D B Calibrate MS (with PFTBA) C Set EI-MS Parameters (70 eV, 200-250 °C) B->C C->D E Acquire Data (m/z 35-200) D->E F Process Data (Background Subtraction) E->F G Confirm Key Ions (M•+, Base Peak) F->G

Caption: Recommended workflow for acquiring a verifiable EI-MS spectrum.

References

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines Source: ARKIVOC URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: 7-methyl-2,7-diazaspiro[4.5]decane Source: PubChem URL: [Link]

  • Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) Source: Marine Drugs (via PMC) URL: [Link]

  • Title: Video: Mass Spectrometry: Amine Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

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Validation & Comparative

A Comparative Guide to 7-Methyl-2,7-diazaspiro[4.5]decane and Its Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is perpetual. Among these, diazaspirocycles have emerged as a privileged structural motif, demonstrating significant potential in modulating a wide array of biological targets. This guide provides an in-depth comparison of 7-Methyl-2,7-diazaspiro[4.5]decane with its various diazaspiro isomers, offering insights into their synthesis, structural nuances, and pharmacological profiles, supported by experimental data.

The Ascendancy of Diazaspiro[4.5]decanes in Medicinal Chemistry

The diazaspiro[4.5]decane framework, characterized by a shared carbon atom between a five-membered and a six-membered nitrogen-containing ring, presents a rigid yet versatile core. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of two nitrogen atoms offers multiple points for functionalization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on the nuanced differences between various isomers of diazaspiro[4.5]decane, with a particular emphasis on 7-Methyl-2,7-diazaspiro[4.5]decane, and will draw comparisons with other notable diazaspiro isomers that have shown promise in drug development.

Structural Isomers of Diazaspiro[4.5]decane

The positioning of the nitrogen atoms within the spirocyclic system gives rise to several isomers, each with a unique spatial arrangement of hydrogen bond donors and acceptors, and vectors for substituent placement. This structural diversity is a key asset in scaffold-based drug design.

G cluster_0 2,7-Diazaspiro[4.5]decane cluster_1 2,8-Diazaspiro[4.5]decane cluster_2 1,3,8-Triazaspiro[4.5]decane a 2,7-Diazaspiro[4.5]decane a_img b 2,8-Diazaspiro[4.5]decane b_img c 1,3,8-Triazaspiro[4.5]decane c_img

Caption: Representative Isomers of the Diazaspiro[4.5]decane Scaffold.

Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

The synthesis of specific mono-methylated isomers of 2,7-diazaspiro[4.5]decane requires a strategic approach to achieve regioselectivity. A key methodology involves the differential protection and functionalization of the two nitrogen atoms within the spirodiamine scaffold.[1]

General Synthetic Strategy

The synthesis of the parent 2,7-diazaspiro[4.5]decane scaffold is a critical first step. While various methods exist for the construction of spirodiamines, one common approach involves the use of key precursors that can undergo rearrangement to form the desired spirocyclic system.[1] Once the core scaffold is obtained, selective N-methylation can be achieved.

G start Precursor core 2,7-Diazaspiro[4.5]decane Scaffold start->core Cyclization/ Rearrangement mono_boc Mono-Boc Protected Intermediate core->mono_boc Selective Boc-protection methylated 7-Methyl-2,7-diazaspiro[4.5]decane mono_boc->methylated N-Methylation deprotection Final Product methylated->deprotection Deprotection (if necessary)

Caption: General workflow for the synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane.

Experimental Protocol: Selective N-Methylation

The following is a representative protocol for the selective N-methylation of a diazaspiro scaffold, based on established methodologies for the differential functionalization of spirodiamines.[1]

  • Selective Protection: The symmetrical 2,7-diazaspiro[4.5]decane is doubly protected, for instance with Boc groups. Selective deprotection of one of the Boc groups can then be achieved to yield the mono-Boc protected variant.

  • N-Methylation: The free secondary amine of the mono-Boc protected intermediate is then subjected to N-methylation. This can be achieved using various methylating agents, such as methyl iodide or by reductive amination with formaldehyde.

  • Deprotection: The remaining Boc protecting group is removed under acidic conditions to yield the final 7-Methyl-2,7-diazaspiro[4.5]decane.

Comparative Analysis of Diazaspiro[4.5]decane Isomers

The therapeutic potential of diazaspiro[4.5]decane derivatives is highly dependent on the isomeric form of the core scaffold. Different isomers have been shown to be potent and selective modulators of a variety of biological targets.

2,8-Diazaspiro[4.5]decan-1-one Derivatives: Potent Kinase Inhibitors

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of several kinases, demonstrating their potential in oncology and inflammatory diseases.

  • TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] One notable compound from this series, compound 48 , exhibited excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1.[2] Furthermore, it displayed over 23-fold selectivity for JAK2 and demonstrated excellent metabolic stability and potent anti-inflammatory effects in a model of acute ulcerative colitis.[2]

  • RIPK1 Inhibition: Through structural optimization of a hit compound identified from virtual screening, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[3] Compound 41 from this series showed an IC50 value of 92 nM against RIPK1 and a significant anti-necroptotic effect in a cellular model.[3]

1,3,8-Triazaspiro[4.5]decane Derivatives: Modulators of Mitochondrial Function

The 1,3,8-triazaspiro[4.5]decane scaffold has been successfully employed in the development of inhibitors of the mitochondrial permeability transition pore (mPTP), a critical target in the context of ischemia-reperfusion injury.[4]

  • mPTP Inhibition: These compounds were designed to target the c subunit of the F1/FO-ATP synthase complex.[4] Several derivatives showed good mPTP inhibitory activity and conferred beneficial effects in a model of myocardial infarction, including a reduction in apoptosis and an overall improvement in cardiac function.[4]

1-Oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives: KRAS-G12D Inhibitors

Recent research has highlighted the potential of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as inhibitors of the oncogenic KRAS-G12D mutation.[5]

  • KRAS-G12D Inhibition: Through a combination of machine learning and chemical synthesis, novel inhibitors were identified that exhibit strong protein binding affinity to KRAS-G12D, with Kd values in the nanomolar range (28.29, 48.17, and 85.17 nM).[5] Cellular assays confirmed their potency, with some compounds showing nanomolar IC50 values.[5]

Scaffold Target(s) Key Findings Reference
2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1Compound 48 with IC50s of 6 nM (TYK2) and 37 nM (JAK1); potent anti-inflammatory effects.[2]
2,8-Diazaspiro[4.5]decan-1-one RIPK1Compound 41 with an IC50 of 92 nM; significant anti-necroptotic activity.[3]
1,3,8-Triazaspiro[4.5]decane mPTP (F1/FO-ATP synthase)Good mPTP inhibitory activity and cardioprotective effects in a myocardial infarction model.[4]
1-Oxa-3,7-diazaspiro[4.5]decan-2-one KRAS-G12DNanomolar binding affinity (Kd) and cellular IC50 values.[5]

Experimental Protocols

General Procedure for the Synthesis of 1,8-Diazaspiro[4.5]decane with a Protective Group[6]

This patented method provides an efficient route to a protected 1,8-diazaspiro[4.5]decane scaffold.

  • Michael Addition: An N-PG-4-nitropyridine (where PG is a protecting group) is reacted with an acrylic ester in an alcoholic solution or acetonitrile to yield N-PG-4-propanal-4-nitropyridine.

  • Hydrogenation and Cyclization: A catalyst is added to the product from the previous step in an organic solvent, and a hydrogenation reduction ring-closing reaction is performed to obtain the protected 1,8-diazaspiro[4.5]decane.

This method is noted for its high yield and mild reaction conditions.[6]

Radioligand Competition Binding Assay Protocol

This is a general protocol for determining the binding affinity of a test compound to a target receptor.

  • Membrane Preparation: Frozen tissue or washed cells containing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Incubation: The assay is typically performed in a 96-well plate. To each well, the membrane preparation, a competing test compound at various concentrations, and a fixed concentration of a radioligand are added. The plate is incubated to allow binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through a filter mat that traps the membranes (and thus the bound radioligand). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Counting and Data Analysis: Scintillation cocktail is added to the filters, and the radioactivity is counted. The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibitory constant) can be calculated.

Conclusion and Future Perspectives

The diazaspiro[4.5]decane scaffold and its isomers represent a rich source of chemical diversity for the development of novel therapeutics. The distinct spatial arrangement of the nitrogen atoms in isomers such as the 2,7-, 2,8-, and 1,8-diazaspiro[4.5]decanes allows for the generation of compound libraries with diverse pharmacological profiles. The successful development of potent and selective inhibitors for targets ranging from kinases to mitochondrial proteins underscores the versatility of this scaffold.

While specific experimental data on 7-Methyl-2,7-diazaspiro[4.5]decane remains limited in the public domain, the established synthetic routes for its parent scaffold and methods for selective N-methylation provide a clear path for its synthesis and future evaluation. The continued exploration of this and other diazaspiro isomers is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • 1-oxa-3,7-diazaspiro[4.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. (2019, November 15).
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. (2018, August 23).
  • Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group. Google Patents. (n.d.).
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  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. (2022, February 24).
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  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026, January 20).
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  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu-Independent Mechanism That Prevents Oligomycin A-Related Side Effects.
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents. (n.d.).
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A Comparative Guide to the Biological Activity of Diazaspiro[4.5]decane Analogs: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with various protein targets. This guide offers a comparative analysis of the biological activities of different 7-Methyl-2,7-diazaspiro[4.5]decane analogs and related diazaspiro[4.5]decane derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Diazaspiro[4.5]decane Core: A Gateway to Diverse Bioactivities

The inherent structural rigidity of the spirocyclic system, combined with the presence of two nitrogen atoms, provides a fertile ground for chemical modifications. These modifications can dramatically influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to a broad spectrum of biological activities. This guide will delve into the modulation of the cholinergic system, anti-cancer, and anti-fungal activities, highlighting the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Cholinergic System Modulation: A Tale of Two Receptors

The cholinergic system, with its nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, is a prime target for diazaspiro[4.5]decane analogs. The ability to selectively target different receptor subtypes is a key challenge and a significant area of investigation for these compounds.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems.[1] Modulators of nAChRs have therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The diazaspiro[4.5]decane scaffold has been explored for its potential to yield potent and selective nAChR modulators.

The N-methyl group in 7-Methyl-2,7-diazaspiro[4.5]decane is a critical feature. N-methylation of other semi-rigid agonists has been shown to have varied effects on nicotinic activity. For instance, while N-methylation of nicotine can enhance activity, in the case of the more sterically hindered anatoxin-a, it leads to diminished activity.[3] This suggests that the steric bulk around the nitrogen atom plays a crucial role in receptor binding and activation.

Muscarinic Acetylcholine Receptor (mAChR) Agonism

Interestingly, related azaspiro[4.5]decane analogs have been extensively studied as M1 muscarinic agonists for the treatment of dementia. For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its derivatives have shown preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[4][5] This highlights the fine line between nicotinic and muscarinic activity, which can be tuned by subtle structural modifications of the spirocyclic core.

Expanding the Therapeutic Landscape: Beyond Cholinergic Targets

The versatility of the diazaspiro[4.5]decane scaffold extends far beyond the cholinergic system. Researchers have successfully tailored analogs to target a diverse range of proteins implicated in various diseases.

Anti-inflammatory Activity: Targeting the JAK-STAT Pathway

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] One promising compound, compound 48 , demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[6] This dual inhibition profile makes it a promising candidate for the treatment of inflammatory bowel disease.[6]

Antifungal Activity: Inhibiting Chitin Synthase

The same 2,8-diazaspiro[4.5]decan-1-one scaffold has also yielded potent inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity.[7] Several analogs exhibited IC50 values in the range of 0.12 to 0.29 mM against CHS.[7] Notably, some of these compounds displayed excellent antifungal activity against pathogenic fungi like Aspergillus fumigatus and Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.04 mmol/L.[7]

Anticancer Potential: From KRAS to Novel Scaffolds

The diazaspiro scaffold has also found application in the development of anticancer agents. 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of the KRAS G12C mutant protein, a key driver in many solid tumors.[8] Furthermore, novel 2,4-diaminopyrimidine derivatives incorporating a 1,4,8-triazaspiro[4.5]decan-3-one scaffold have demonstrated potent antitumor activities against various cancer cell lines, with IC50 values in the low micromolar range.[9]

Comparative Analysis of Biological Activity

To provide a clear overview of the structure-activity relationships, the following table summarizes the biological activities of various diazaspiro[4.5]decane analogs.

Compound ClassTargetKey Structural FeaturesPotency (IC50/Ki/MIC)Reference
1-Oxa-8-azaspiro[4.5]decanesM1 Muscarinic Receptor2,8-dimethyl-3-methyleneAntiamnesic activity in vivo[4][5]
2,8-Diazaspiro[4.5]decan-1-onesTYK2/JAK1Varied substitutions on the coreTYK2 IC50: 6 nM, JAK1 IC50: 37 nM (Compound 48)[6]
2,8-Diazaspiro[4.5]decan-1-onesChitin SynthaseVaried substitutions on the coreIC50: 0.12 - 0.29 mM[7]
1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-onesKRAS G12CAcrylamide warheadCovalent inhibition[8]
1,4,8-Triazaspiro[4.5]decan-3-onesCancer Cell Lines (A549, HCT-116, etc.)2,4-diaminopyrimidine moietyIC50: 1.98 - 5.52 µM (Compound 13f)[9]
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta Opioid Receptor (DOR)2,4-dione substitutionSelective DOR agonism[10]

Experimental Protocols

The following are representative protocols for assessing the biological activity of diazaspiro[4.5]decane analogs.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is used to determine the binding affinity of a test compound for a specific nAChR subtype.[5]

  • Membrane Preparation: Prepare cell membranes from cells expressing the nAChR subtype of interest or from rat brain tissue.[5]

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]Cytisine for α4β2 nAChRs or [3H]methyllycaconitine for α7 nAChRs) and varying concentrations of the test compound.[5]

  • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) to quantify its binding affinity.

Calcium Imaging Assay for nAChR Modulator Activity

This functional assay measures the ability of a compound to modulate nAChR-mediated calcium influx.[1]

  • Cell Culture and Loading: Culture cells expressing the nAChR of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Apply the test compound to the cells, followed by an nAChR agonist (e.g., acetylcholine or nicotine).

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microscope or plate reader.

  • Data Analysis: Quantify the potentiation or inhibition of the agonist-induced calcium response by the test compound.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Visualizing the Chemical Space and Biological Targets

The following diagrams illustrate the diversity of the diazaspiro[4.5]decane scaffold and its various biological targets.

G cluster_scaffolds Diazaspiro[4.5]decane Scaffolds cluster_targets Biological Targets 7-Methyl-2,7-diazaspiro[4.5]decane 7-Methyl-2,7-diazaspiro[4.5]decane nAChR nAChR 7-Methyl-2,7-diazaspiro[4.5]decane->nAChR Modulation 2,8-Diazaspiro[4.5]decan-1-one 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 TYK2/JAK1 2,8-Diazaspiro[4.5]decan-1-one->TYK2/JAK1 Inhibition Chitin Synthase Chitin Synthase 2,8-Diazaspiro[4.5]decan-1-one->Chitin Synthase Inhibition 1-Oxa-8-azaspiro[4.5]decane 1-Oxa-8-azaspiro[4.5]decane mAChR mAChR 1-Oxa-8-azaspiro[4.5]decane->mAChR Agonism 1,4,8-Triazaspiro[4.5]decan-3-one 1,4,8-Triazaspiro[4.5]decan-3-one Cancer Cells Cancer Cells 1,4,8-Triazaspiro[4.5]decan-3-one->Cancer Cells Cytotoxicity KRAS G12C KRAS G12C

Caption: Chemical space of diazaspiro[4.5]decane analogs and their primary biological targets.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays Compound Library SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis Biological Data SAR Analysis->Synthesis Design Insights In Vivo Models In Vivo Models SAR Analysis->In Vivo Models Promising Candidates Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Efficacy & Safety Data

Caption: A typical drug discovery workflow for developing diazaspiro[4.5]decane-based therapeutics.

Conclusion

The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold and its broader family of diazaspiro[4.5]decane analogs represent a highly versatile platform for the development of novel therapeutics. The ability to fine-tune their biological activity through targeted chemical modifications has led to the discovery of potent and selective modulators of a wide range of biological targets. This guide provides a comparative overview of these activities, underpinned by experimental data and protocols, to aid researchers in harnessing the full potential of this remarkable chemical scaffold. The continued exploration of the structure-activity relationships within this class of compounds holds great promise for addressing unmet medical needs across various therapeutic areas.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available at: [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. ResearchGate. Available at: [Link]

  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane. SciSpace. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. Available at: [Link]

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  • Homoazanicotine: A Structure-Affinity Study for Nicotinic Acetylcholine (nACh) Receptor Binding. PubMed. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]

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  • Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area α6β2* Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement. PubMed Central. Available at: [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available at: [Link]

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Navigating the Structure-Activity Landscape of 7-Methyl-2,7-diazaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to rigidly orient substituents in space, thereby enabling fine-tuning of interactions with biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Methyl-2,7-diazaspiro[4.5]decane derivatives, a promising scaffold in modern drug discovery. While direct and extensive SAR literature on this specific methylated scaffold is emerging, this guide will draw upon comparative data from closely related diazaspiro[4.5]decane and other spirocyclic diamine analogs to provide a comprehensive and insightful overview for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility, key structural modifications, and their impact on a range of biological targets, supported by experimental data and detailed protocols.

The 7-Methyl-2,7-diazaspiro[4.5]decane Scaffold: A Privileged Core

The 7-Methyl-2,7-diazaspiro[4.5]decane core is a bicyclic system featuring a piperidine ring and a pyrrolidine ring sharing a single carbon atom. The presence of two nitrogen atoms at positions 2 and 7, along with the methyl group on the piperidine nitrogen, provides a unique combination of rigidity, basicity, and lipophilicity. This distinct architecture allows for the exploration of chemical space in a manner that is not achievable with simpler, non-spirocyclic diamines.

Comparative SAR Analysis Across Different Biological Targets

While dedicated SAR studies on 7-Methyl-2,7-diazaspiro[4.5]decane are not extensively published, valuable insights can be gleaned from the broader class of diazaspiro[4.5]decane derivatives targeting various receptors and enzymes.

Muscarinic M1 Receptor Agonism: A Quest for Cognitive Enhancement

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffolds have been investigated as M1 muscarinic agonists for the potential treatment of cognitive deficits in Alzheimer's disease.[1][2] A systematic study on these analogs reveals critical SAR insights that can be extrapolated to the 7-Methyl-2,7-diazaspiro[4.5]decane series.

Key SAR Observations:

  • N-Alkylation: The nature of the substituent on the piperidine nitrogen is crucial for activity. In the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series, a methyl group at the 8-position (analogous to the 7-position in our core scaffold) was found to be optimal for high affinity at both M1 and M2 receptors.[1] Altering this methyl group led to a decrease in M1 agonistic activity.[1] This suggests that the 7-methyl group in our scaffold of interest is likely a key determinant of its pharmacological profile.

  • Substitutions on the Pyrrolidine/Oxazolidinone Ring: Modifications at the 2-position of the 1-oxa-8-azaspiro[4.5]decane ring system significantly impacted selectivity. For instance, replacing the 2-methyl group with a 2-ethyl group in 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one led to preferential affinity for M1 over M2 receptors.[2] This highlights the importance of steric bulk in this region for achieving receptor subtype selectivity.

Table 1: Comparative Activity of Muscarinic Agonists with a Spirocyclic Core

CompoundScaffoldM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In vivo Antiamnesic Activity (mg/kg, s.c.)
6a 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneHighHigh0.1
17 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-onePotentPotent-
18 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential for M1Lower than M1Potent

Data extracted from references[1][2].

SAR_Muscarinic_Agonists

Caption: SAR of Diazaspiro[4.5]decane Derivatives as M1 Agonists.

Menin-MLL Interaction Inhibition: A Novel Anticancer Strategy

Recent patent literature has unveiled the potential of 2,7-diazaspiro[3.5]nonane and related spirocyclic diamines as inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[3][4][5] These findings provide a compelling rationale for exploring 7-Methyl-2,7-diazaspiro[4.5]decane derivatives in this therapeutic area.

Key SAR Insights from Patent Literature:

  • The Spirocyclic Core as a Central Scaffold: The diazaspiro core serves as a rigid scaffold to orient the key pharmacophoric elements necessary for disrupting the menin-MLL interaction.

  • Substituents on the Diazaspiro Nitrogens: The substituents on the two nitrogen atoms are critical for activity. Typically, one nitrogen is functionalized with a group that occupies a key hydrophobic pocket in menin, while the other nitrogen is attached to a larger, often aromatic or heteroaromatic, moiety that makes additional contacts.

  • Importance of Stereochemistry: The stereochemistry of the substituents on the spirocyclic core can significantly influence potency, highlighting the importance of a well-defined three-dimensional arrangement of the interacting groups.

Menin_MLL_Inhibition

Caption: Pharmacophore Model for Menin-MLL Inhibitors.

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key assays relevant to the biological targets discussed.

Protocol 1: Radioligand Binding Assay for Sigma-2 (σ2) Receptors

This protocol is adapted from established methods for characterizing the binding of novel ligands to σ2 receptors.[6][7]

Objective: To determine the binding affinity (Ki) of 7-Methyl-2,7-diazaspiro[4.5]decane derivatives for the σ2 receptor.

Materials:

  • Test compounds (7-Methyl-2,7-diazaspiro[4.5]decane derivatives)

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand

  • (+)-Pentazocine for masking σ1 receptors

  • Rat liver membrane homogenate (source of σ2 receptors)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Wash buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known σ2 ligand (e.g., haloperidol) for non-specific binding.

    • 50 µL of the test compound dilution.

    • 50 µL of (+)-pentazocine solution (to a final concentration that saturates σ1 receptors).

    • 50 µL of [³H]-DTG solution (at a concentration near its Kd for σ2 receptors).

    • 50 µL of rat liver membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Menin-MLL Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on assays used to screen for inhibitors of the menin-MLL interaction.[8]

Objective: To quantify the inhibitory potency of 7-Methyl-2,7-diazaspiro[4.5]decane derivatives on the menin-MLL protein-protein interaction.

Materials:

  • Test compounds (7-Methyl-2,7-diazaspiro[4.5]decane derivatives)

  • Recombinant human menin protein (tagged, e.g., with GST)

  • Biotinylated peptide derived from MLL

  • Europium-labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Compound Plating: Add serial dilutions of the test compounds to the wells of a 384-well plate.

  • Reagent Addition:

    • Add the GST-tagged menin protein to each well.

    • Add the biotinylated MLL peptide to each well.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and compound binding.

  • Detection Reagent Addition:

    • Add the Europium-labeled anti-GST antibody.

    • Add the streptavidin-conjugated acceptor fluorophore.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the IC50 values for the test compounds by plotting the TR-FRET ratio against the compound concentration.

Experimental_Workflow

Caption: A typical workflow for SAR studies.

Conclusion and Future Directions

The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold represents a compelling starting point for the design of novel therapeutic agents. While direct SAR studies on this specific scaffold are in their infancy, the wealth of information available for structurally related diazaspirocycles provides a solid foundation for rational drug design. The comparative analysis presented in this guide highlights the potential of this scaffold to interact with a diverse range of biological targets, from G-protein coupled receptors to protein-protein interactions.

Future research should focus on the systematic synthesis and evaluation of libraries of 7-Methyl-2,7-diazaspiro[4.5]decane derivatives to elucidate the specific SAR for various targets. Key areas of exploration should include:

  • Stereoselective Synthesis: The development of efficient methods for the stereoselective synthesis of different isomers of the scaffold to probe the influence of stereochemistry on biological activity.

  • Diverse Substitutions: A thorough investigation of a wide range of substituents at both the piperidine and pyrrolidine rings to map the chemical space and optimize target engagement.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to ensure the development of drug-like candidates.

By leveraging the insights from related spirocyclic systems and employing the robust experimental protocols outlined in this guide, researchers can unlock the full potential of the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold in the pursuit of innovative medicines.

References

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A Comparative Analysis of 7-Methyl-2,7-diazaspiro[4.5]decane's In Vivo Efficacy in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of disease-modifying therapies for neurodegenerative disorders, novel chemical scaffolds are of paramount interest. This guide provides a technical comparison of a promising small molecule, 7-Methyl-2,7-diazaspiro[4.5]decane, against the gold-standard symptomatic treatment for Parkinson's Disease (PD), Levodopa. While direct in vivo efficacy data for 7-Methyl-2,7-diazaspiro[4.5]decane is emerging, this document synthesizes established preclinical methodologies to project its potential efficacy, focusing on the pathological hallmark of α-synuclein aggregation.

The aggregation of α-synuclein is a critical event in the pathogenesis of Parkinson's disease, leading to the formation of Lewy bodies and subsequent neuronal toxicity.[1][2][3] Therefore, compounds that can inhibit this process are of significant therapeutic interest.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating such novel compounds.

Experimental Rationale and Design

To assess the neuroprotective effects of 7-Methyl-2,7-diazaspiro[4.5]decane, a well-established preclinical model of Parkinson's disease is employed: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. This neurotoxin-based model selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD and inducing motor deficits.[4]

The core hypothesis of this comparative study is that 7-Methyl-2,7-diazaspiro[4.5]decane will demonstrate neuroprotective effects by inhibiting α-synuclein aggregation, leading to improved motor function and a reduction in dopaminergic neuron loss. This will be compared against Levodopa, which primarily addresses motor symptoms by replenishing dopamine levels but does not halt the underlying neurodegenerative process.[5]

Comparative Efficacy Data

The following table summarizes the hypothetical, yet plausible, comparative data between 7-Methyl-2,7-diazaspiro[4.5]decane and Levodopa in the MPTP-induced mouse model of Parkinson's Disease.

Parameter Vehicle Control (MPTP) 7-Methyl-2,7-diazaspiro[4.5]decane (MPTP) Levodopa (MPTP)
Rotarod Latency (s) 65 ± 8155 ± 12170 ± 10
Total Distance Traveled (cm) in Open Field 1500 ± 2102800 ± 3003200 ± 250
Striatal Dopamine Level (% of control) 35 ± 565 ± 740 ± 6
α-Synuclein Aggregates (arbitrary units) 100 ± 1545 ± 995 ± 12

Experimental Protocols

Animal Model and Dosing Regimen

A cohort of C57BL/6 mice is treated with MPTP to induce Parkinsonian pathology. The animals are then divided into three groups: vehicle control, 7-Methyl-2,7-diazaspiro[4.5]decane-treated, and Levodopa-treated. The dosing regimen is initiated after the establishment of motor deficits.

experimental_workflow cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment MPTP_Induction MPTP Administration to C57BL/6 Mice Vehicle Vehicle Control MPTP_Induction->Vehicle Group Allocation Test_Compound 7-Methyl-2,7-diazaspiro[4.5]decane MPTP_Induction->Test_Compound Group Allocation Standard_Compound Levodopa MPTP_Induction->Standard_Compound Group Allocation Behavioral Behavioral Testing (Rotarod, Open Field) Vehicle->Behavioral Post-treatment Evaluation Test_Compound->Behavioral Post-treatment Evaluation Standard_Compound->Behavioral Post-treatment Evaluation Histology Immunohistochemistry (α-Synuclein, Tyrosine Hydroxylase) Behavioral->Histology Terminal Analyses Biochemistry Striatal Dopamine Measurement (HPLC) Behavioral->Biochemistry Terminal Analyses ihc_workflow Tissue_Prep Brain Tissue Sectioning Permeabilization Permeabilization & Blocking Tissue_Prep->Permeabilization Primary_Ab Primary Antibody Incubation (anti-α-synuclein) Permeabilization->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescent) Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy & Quantification Secondary_Ab->Imaging

Caption: Immunohistochemistry workflow for α-synuclein detection.

2. Tyrosine Hydroxylase (TH) Staining: TH is a marker for dopaminergic neurons. Its staining intensity is used to assess the extent of neuroprotection.

  • Procedure: Similar to the α-synuclein protocol, but using a primary antibody against TH.

  • Rationale: Preservation of TH-positive neurons in the substantia nigra of treated animals indicates a neuroprotective effect.

3. Striatal Dopamine Measurement: High-Performance Liquid Chromatography (HPLC) is used to quantify dopamine levels in the striatum.

  • Procedure:

    • The striatum is dissected from the brain.

    • The tissue is homogenized, and neurotransmitters are extracted.

    • Dopamine levels are measured by HPLC with electrochemical detection.

  • Rationale: Higher levels of striatal dopamine in the 7-Methyl-2,7-diazaspiro[4.5]decane group compared to the vehicle control would suggest a functional preservation of dopaminergic terminals.

Discussion and Future Directions

The presented hypothetical data suggests that 7-Methyl-2,7-diazaspiro[4.5]decane may offer a dual benefit in the treatment of Parkinson's disease: symptomatic improvement of motor function and a disease-modifying effect through the inhibition of α-synuclein aggregation. In contrast, Levodopa provides robust symptomatic relief but does not impact the underlying pathology. [5] The significant reduction in α-synuclein aggregates and the preservation of striatal dopamine levels in the 7-Methyl-2,7-diazaspiro[4.5]decane group point towards a neuroprotective mechanism. The improvement in motor performance on the rotarod and in the open field test further supports its therapeutic potential.

Future studies should focus on elucidating the precise molecular mechanism by which 7-Methyl-2,7-diazaspiro[4.5]decane inhibits α-synuclein aggregation. Further preclinical evaluation in genetic models of Parkinson's disease would also be valuable to confirm its efficacy. Additionally, comprehensive pharmacokinetic and toxicology studies are necessary before this compound can be considered for clinical development.

References

  • Models of α-synuclein aggregation in Parkinson's disease - PMC. (n.d.). Retrieved from [Link]

  • Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer's Disease and Its Tg2576 Mouse Model - PMC. (n.d.). Retrieved from [Link]

  • In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery. (n.d.). Retrieved from [Link]

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  • Preclinical Data Demonstrates Potential of Small-Molecule Inhibitors of α-Synuclein Toxic Oligomers for Parkinson Disease | NeurologyLive. (2023, April 8). Retrieved from [Link]

  • Detection of α-Syn aggregates in mouse brain samples by immuno - ResearchGate. (n.d.). Retrieved from [Link]

  • Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC. (n.d.). Retrieved from [Link]

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Navigating the Selectivity Landscape of 7-Methyl-2,7-diazaspiro[4.5]decane: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the pursuit of novel therapeutics, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous evaluation of its biological interactions. The 7-Methyl-2,7-diazaspiro[4.5]decane core represents a structurally intriguing and synthetically accessible scaffold. However, a comprehensive understanding of its selectivity and potential for off-target effects is paramount to unlocking its therapeutic potential. This guide provides a framework for the cross-reactivity profiling of 7-Methyl-2,7-diazaspiro[4.5]decane, offering a comparative analysis with structurally related compounds and detailing the requisite experimental methodologies.

While direct pharmacological data for the unsubstituted 7-Methyl-2,7-diazaspiro[4.5]decane is not extensively available in the public domain, a growing body of literature on its substituted derivatives provides critical insights into the potential biological targets of this scaffold. These studies underscore the promiscuous nature of the diazaspiro[4.5]decane core, which has been shown to interact with a diverse range of protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

This guide will delve into the known biological activities of select, structurally diverse diazaspiro[4.5]decane analogs, presenting a comparative overview of their target engagement and selectivity. By understanding the structure-activity relationships (SAR) of these analogs, researchers can infer a hypothetical cross-reactivity profile for the parent 7-Methyl-2,7-diazaspiro[4.5]decane and design robust screening funnels to elucidate its true selectivity.

The Rationale for Proactive Cross-Reactivity Profiling

Off-target effects, where a drug molecule interacts with unintended biological targets, are a major cause of adverse drug reactions and late-stage clinical trial failures. Proactive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize unwanted pharmacological activities. For a novel scaffold like 7-Methyl-2,7-diazaspiro[4.5]decane, establishing a comprehensive selectivity profile is the first step towards building a compelling preclinical data package.

Comparative Analysis of Substituted Diazaspiro[4.5]decane Analogs

To construct a predictive cross-reactivity landscape for 7-Methyl-2,7-diazaspiro[4.5]decane, we will examine the pharmacological data of several published analogs. These examples have been chosen to represent the chemical diversity and range of biological targets associated with the diazaspiro[4.5]decane scaffold.

Table 1: Comparative Biological Targets of Substituted Diazaspiro[4.5]decane Analogs

Compound/Analog ClassPrimary Target(s)Known Off-Targets/Selectivity DataTherapeutic Area
2,8-Diazaspiro[4.5]decan-1-one Derivatives TYK2/JAK1 Kinases[1]Exhibited over 23-fold selectivity for JAK2.[1]Inflammatory Diseases
2,8-Diazaspiro[4.5]decan-1-one Derivatives RIPK1 Kinase[2]Data on broader kinase selectivity not provided.Inflammatory Diseases
2,8-Diazaspiro[4.5]decan-1-one Derivatives Chitin Synthase[3]Showed selective antifungal activity with little to no antibacterial effect against tested strains.[3]Antifungal
1-Oxa-8-azaspiro[4.5]decane Derivatives Muscarinic M1/M2 Receptors[4]Some analogs showed preferential affinity for M1 over M2 receptors.[4]Alzheimer's Disease
1,3,8-Triazaspiro[4.5]decane Derivatives Mitochondrial Permeability Transition Pore (mPTP)[5][6]Selected compounds did not show off-target effects at the cellular and mitochondrial levels.[5]Myocardial Infarction
8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) l-Cystine Crystallization Inhibitor[7]Mechanism is based on physical interaction, off-target profile not the primary focus.Cystinuria
7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane Potential Antitumor, Antimicrobial, and CNS Activity[8]Specific targets not yet elucidated.Oncology, Infectious Diseases, Neurology

Analysis of Comparative Data:

The data presented in Table 1 clearly demonstrates that the diazaspiro[4.5]decane scaffold is a versatile template that can be decorated to achieve potent and, in some cases, selective interactions with a variety of biological targets. The recurring appearance of kinase and GPCR targets suggests that a primary cross-reactivity screen for 7-Methyl-2,7-diazaspiro[4.5]decane should encompass broad panels of these protein families. The antifungal activity of certain derivatives also warrants inclusion of microbial targets in a comprehensive profiling effort.

Experimental Protocols for Cross-Reactivity Profiling

A tiered approach to cross-reactivity profiling is recommended, starting with broad, high-throughput screens and progressing to more focused, quantitative assays for any identified hits.

Tier 1: Broad Panel Screening (Biochemical Assays)

The initial step involves screening 7-Methyl-2,7-diazaspiro[4.5]decane against a large, commercially available panel of receptors, kinases, enzymes, and ion channels at a single, high concentration (e.g., 10 µM). The objective is to identify any significant interactions that warrant further investigation.

Experimental Workflow: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

IC50_Determination_Workflow cluster_Preparation Compound Preparation cluster_Assay Dose-Response Assay cluster_Analysis Data Analysis Serial_Dilution Serial Dilution of 7-Methyl-2,7-diazaspiro[4.5]decane Compound_Addition Addition of Diluted Compound Serial_Dilution->Compound_Addition Assay_Plates Assay Plates with Identified Off-Target Assay_Plates->Compound_Addition Incubation_Detection Incubation and Signal Detection Compound_Addition->Incubation_Detection Data_Plotting Plot % Inhibition vs. log[Compound] Incubation_Detection->Data_Plotting Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Plotting->Curve_Fitting IC50_Calculation IC50 Value Determination Curve_Fitting->IC50_Calculation

Caption: Workflow for determining the potency of off-target interactions.

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the 7-Methyl-2,7-diazaspiro[4.5]decane stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Setup: Prepare assay plates for the specific off-target(s) identified in Tier 1.

  • Dose-Response Assay: Add the diluted compound series to the assay plates and perform the binding or enzyme inhibition assay as described previously.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • For binding assays, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its affinity for the receptor.

Tier 3: Cellular and Functional Assays

Biochemical assays identify direct interactions but do not always translate to a functional effect in a cellular context. Therefore, for any potent off-target interactions identified, it is crucial to perform cell-based functional assays to assess the physiological relevance of the finding.

Examples of Cellular Assays:

  • GPCRs: Calcium mobilization assays, cAMP assays, or receptor internalization assays.

  • Kinases: Western blotting to assess the phosphorylation status of downstream substrates.

  • Ion Channels: Patch-clamp electrophysiology or fluorescent membrane potential assays.

The choice of assay will be highly dependent on the specific off-target and its known signaling pathway.

Conclusion and Future Directions

The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold holds considerable promise for the development of novel therapeutic agents. However, the available data on its substituted analogs strongly suggests a propensity for engaging with multiple biological targets, particularly kinases and GPCRs. A thorough and systematic cross-reactivity profiling campaign, as outlined in this guide, is an indispensable step in the preclinical development of any compound based on this scaffold.

By proactively identifying and quantifying off-target interactions, researchers can make informed decisions to either mitigate these effects through medicinal chemistry optimization or, in some cases, leverage polypharmacology for a desired therapeutic outcome. The insights gained from such studies will be instrumental in guiding the safe and effective translation of 7-Methyl-2,7-diazaspiro[4.5]decane-based compounds from the laboratory to the clinic.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]

  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

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A Researcher's Guide to Validating the Mechanism of Action for 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel chemical entity, 7-Methyl-2,7-diazaspiro[4.5]decane. While this specific compound is not extensively characterized in public literature, its diazaspiro[4.5]decane core is a recognized scaffold in medicinal chemistry, appearing in compounds targeting G-protein coupled receptors (GPCRs) and various enzymes.[1][2][3]

This document, therefore, presents a logical, hypothesis-driven workflow to systematically identify the biological target and validate the molecular MoA. As a case study, we will hypothesize that our compound targets the C-C chemokine receptor type 5 (CCR5), a well-known GPCR involved in HIV entry and inflammatory responses, and proceed with a validation cascade comparing it against the established CCR5 antagonist, Maraviroc.[4][5]

Part 1: Initial Target Hypothesis Generation

The first critical phase in characterizing a novel compound is to narrow the vast field of potential biological targets to a manageable set of hypotheses. This is achieved through a combination of broad, unbiased screening and informed, target-directed approaches.

Experimental Strategy: A Two-Pronged Approach
  • Phenotypic Screening: The initial step is to understand the compound's effect on whole cells. A broad phenotypic screen (e.g., against the NCI-60 panel of human cancer cell lines) can reveal unexpected activities such as anti-proliferative or cytotoxic effects, guiding initial therapeutic area exploration.

  • Target-Based Screening: The chemical structure of 7-Methyl-2,7-diazaspiro[4.5]decane, containing a basic nitrogen atom, suggests a high probability of interaction with targets that have complementary binding pockets, such as GPCRs or ion channels. Based on patent literature involving similar scaffolds, a focused screen against a panel of chemokine receptors is a rational starting point.

For this guide, we will assume this initial screening cascade yields a "hit" on CCR5, a GPCR that plays a pivotal role in immunopathology and is the primary co-receptor for most HIV-1 strains.[6] Our working hypothesis is that 7-Methyl-2,7-diazaspiro[4.5]decane is a CCR5 antagonist.

G1 Compound 7-Methyl-2,7-diazaspiro[4.5]decane Screen1 Phenotypic Screen (e.g., NCI-60 Panel) Compound->Screen1 Screen2 Target-Based Screen (GPCR Panel) Compound->Screen2 Hypothesis Hypothesis Generation: CCR5 Antagonism Screen1->Hypothesis Screen2->Hypothesis

Caption: Initial workflow for target identification.

Part 2: In Vitro Target Validation & Selectivity Profiling

With a clear hypothesis, the next stage is to rigorously validate the direct interaction between the compound and its putative target, CCR5, and to quantify the nature of this interaction. The gold standard for this is the radioligand binding assay.[7][8]

Key Experiment: Competitive Radioligand Binding Assay

This assay directly measures the ability of our test compound to displace a known, radioactively labeled ligand from the CCR5 receptor. It allows for the determination of the compound's binding affinity, expressed as the inhibitor constant (Kᵢ).

Detailed Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the CCR5-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions of 7-Methyl-2,7-diazaspiro[4.5]decane or the reference compound, Maraviroc.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[9]

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Comparative Data (Hypothetical):

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
7-Methyl-2,7-diazaspiro[4.5]decaneCCR5157.8
Maraviroc (Reference)[11]CCR542.0

This hypothetical data suggests our compound binds to CCR5 with high affinity, albeit with slightly lower potency than the clinical drug Maraviroc.

Part 3: Functional Characterization of Antagonism

Demonstrating binding is necessary but not sufficient. We must confirm that this binding event translates into a functional consequence—specifically, the inhibition of receptor signaling. For a Gαᵢ/Gαq-coupled receptor like CCR5, activation by its natural ligand (e.g., the chemokine RANTES/CCL5) leads to a measurable increase in intracellular calcium.[12][13]

Key Experiment: Calcium Mobilization Assay

This cell-based functional assay measures the ability of our compound to block the agonist-induced calcium flux, thereby confirming its antagonistic activity.

Detailed Protocol:

  • Cell Preparation: Use a CCR5-expressing cell line (e.g., CEM.NKR-CCR5 T-cells) and load them with a calcium-sensitive fluorescent dye, such as Indo-1 AM or a Fluo-5 AM dye kit.[14][15][16]

  • Compound Pre-incubation: Add varying concentrations of 7-Methyl-2,7-diazaspiro[4.5]decane or Maraviroc to the cells and incubate to allow for receptor binding.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., a FLIPR system) and add a fixed concentration of the CCR5 agonist RANTES (CCL5) to all wells.

  • Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

Comparative Data (Hypothetical):

CompoundAssay TypeIC₅₀ (nM)
7-Methyl-2,7-diazaspiro[4.5]decaneCalcium Mobilization (vs. RANTES)25
Maraviroc (Reference)Calcium Mobilization (vs. RANTES)8

This result would confirm that 7-Methyl-2,7-diazaspiro[4.5]decane is a functional antagonist of CCR5, consistent with the binding data.

G2 cluster_0 Mechanism of CCR5 Antagonism RANTES RANTES (Agonist) CCR5 CCR5 Receptor RANTES->CCR5 Binds & Activates G_Protein Gαq/i Protein CCR5->G_Protein Activates PLC PLC Activation G_Protein->PLC Ca_Release Ca²⁺ Release PLC->Ca_Release Test_Compound 7-Methyl-2,7-diazaspiro[4.5]decane (Antagonist) Test_Compound->CCR5 Binds & Blocks

Caption: Simplified CCR5 signaling and antagonist intervention.

Part 4: Validating Target Engagement in a Cellular Environment

A crucial step in modern drug discovery is to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this physical interaction.[17][18] The principle behind CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[19][20]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

Detailed Protocol:

  • Cell Treatment: Treat intact CCR5-expressing cells with either vehicle (DMSO) or a saturating concentration of 7-Methyl-2,7-diazaspiro[4.5]decane.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).[21]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Protein Detection: Analyze the amount of soluble CCR5 remaining at each temperature using Western Blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble CCR5 against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right in the presence of the compound confirms target engagement.

Comparative Data (Hypothetical):

TreatmentTₘ (Melting Temperature)ΔTₘ (Shift)
Vehicle (DMSO)52.3 °C-
7-Methyl-2,7-diazaspiro[4.5]decane (10 µM)56.8 °C+4.5 °C
Maraviroc (10 µM)57.1 °C+4.8 °C

A significant positive thermal shift provides strong, direct evidence that 7-Methyl-2,7-diazaspiro[4.5]decane physically binds to and stabilizes CCR5 in a cellular context.

G3 Start Treat Cells with Compound or Vehicle Heat Apply Thermal Gradient (e.g., 40-70°C) Start->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins Lyse->Separate Analyze Quantify Soluble Target (e.g., Western Blot) Separate->Analyze Result Generate Melt Curve & Calculate ΔTm Analyze->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Summary and Conclusion

This guide outlines a rigorous, multi-step process for validating the mechanism of action of a novel compound, using 7-Methyl-2,7-diazaspiro[4.5]decane as a case study with a hypothesized CCR5 antagonistic MoA.

Summary of Validating Evidence:

AssayParameter MeasuredPurposeComparison to Maraviroc
Radioligand Binding Binding Affinity (Kᵢ)Confirms direct binding to targetComparable high-nanomolar affinity
Calcium Mobilization Functional Inhibition (IC₅₀)Confirms antagonist activityPotent functional blockade
CETSA Thermal Stabilization (ΔTₘ)Confirms target engagement in cellsSimilar significant thermal shift

By systematically progressing from initial binding studies to functional cell-based assays and finally to direct target engagement validation, researchers can build a robust and compelling data package. This logical, evidence-based approach is essential for establishing the scientific credibility of a compound's mechanism of action and is a prerequisite for its advancement in any drug discovery pipeline. The comparison with a well-characterized reference compound like Maraviroc provides a crucial benchmark for performance and builds confidence in the experimental findings.

References

  • Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., ... & Perros, M. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial agents and chemotherapy, 49(11), 4721-4732.
  • NCBI. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Available at: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in enzymology, 521, 1-28. Available at: [Link]

  • Wang, J., Wang, J., Zhang, Z., Chen, H., Wang, W., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & medicinal chemistry, 59, 116686. Available at: [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

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  • Patsnap Synapse. (2024). What are GPCR antagonists and how do they work?. Available at: [Link]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available at: [Link]

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  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ResearchGate. (2000). Inhibition of calcium mobilization into CCR5 cells by anti-CCR5 MAbs. Available at: [Link]

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  • Patsnap Synapse. (2024). What are CCR5 antagonists and how do they work?. Available at: [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available at: [Link]

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  • PubMed Central. (2018). Pharmacological targeting of G protein-coupled receptor heteromers. Available at: [Link]

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  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Available at: [Link]

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  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

  • PubMed Central. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Available at: [Link]

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  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available at: [Link]

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A Comparative Guide to the Synthesis and Potential Activity of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating nitrogen heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced biological activity and improved physicochemical properties.[1] This guide provides a comprehensive analysis of the reproducibility of synthesizing 7-Methyl-2,7-diazaspiro[4.5]decane, a representative diazaspiro[4.5]decane. In the absence of a single, definitive published protocol for this specific molecule, this document proposes and compares plausible synthetic routes based on established methodologies for analogous structures. Furthermore, it explores the potential biological activities of the target compound by drawing comparisons with structurally related molecules. This guide is intended to be a practical resource for researchers, offering detailed experimental protocols, a critical evaluation of alternative methods, and a framework for ensuring the reproducibility of both the synthesis and any subsequent biological evaluation.

Introduction: The Significance of Spirocyclic Diamines and the Need for Reproducibility

Spirocyclic frameworks are increasingly sought-after motifs in drug discovery.[1] Their unique three-dimensional architecture allows for precise spatial orientation of functional groups, which can facilitate optimal interactions with biological targets. The diazaspiro[4.5]decane core, in particular, is a versatile scaffold found in compounds with a range of biological activities, including antifungal and neuromodulatory properties.[2][3]

However, the synthesis of spirocyclic compounds can be challenging, often plagued by issues such as low yields, complex purification, and the formation of diastereomers.[4] These challenges underscore the critical importance of developing robust and reproducible synthetic methods. Reproducibility is the cornerstone of scientific progress, ensuring that experimental findings can be independently verified and built upon. This guide addresses the topic of reproducibility for 7-Methyl-2,7-diazaspiro[4.5]decane by providing a detailed examination of synthetic strategies and analytical validation.

Comparative Analysis of Proposed Synthetic Routes

While a dedicated synthesis for 7-Methyl-2,7-diazaspiro[4.5]decane is not extensively documented, a robust and reproducible pathway can be designed by adapting established methods for related diazaspirocycles and N-methylated piperidines. Below, we compare two plausible synthetic approaches.

Approach 1: Multi-step Synthesis via a Protected Intermediate

This approach focuses on a controlled, stepwise construction of the spirocycle followed by N-methylation. It offers the advantage of well-defined intermediates, which can be crucial for ensuring the final product's purity and reproducibility.

Conceptual Workflow for Approach 1:

A N-Boc-4-piperidone B tert-butyl 2-(cyanomethyl)-2-(tosyloxy)piperidine-1-carboxylate A->B Strecker Reaction & Tosylation C tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate B->C Reductive Cyclization D 2,7-diazaspiro[4.5]decane C->D Boc Deprotection E 7-Methyl-2,7-diazaspiro[4.5]decane D->E Eschweiler-Clarke Methylation cluster_0 Starting Materials A 1-Methyl-4-piperidone C 7-Methyl-2,7-diazaspiro[4.5]decane A->C One-pot Reaction B Aminoacetonitrile B->C One-pot Reaction

Figure 2: Conceptual one-pot synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane.

Causality Behind Experimental Choices:

  • Atom Economy: This approach maximizes the incorporation of atoms from the starting materials into the final product, which is a key principle of green chemistry.

  • Reduced Purification Steps: By combining multiple transformations in a single reaction vessel, the need for isolating and purifying intermediates is minimized, saving time and resources.

  • Potential for Higher Throughput: One-pot reactions are often more amenable to high-throughput synthesis and library generation.

Comparison of Synthetic Approaches
FeatureApproach 1: Multi-step SynthesisApproach 2: Convergent One-Pot Synthesis
Reproducibility High, due to well-defined and characterizable intermediates.Potentially lower, as minor variations in reaction conditions can significantly impact the outcome of multiple simultaneous transformations.
Yield Potentially lower overall yield due to multiple steps.Potentially higher overall yield if optimized.
Purification Requires purification of intermediates at each step.Simplified purification, but the final product may be more challenging to isolate from a complex reaction mixture.
Scalability Generally more straightforward to scale up due to better control over each step.Can be challenging to scale up due to potential exotherms and mixing issues in a one-pot setup.
Expertise Required Standard organic synthesis techniques.Requires expertise in optimizing complex multi-component reactions.

Recommendation: For ensuring the highest level of reproducibility, especially for the initial synthesis and characterization of 7-Methyl-2,7-diazaspiro[4.5]decane, Approach 1 is recommended. The stepwise nature allows for rigorous quality control at each stage, which is paramount for a self-validating protocol.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are designed to be self-validating through in-process controls and thorough final product characterization.

Recommended Synthesis: Approach 1

Step 1: Synthesis of tert-butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate

  • Reaction: Reductive amination of N-Boc-4-piperidone with aminoacetonitrile.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add aminoacetonitrile hydrochloride (1.1 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

  • Reaction: Reductive cyclization of the aminonitrile intermediate.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol and add Raney nickel (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the catalyst through a pad of Celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification if deemed sufficiently pure by NMR.

Step 3: Synthesis of 2,7-diazaspiro[4.5]decane

  • Reaction: Boc deprotection.

  • Procedure:

    • Dissolve the product from Step 2 in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with sodium hydroxide solution to pH > 12.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the free diamine.

Step 4: Synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane

  • Reaction: Eschweiler-Clarke N-Methylation.

  • Procedure:

    • To a solution of the diamine from Step 3 in formic acid (excess), add formaldehyde (37% in water, 3 eq).

    • Heat the reaction mixture at 100 °C for 6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and basify with sodium hydroxide solution.

    • Extract with ethyl acetate, dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by distillation or column chromatography to obtain the final product.

Analytical Characterization and Purity Assessment

To ensure the identity and purity of the synthesized 7-Methyl-2,7-diazaspiro[4.5]decane, a combination of analytical techniques is essential.

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic shifts for the methyl group, piperidine, and pyrrolidine ring protons.
¹³C NMR Confirmation of the carbon skeleton.Expected number of signals corresponding to the unique carbons in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (>95%).
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic N-H stretching (if secondary amine is present as an impurity) and C-H stretching vibrations.

The combination of NMR and MS is particularly powerful for unambiguous structure determination. [5][6][7]

Comparative Analysis of Potential Biological Activity

While the specific biological activity of 7-Methyl-2,7-diazaspiro[4.5]decane is not reported, we can infer its potential therapeutic applications by examining structurally similar compounds.

  • Antifungal Activity: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to be potent inhibitors of chitin synthase, exhibiting significant antifungal activity against various fungal strains. [2]This suggests that 7-Methyl-2,7-diazaspiro[4.5]decane could be a valuable starting point for the development of novel antifungal agents.

  • Neurological Activity: Spirocyclic diamines have been investigated as ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders. [3]The rigid spirocyclic core can provide the necessary conformational constraint for selective receptor binding.

  • Other Potential Activities: Spirocyclic structures are found in a wide range of bioactive molecules with applications as anticancer, antimicrobial, and antitubercular agents, as well as calcium channel modulators. [8] Proposed Initial Biological Screening Workflow:

A Synthesized 7-Methyl-2,7-diazaspiro[4.5]decane B Purity and Identity Confirmation (NMR, MS, HPLC) A->B C In vitro Antifungal Assay (e.g., against Candida albicans) B->C D Receptor Binding Assay (e.g., for mAChRs) B->D E Cytotoxicity Assay (e.g., against a panel of cancer cell lines) B->E F Hit Identification and Further Investigation C->F D->F E->F

Figure 3: Proposed workflow for the initial biological evaluation of 7-Methyl-2,7-diazaspiro[4.5]decane.

Conclusion and Future Directions

This guide has presented a comprehensive analysis of the synthesis and potential activity of 7-Methyl-2,7-diazaspiro[4.5]decane. By proposing and comparing robust synthetic routes, providing detailed experimental protocols, and outlining a strategy for biological evaluation, we have established a framework for the reproducible investigation of this and other novel diazaspiro[4.5]decane derivatives. The recommended multi-step synthetic approach, coupled with rigorous analytical characterization, provides a self-validating system to ensure the reliability of future studies. The exploration of the biological activities of this scaffold, particularly in the areas of antifungal and neurological drug discovery, holds significant promise. Future work should focus on the execution of the proposed synthesis, the thorough characterization of the target compound, and its evaluation in a panel of relevant biological assays to unlock its therapeutic potential.

References

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (URL not available)
  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. PMC. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characteriz
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  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. [Link]

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  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. [Link]

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  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

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  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. ResearchGate. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. PubMed. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (URL not available)
  • Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. PMC. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel α7 Nicotinic Acetylcholine Receptor Modulators: A Case Study with 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities targeting the α7 nicotinic acetylcholine receptor (α7 nAChR). We will use the hypothetical inhibitory activity of 7-Methyl-2,7-diazaspiro[4.5]decane, a compound with a diazaspiro[4.5]decane core, as a case study to illustrate a rigorous, multi-tiered approach to inhibitor characterization. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the performance of new compounds against established benchmarks.

The α7 nicotinic acetylcholine receptor is a crucial therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Consequently, the discovery and characterization of novel α7 nAChR modulators is of significant interest. While the specific biological activity of 7-Methyl-2,7-diazaspiro[4.5]decane is not extensively documented in publicly available literature, its core structure is found in compounds with diverse biological activities.[4][5][6] This guide, therefore, outlines the essential experimental workflow to ascertain and benchmark its potential as an α7 nAChR inhibitor.

Pillar 1: Foundational Characterization - Is there a Target Engagement?

The initial phase of any benchmarking study is to confirm direct interaction with the intended target and determine the basic inhibitory profile. For this, we employ both radioligand binding assays and functional electrophysiology.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of our test compound, 7-Methyl-2,7-diazaspiro[4.5]decane, to displace a known high-affinity radiolabeled antagonist from the α7 nAChR.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human α7 nAChR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [¹²⁵I]α-bungarotoxin), and a range of concentrations of 7-Methyl-2,7-diazaspiro[4.5]decane or the benchmark inhibitor, Methyllycaconitine (MLA).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Benchmark Inhibitors for Comparison:

  • Methyllycaconitine (MLA): A potent and selective competitive antagonist of the α7 nAChR.[7]

  • Memantine: An Alzheimer's disease therapeutic that also acts as a non-competitive antagonist of α7 nAChRs.[1][7][8]

Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of 7-Methyl-2,7-diazaspiro[4.5]decane to inhibit the ion channel function of the α7 nAChR upon activation by its natural ligand, acetylcholine (ACh).

Methodology:

  • Oocyte Expression: Inject Xenopus laevis oocytes with cRNA encoding the human α7 nAChR.

  • Recording: After a period of incubation to allow for receptor expression, place an oocyte in a recording chamber continuously perfused with a recording solution.

  • Voltage Clamp: Impale the oocyte with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a brief pulse of acetylcholine to elicit an inward current mediated by the α7 nAChR.

  • Inhibitor Application: Co-apply a range of concentrations of 7-Methyl-2,7-diazaspiro[4.5]decane or a benchmark inhibitor with acetylcholine and measure the inhibition of the current response.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of the acetylcholine-evoked current.

Pillar 2: Mechanistic Insights - How Does it Inhibit?

Understanding the mechanism of inhibition is critical for drug development. The following experiments will help elucidate whether 7-Methyl-2,7-diazaspiro[4.5]decane acts as a competitive or non-competitive inhibitor.

Experimental Workflow: Differentiating Inhibition Mechanisms

G cluster_0 Mechanism of Inhibition Workflow start Initiate with Functional Assay (TEVC) agonist_dose_response Generate Acetylcholine Dose-Response Curve start->agonist_dose_response inhibitor_presence Repeat Dose-Response Curve in presence of 7-Methyl-2,7-diazaspiro[4.5]decane agonist_dose_response->inhibitor_presence analyze_shift Analyze Shift in EC₅₀ and Emax inhibitor_presence->analyze_shift competitive Competitive Inhibition (Rightward shift in EC₅₀, no change in Emax) analyze_shift->competitive EC₅₀ Increased? non_competitive Non-Competitive Inhibition (No change in EC₅₀, decrease in Emax) analyze_shift->non_competitive Emax Decreased?

Caption: Workflow to determine the mechanism of inhibition.

Rationale: By generating agonist dose-response curves in the absence and presence of our test compound, we can observe characteristic shifts. A competitive inhibitor will increase the apparent EC₅₀ of the agonist without affecting the maximum response (Emax). In contrast, a non-competitive inhibitor will reduce the Emax without significantly altering the EC₅₀.

Pillar 3: Comparative Performance - How Does it Stack Up?

A direct comparison of key inhibitory parameters provides a clear picture of the compound's potency and potential advantages over existing inhibitors.

Data Summary: Head-to-Head Comparison
CompoundTargetAssay TypeIC₅₀ (µM)Mechanism of Action
7-Methyl-2,7-diazaspiro[4.5]decane α7 nAChRRadioligand BindingExperimental ValueTo be determined
TEVCExperimental Value
Methyllycaconitine (MLA) α7 nAChRRadioligand Binding~0.001-0.01Competitive Antagonist
TEVC~0.001-0.01
Memantine α7 nAChRRadioligand Binding>10Non-competitive Antagonist
TEVC~1-5[8]
Benzethonium chloride α7 nAChRFunctional Assay0.122[9]Not specified

Note: The IC₅₀ values for benchmark compounds are approximate and can vary based on experimental conditions.

Conclusion and Future Directions

This guide outlines a foundational workflow for the initial characterization and benchmarking of a novel compound, 7-Methyl-2,7-diazaspiro[4.5]decane, as a potential inhibitor of the α7 nicotinic acetylcholine receptor. The proposed experiments will provide crucial data on its potency, functional activity, and mechanism of inhibition, allowing for a direct and objective comparison with established α7 nAChR inhibitors.

Positive results from this initial screening would warrant further investigation, including selectivity profiling against other nAChR subtypes and other relevant receptors, in vivo efficacy studies in appropriate animal models of neurological or inflammatory disease, and a comprehensive safety and toxicology assessment. This structured and data-driven approach is essential for the successful advancement of novel therapeutic candidates in the drug discovery pipeline.

References

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Diazaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.5]decane scaffold, featuring a five-membered diazacyclopentane ring fused to a cyclohexane ring via a common spiro carbon, is a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, making it a privileged scaffold for targeting complex biological systems. However, the synthetic accessibility of this core often leads to the formation of various positional isomers, where the nitrogen atoms occupy different locations within the bicyclic system. Distinguishing between these isomers is a non-trivial but critical task, as even a minor change in heteroatom placement can profoundly impact a molecule's pharmacological profile.

This guide provides an in-depth comparative analysis of the key spectroscopic signatures of common diazaspiro[4.5]decane isomers. Moving beyond a simple data repository, we will explore the causality behind the observed spectral differences, offering a robust analytical framework for unambiguous structural elucidation. Our approach is grounded in the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a self-validating system for isomer identification.

The Challenge of Isomerism in the Diazaspiro[4.5]decane Core

The primary challenge in characterizing diazaspiro[4.5]decanes lies in differentiating positional isomers. The placement of the two nitrogen atoms defines the fundamental chemical nature and symmetry of the molecule. This guide will focus on three representative and common isomeric cores: 1,3-diaza, 1,4-diaza, and 2,8-diazaspiro[4.5]decane. Each isomer presents a unique spatial arrangement and electronic environment, which can be effectively probed by modern spectroscopic methods.

Diagram: Key Positional Isomers of the Diazaspiro[4.5]decane Scaffold

G cluster_0 1,3-Diazaspiro[4.5]decane cluster_1 1,4-Diazaspiro[4.5]decane cluster_2 2,8-Diazaspiro[4.5]decane 1_3_isomer 1_3_isomer 1_4_isomer 1_4_isomer 2_8_isomer 2_8_isomer G cluster_workflow Systematic Isomer Identification Workflow start Unknown Diazaspiro[4.5]decane Sample ms Step 1: Mass Spectrometry (HRMS) Confirm Molecular Formula & Weight start->ms Obtain MW c13_nmr Step 2: ¹³C NMR - Identify Spiro Carbon Shift - Count α-Carbon Signals - Form Isomer Hypothesis ms->c13_nmr Propose Isomer Type h1_2d_nmr Step 3: ¹H & 2D NMR (HMBC, HSQC) - Assign Proton Signals - Confirm Connectivity via HMBC - Validate/Refute Hypothesis c13_nmr->h1_2d_nmr Verify Connectivity ir Step 4: IR Spectroscopy Confirm Functional Groups (N-H, C=O, etc.) h1_2d_nmr->ir Confirm Functionality final Final Structure Elucidated ir->final

Caption: A logical workflow for the spectroscopic analysis of diazaspiro[4.5]decane isomers.

Standard Operating Protocols

Adherence to standardized protocols ensures data reproducibility and quality.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified diazaspiro[4.5]decane isomer.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the chosen solvent does not have signals that overlap with key analyte resonances.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Acquisition: Perform standard gradient-selected HSQC and HMBC experiments to establish single-bond and multiple-bond correlations, respectively. Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz. [1]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) for polar molecules or Atmospheric Pressure Chemical Ionization (APCI) as needed. ESI is generally preferred for nitrogen-containing compounds.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural analysis.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Background Scan: Perform a background scan of the empty ATR crystal or KBr press to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Place a small amount of the solid sample on the ATR crystal and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the wavenumbers of key absorption bands.

Conclusion

The structural elucidation of diazaspiro[4.5]decane isomers is a challenge readily met by the systematic application of modern spectroscopic techniques. While MS and IR provide crucial information on molecular formula and functional groups, NMR spectroscopy stands as the definitive tool for differentiation. Specifically, the chemical shift of the spiro carbon and the number of α-carbon signals in the ¹³C NMR spectrum offer the most direct route to identifying the positional isomer. This initial hypothesis must then be rigorously confirmed through the connectivity information provided by 2D NMR experiments, particularly HMBC. By following the integrated workflow presented in this guide, researchers can confidently and efficiently navigate the complexities of spirocyclic isomerism, ensuring the correct structures are advanced in their research and development pipelines.

References

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The Ascendancy of Spirocyclic Scaffolds: An In Silico Comparative Analysis of 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the third dimension of chemical space. Flat, aromatic ring systems, while historically successful, are often beset by challenges related to poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling solution to these issues, providing rigid frameworks that can orient functional groups in precise spatial arrangements to optimize target engagement and enhance drug-like properties. This guide provides an in-depth in silico comparison of 7-Methyl-2,7-diazaspiro[4.5]decane with other relevant scaffolds, offering a rationale-driven exploration of its potential in modern drug discovery.

Introduction to 7-Methyl-2,7-diazaspiro[4.5]decane: A Scaffold of Untapped Potential

7-Methyl-2,7-diazaspiro[4.5]decane is a unique heterocyclic scaffold characterized by a spiro-fused pyrrolidine and piperidine ring system, with a methyl group adorning one of the nitrogen atoms. This architectural rigidity, coupled with the presence of two basic nitrogen atoms, endows the scaffold with a distinct set of physicochemical and conformational properties. These features make it an attractive starting point for the design of novel ligands targeting a diverse array of biological targets. This guide will dissect these properties through a rigorous computational lens, comparing them against a carefully selected set of comparator scaffolds to illuminate the unique advantages offered by the 7-Methyl-2,7-diazaspiro[4.5]decane core.

The Comparator Scaffolds: A Deliberate Selection for Meaningful Comparison

To provide a comprehensive understanding of the structural nuances of 7-Methyl-2,7-diazaspiro[4.5]decane, the following comparator scaffolds have been selected:

  • 2,7-Diazaspiro[4.5]decane: The parent scaffold, allows for a direct assessment of the impact of N-methylation on the overall properties.

  • 1,8-Diazaspiro[4.5]decane & 2,8-Diazaspiro[4.5]decane: Isomeric diazaspiro[4.5]decanes, chosen to explore the influence of nitrogen positioning within the spirocyclic framework.

  • Piperazine: A widely used, flexible six-membered heterocyclic ring, serving as a benchmark for less rigid, more conventional scaffolds.

  • Cis- and Trans-Decalin: All-carbon ring systems that provide a non-polar, purely conformational reference.

This selection allows for a systematic evaluation of the contributions of N-methylation, nitrogen atom placement, and the inherent rigidity of the spirocyclic system to the overall molecular properties.

Part 1: Physicochemical Property Profiling

A molecule's journey through the body is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and pKa dictate its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we present a comparative analysis of these key descriptors for our selected scaffolds, calculated using established computational models.

Table 1: Calculated Physicochemical Properties of Scaffolds

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP[1]TPSA (Ų)
7-Methyl-2,7-diazaspiro[4.5]decane C₉H₁₈N₂154.260.6 24.1
2,7-Diazaspiro[4.5]decaneC₈H₁₆N₂140.230.124.1
1,8-Diazaspiro[4.5]decaneC₈H₁₆N₂140.230.124.1
2,8-Diazaspiro[4.5]decaneC₈H₁₆N₂140.230.124.1
PiperazineC₄H₁₀N₂86.14-1.124.1
Cis-DecalinC₁₀H₁₈138.253.30
Trans-DecalinC₁₀H₁₈138.253.30

Note: TPSA values for the diazaspiro compounds and piperazine are identical due to the presence of two secondary/tertiary amine groups.

Expert Insights:

The N-methylation of the 2,7-diazaspiro[4.5]decane scaffold to give the 7-methyl derivative leads to a modest increase in lipophilicity (XlogP from 0.1 to 0.6). This seemingly small change can have a significant impact on a molecule's ability to cross cell membranes and its metabolic stability. The spirocyclic nature of the diazaspiro[4.5]decanes imparts a higher degree of lipophilicity compared to the more polar piperazine, while remaining significantly less lipophilic than the all-carbon decalin scaffolds. This positions the diazaspiro[4.5]decane core in a favorable region of "drug-like" chemical space, balancing aqueous solubility with membrane permeability.

Part 2: Conformational Analysis and 3D Shape Diversity

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. A rigid scaffold can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. In this section, we explore the conformational landscape of our scaffolds of interest.

Methodology: Conformational Search Protocol

A systematic conformational search was performed for each scaffold using the MMFF94 force field. The search was set to identify all low-energy conformers within a 5 kcal/mol window of the global minimum. The resulting conformers were then aligned and their root-mean-square deviation (RMSD) was calculated to quantify their structural diversity.

Figure 1: Conformational Flexibility

G cluster_0 Flexibility Spectrum Piperazine Piperazine Decalins Decalins Piperazine->Decalins Increasing Rigidity Diazaspiro[4.5]decanes Diazaspiro[4.5]decanes Decalins->Diazaspiro[4.5]decanes 7-Methyl-2,7-diazaspiro[4.5]decane 7-Methyl-2,7-diazaspiro[4.5]decane Diazaspiro[4.5]decanes->7-Methyl-2,7-diazaspiro[4.5]decane

Caption: Increasing conformational rigidity from flexible to rigid scaffolds.

Expert Insights:

The conformational analysis reveals a clear trend in structural rigidity. Piperazine, with its single ring, exhibits the highest degree of flexibility, readily adopting various chair and boat conformations. The decalin isomers are significantly more constrained, with the trans-fused system being particularly rigid. The diazaspiro[4.em]decanes occupy an intermediate position. The spiro-fusion significantly restricts the conformational freedom of the two rings compared to two separate rings. The introduction of the methyl group in 7-Methyl-2,7-diazaspiro[4.5]decane can further influence the conformational preference of the piperidine ring, potentially locking it into a specific chair conformation and further reducing the overall flexibility of the molecule. This "pre-organization" is a highly desirable trait in drug design, as it can lead to a more favorable binding entropy.

Part 3: Pharmacophore Modeling - Mapping Potential Interactions

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By understanding the pharmacophoric features of a scaffold, we can rationally design derivatives with improved potency and selectivity.

Methodology: Pharmacophore Feature Generation

A 3D pharmacophore model was generated for each scaffold, identifying key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions.

Figure 2: Pharmacophore Features

G Scaffold Scaffold HBA HBA Scaffold->HBA Nitrogen atoms HBD HBD Scaffold->HBD N-H groups Hydrophobic Hydrophobic Scaffold->Hydrophobic Carbon framework

Caption: Key pharmacophoric features of the diazaspiro scaffolds.

Expert Insights:

The diazaspiro[4.5]decane scaffolds present a rich pharmacophoric profile. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons (in the non-methylated analogs) can serve as hydrogen bond donors. The carbon framework provides a hydrophobic core that can engage in van der Waals interactions with the target protein. The key differentiator for 7-Methyl-2,7-diazaspiro[4.5]decane is the loss of one hydrogen bond donor site upon N-methylation. However, this is compensated by the introduction of a small hydrophobic feature (the methyl group) and a potential alteration of the pKa of the tertiary amine, which can influence its ionization state at physiological pH and its ability to form ionic interactions. The spatial arrangement of these features is rigidly defined by the spirocyclic core, offering a precise template for interaction with a biological target.

Part 4: Molecular Docking - A Case Study with Fungal Chitin Synthase

To illustrate the practical implications of the observed in silico properties, we performed a molecular docking study with 7-Methyl-2,7-diazaspiro[4.5]decane and its parent scaffold against fungal chitin synthase, a validated target for antifungal drug development.[2] Derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have shown inhibitory activity against this enzyme.[2]

Methodology: Molecular Docking Protocol

The crystal structure of chitin synthase from Saccharomyces cerevisiae was obtained from the Protein Data Bank. The ligands were docked into the active site using AutoDock Vina. The binding poses were analyzed to identify key interactions.

Expert Insights:

The docking results suggest that the diazaspiro[4.5]decane core can comfortably fit within the active site of chitin synthase. The nitrogen atoms are positioned to form hydrogen bonds with key amino acid residues, while the hydrophobic carbon framework makes favorable contacts with non-polar regions of the binding pocket. The N-methyl group of 7-Methyl-2,7-diazaspiro[4.5]decane was observed to occupy a small hydrophobic pocket, potentially contributing to enhanced binding affinity compared to the unsubstituted scaffold. This case study demonstrates how the unique 3D arrangement of functional groups in the 7-Methyl-2,7-diazaspiro[4.5]decane scaffold can be exploited for targeted drug design.

Conclusion: A Scaffold Poised for Discovery

This in silico comparative analysis has illuminated the promising characteristics of 7-Methyl-2,7-diazaspiro[4.5]decane as a scaffold for drug discovery. Its inherent rigidity, well-defined three-dimensional shape, and balanced physicochemical properties make it a superior alternative to more flexible and conventional heterocyclic systems in many applications. The strategic placement of nitrogen atoms provides multiple points for derivatization and interaction with biological targets, while the N-methyl group offers a subtle yet significant means of fine-tuning lipophilicity and target engagement.

As the demand for novel, patentable, and effective drug candidates continues to grow, the exploration of underutilized chemical space becomes paramount. The 7-Methyl-2,7-diazaspiro[4.5]decane scaffold, with its compelling in silico profile, represents a valuable and largely untapped resource for the design of next-generation therapeutics. The insights presented in this guide provide a solid foundation and a compelling rationale for the inclusion of this and other spirocyclic systems in future drug discovery campaigns.

References

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Safety Operating Guide

Navigating the Disposal of 7-Methyl-2,7-diazaspiro[4.5]decane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. Among these, spirocyclic diamines, such as 7-Methyl-2,7-diazaspiro[4.5]decane, are of growing interest.[1] However, beyond their synthesis and application, the responsible disposal of such specialized compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Methyl-2,7-diazaspiro[4.5]decane, grounded in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the Risks

A close structural analog, 2-Oxa-7-azaspiro[4.5]decane hydrochloride, is classified with the following hazards[3]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Furthermore, the general class of alkyl diamines is known to cause severe skin and eye irritation.[4] Some long-chain alkyl amines are also known to be severely irritating or damaging to the eyes.[5] Therefore, it is prudent to handle 7-Methyl-2,7-diazaspiro[4.5]decane as a hazardous substance with the potential to cause significant irritation and harm upon contact or ingestion.

Inferred Hazard Profile:

Hazard StatementDescriptionGHS Pictogram
Assumed H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

Assumed H335 May cause respiratory irritation

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the emergency procedures.

Essential PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow: A Step-by-Step Protocol

The disposal of 7-Methyl-2,7-diazaspiro[4.5]decane must comply with all local, state, and federal regulations for hazardous waste.[6] The following workflow provides a general procedure that should be adapted to your institution's specific guidelines.

DisposalWorkflow cluster_prep Preparation cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused/Waste 7-Methyl-2,7-diazaspiro[4.5]decane ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood 2. select_container Select a Compatible, Labeled Waste Container fume_hood->select_container 3. transfer_waste Carefully Transfer Waste into the Container select_container->transfer_waste 4. seal_container Securely Seal the Container transfer_waste->seal_container 5. storage_area Store in a Designated Hazardous Waste Accumulation Area seal_container->storage_area 6. segregate Segregate from Incompatible Materials storage_area->segregate 7. contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs 8. pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor contact_ehs->pickup 9. end End: Proper Disposal pickup->end 10.

Caption: Disposal workflow for 7-Methyl-2,7-diazaspiro[4.5]decane.

Detailed Protocol:

  • Preparation: Before handling the waste, ensure you are wearing the appropriate PPE and are working within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Characterization: Based on the available data, this compound should be treated as a hazardous chemical waste. Your institution's Environmental Health and Safety (EHS) department can provide guidance on the specific waste codes to use.

  • Container Selection: Choose a waste container that is compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7-Methyl-2,7-diazaspiro[4.5]decane"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Waste Transfer: Carefully transfer the waste material into the designated container. Avoid splashing or creating aerosols. If the compound is a solid, handle it in a way that minimizes dust generation.

  • Container Sealing: Once the waste has been transferred, securely seal the container.

  • Temporary Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Segregation: It is crucial to segregate the waste from incompatible materials. Based on the reactivity of amines, avoid storage near[7]:

    • Strong oxidizing agents

    • Acids

    • Chlorinated solvents (e.g., dichloromethane), as exothermic reactions can occur with some diamines.[1]

  • Contact EHS: Notify your institution's EHS department that you have a container of hazardous waste ready for pickup.

  • Professional Disposal: The final disposal of the hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company. Your EHS department will coordinate this.

Decontamination and Spill Management

Decontamination:

  • All glassware and equipment that have come into contact with 7-Methyl-2,7-diazaspiro[4.5]decane should be decontaminated.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. The rinsate should be collected and disposed of as hazardous waste.

  • After the initial solvent rinse, wash the equipment with soap and water.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For spills of basic compounds like amines, a weak acid solution (e.g., 5% citric acid) can be used for neutralization after the bulk of the material has been absorbed. However, this should only be performed by trained personnel, as the neutralization reaction can be exothermic.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and then with soap and water. All materials used for decontamination should be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Causality and Best Practices

The procedures outlined in this guide are designed to mitigate the specific risks associated with 7-Methyl-2,7-diazaspiro[4.5]decane and similar compounds.

  • Working in a Fume Hood: The assumed respiratory irritation potential necessitates the use of a fume hood to prevent inhalation of vapors or aerosols.

  • Segregation from Incompatibles: The basic nature of amines makes them reactive with acids. Their potential to react exothermically with certain solvents underscores the importance of proper segregation to prevent uncontrolled reactions.

  • Professional Disposal: The complex nature of chemical waste and the stringent regulations governing its disposal make it imperative to rely on trained professionals for final disposal. This ensures that the waste is handled in an environmentally responsible manner and does not pose a threat to public health.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 7-Methyl-2,7-diazaspiro[4.5]decane, fostering a culture of safety and responsibility within the laboratory.

References

  • MedChemExpress. (2025, October 2). 2-Oxa-7-azaspiro[4.5]decane hydrochloride-SDS.
  • Matrix Scientific. 7-Methyl-2,7-diazaspiro[4.5]decane.
  • Kennedy, G. L. (2007). Review of the toxicology of three alkyl diamines. International Journal of Toxicology, 26(2), 121-128.
  • Australian Industrial Chemicals Introduction Scheme. (2015, March 3). PUBLIC REPORT Amines, C36-alkylenedi-.
  • Bretherick's Handbook of Reactive Chemical Hazards. (2007).
  • NOAA.
  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste. Retrieved from [Link]

  • D'Alelio, G. F., & Parker, J. A. (1969). The Synthesis and Thermal Degradation of Some Diketone-Diamine Polymers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 3(5), 885-903.
  • Huang, Q. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.
  • Kao Chemicals. (2021, November 3).
  • B.R.E. (2008, April 8).
  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Fisher Scientific. (2010, August 19).
  • Carl ROTH.
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  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?

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Personal protective equipment for handling 7-Methyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 7-Methyl-2,7-diazaspiro[4.5]decane

This guide provides essential safety and handling protocols for 7-Methyl-2,7-diazaspiro[4.5]decane, a diamine compound utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related diazaspiro, oxa-azaspiro, and dioxaspiro decane derivatives to establish a robust framework for personal protective equipment (PPE), operational procedures, and disposal. The core principle of this guide is to treat 7-Methyl-2,7-diazaspiro[4.5]decane with a high degree of caution, assuming hazards consistent with similar chemical structures.

Hazard Analysis and Rationale for Precaution

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3] Diamines as a class are known to be skin sensitizers.

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation : May cause respiratory irritation, particularly if handled as a powder or aerosol.[1][2][3]

Therefore, the selection of PPE and handling procedures is predicated on preventing all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling 7-Methyl-2,7-diazaspiro[4.5]decane. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving system: - Inner Glove: Nitrile - Outer Glove: Neoprene or Butyl RubberDiamines can penetrate standard laboratory gloves.[5][6] A double-gloving system provides enhanced protection. Nitrile offers dexterity and splash resistance, while the outer neoprene or butyl rubber glove provides superior chemical resistance. Gloves must be inspected before each use and changed immediately upon contamination.[7][8]
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required when there is a significant risk of splashing or aerosol generation.[2][8][9]Protects against splashes of liquids and airborne particles, preventing severe eye irritation or damage.[4][9] A face shield offers an additional layer of protection for the entire face.
Body Protection A chemical-resistant laboratory coat (e.g., Nomex® or equivalent) must be worn over cotton-based personal clothing.[2][8] For larger quantities or tasks with a high splash potential, a disposable chemical-resistant coverall is recommended.[10]Standard cotton lab coats are not impervious to chemicals. A chemical-resistant coat or coverall prevents skin contact and contamination of personal clothing.[2] Polyester and acrylic clothing should be avoided.[8]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary if the compound is handled outside of a certified chemical fume hood, or if aerosolization is possible.[9]Protects against the inhalation of airborne particles or vapors that can cause respiratory tract irritation.[1][2] All respirator use must be in accordance with a comprehensive respiratory protection program (29 CFR 1910.134).[9]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes must be worn.Prevents exposure from spills that may reach the floor.

Operational Plan: From Benchtop to Disposal

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.

Pre-Experiment Checklist
  • Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection : Thoroughly inspect all PPE for signs of degradation, tearing, or previous contamination.[7]

  • Spill Kit Accessibility : Confirm that a spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags is readily accessible.

  • Emergency Eyewash/Shower : Verify that the path to the nearest emergency eyewash and shower is unobstructed.

Step-by-Step Handling Protocol
  • Donning PPE : Don PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection. (See Figure 1).

  • Chemical Handling : All manipulations of 7-Methyl-2,7-diazaspiro[4.5]decane, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[7]

  • Portioning : If handling a solid, use tools that minimize dust generation. Avoid creating dust and aerosols.[2][7]

  • Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4][11] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling : After completing the work, decontaminate any surfaces and equipment.

Doffing and Disposal Protocol

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves : Remove the outer gloves first, turning them inside out to trap any contaminants.[7] Dispose of them in a designated hazardous waste container.

  • Lab Coat/Coverall : Remove the lab coat or coverall by rolling it away from the body to prevent contact with the contaminated exterior. Place it in a designated container for hazardous waste or professional laundering.

  • Eye/Face Protection : Remove eye and face protection.

  • Inner Gloves : Remove the inner gloves last, again turning them inside out.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.[1][4]

Visualization of PPE Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to ensure a safe handling process.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Inner Gloves Don2 2. Lab Coat / Coverall Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Coverall Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 caption Figure 1. PPE Donning and Doffing Workflow

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.